(-)-Tertatolol
Description
Structure
3D Structure
Propriétés
Formule moléculaire |
C16H25NO2S |
|---|---|
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
(2R)-1-(tert-butylamino)-3-(3,4-dihydro-2H-thiochromen-8-yloxy)propan-2-ol |
InChI |
InChI=1S/C16H25NO2S/c1-16(2,3)17-10-13(18)11-19-14-8-4-6-12-7-5-9-20-15(12)14/h4,6,8,13,17-18H,5,7,9-11H2,1-3H3/t13-/m1/s1 |
Clé InChI |
HTWFXPCUFWKXOP-CYBMUJFWSA-N |
SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1SCCC2)O |
SMILES isomérique |
CC(C)(C)NC[C@H](COC1=CC=CC2=C1SCCC2)O |
SMILES canonique |
CC(C)(C)NCC(COC1=CC=CC2=C1SCCC2)O |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of (-)-Tertatolol on Beta-Adrenoceptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Tertatolol is the levorotatory enantiomer of tertatolol (B1682231), a non-selective beta-adrenergic receptor antagonist.[1][2] It is recognized for its therapeutic applications in managing cardiovascular conditions such as hypertension. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the interaction of this compound with beta-adrenoceptors, its impact on downstream signaling pathways, and the experimental methodologies used for its characterization. The document will also address its unique pharmacological properties, including receptor downregulation and vasodilatory effects.
Core Mechanism of Action at Beta-Adrenoceptors
This compound exerts its primary pharmacological effect through competitive antagonism at both β1- and β2-adrenergic receptors.[3][4] This non-selective blockade prevents the binding of endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, to these receptors, thereby inhibiting their downstream physiological effects.
Receptor Binding and Selectivity
Intrinsic Sympathomimetic Activity (ISA)
Multiple studies have consistently reported that tertatolol is devoid of intrinsic sympathomimetic activity (ISA).[1][5] This means that unlike some other beta-blockers, it does not cause partial agonism at the beta-adrenoceptor in the absence of an agonist. However, it is worth noting that at least one source has mentioned ISA as a property, creating a point of contention in the literature.[3]
Membrane Stabilizing Activity
At higher concentrations, tertatolol has been shown to exhibit membrane-stabilizing activity.[6] This property, which is independent of its beta-blocking action, is attributed to its ability to interfere with ion channels in the cell membrane, a characteristic shared with some local anesthetics and Class I antiarrhythmic agents.
Quantitative Pharmacological Data
As previously mentioned, specific Ki or IC50 values for this compound at β1 and β2 adrenoceptors are not consistently reported in the reviewed literature. The following table summarizes the available qualitative and related quantitative information.
| Parameter | Receptor Subtype | Value/Description | Species/Tissue | Reference |
| Receptor Selectivity | β1 vs. β2 | Non-selective antagonist | Human | [1][2] |
| Intrinsic Sympathomimetic Activity (ISA) | β-adrenoceptors | Devoid of ISA | Not Specified | [1][5] |
| Receptor Regulation | β-adrenoceptors | Induces receptor downregulation | Human Lymphocytes | [1][7] |
| Receptor Number (Bmax) Reduction (Single 5mg dose) | β-adrenoceptors | -54% at 7 hours | Human Lymphocytes | [8] |
| Receptor Number (Bmax) Reduction (Single 5mg dose) | β-adrenoceptors | -35% at 24 hours | Human Lymphocytes | [8] |
| Receptor Number (Bmax) Reduction (Single 5mg dose) | β-adrenoceptors | -30% at 48 hours | Human Lymphocytes | [8] |
Downstream Signaling Pathways
The binding of this compound to β1- and β2-adrenoceptors antagonizes the canonical Gs protein-coupled signaling pathway.
Inhibition of Adenylyl Cyclase and cAMP Production
Upon agonist binding, β-adrenoceptors activate the stimulatory G protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). This compound, by blocking agonist binding, prevents this cascade, leading to a reduction in intracellular cAMP levels.[3] This is the primary mechanism for its effects on heart rate, cardiac contractility, and other sympathetically mediated processes.
Caption: A generalized workflow for a competitive radioligand binding assay.
Adenylyl Cyclase Activity Assay
This functional assay measures the ability of a compound to inhibit agonist-stimulated adenylyl cyclase activity.
-
Objective: To determine the potency (IC50) of this compound in inhibiting adenylyl cyclase activity mediated by β1- and β2-adrenoceptors.
-
Materials:
-
Cell membranes expressing a single subtype of human β-adrenoceptor.
-
A β-adrenoceptor agonist (e.g., isoproterenol).
-
This compound at various concentrations.
-
ATP (substrate for adenylyl cyclase).
-
Assay buffer containing cofactors (e.g., Mg2+).
-
Method for quantifying cAMP (e.g., radioimmunoassay or enzyme-linked immunosorbent assay).
-
-
Procedure:
-
Pre-incubate the cell membranes with varying concentrations of this compound.
-
Stimulate adenylyl cyclase activity by adding a fixed concentration of the agonist (e.g., isoproterenol).
-
Initiate the enzymatic reaction by adding ATP.
-
Incubate for a defined period at a specific temperature.
-
Terminate the reaction.
-
Measure the amount of cAMP produced.
-
Plot the concentration of this compound against the inhibition of agonist-stimulated cAMP production to determine the IC50 value.
-
Conclusion
This compound is a potent, non-selective beta-adrenergic receptor antagonist that lacks intrinsic sympathomimetic activity. Its primary mechanism of action is the competitive blockade of β1- and β2-adrenoceptors, leading to the inhibition of the adenylyl cyclase signaling pathway and a reduction in intracellular cAMP levels. Uniquely, it also induces a significant and sustained downregulation of β-adrenoceptor density, a mechanism that may contribute to its long-lasting therapeutic effects. Furthermore, this compound possesses vasodilatory properties independent of its beta-blocking action, likely mediated through serotonin (B10506) receptors and the nitric oxide-cGMP pathway. A comprehensive understanding of these multifaceted mechanisms is crucial for the continued development and clinical application of this and other beta-adrenergic antagonists.
References
- 1. Reduction of beta-adrenergic receptors by tertatolol: an additional mechanism for beta-adrenergic blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tertatolol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. What is the mechanism of Tertatolol Hydrochloride? [synapse.patsnap.com]
- 4. Effects of tertatolol on post- and prejunctional beta adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview of clinical safety and efficacy of tertatolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is Tertatolol Hydrochloride used for? [synapse.patsnap.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Beta-adrenergic receptor changes during tertatolol treatment in healthy volunteers: relevance for beta-blocking therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereospecific Synthesis of (-)-Tertatolol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Tertatolol is the (S)-enantiomer of the non-selective beta-adrenergic receptor antagonist, Tertatolol. It is known to possess greater pharmacological activity compared to its (R)-enantiomer. The stereospecific synthesis of this compound is of significant interest in the pharmaceutical industry to provide an enantiomerically pure drug, thereby enhancing its therapeutic efficacy and minimizing potential side effects associated with the inactive enantiomer. This technical guide outlines a feasible stereospecific synthetic route to this compound, based on established methodologies for the synthesis of related beta-blockers. The proposed pathway involves the use of a chiral C3 synthon to introduce the required stereocenter.
Proposed Stereospecific Synthetic Pathway
The stereospecific synthesis of this compound can be achieved by reacting the key aromatic precursor, 8-mercapto-5,6,7,8-tetrahydronaphthalen-1-ol, with a suitable chiral C3 synthon, such as (S)-glycidyl tosylate. This approach ensures the correct stereochemistry at the secondary alcohol position in the final product.
Unveiling the Stereoselective Profile of (-)-Tertatolol: An In-depth Pharmacological Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological profile of the enantiomers of (-)-tertatolol, a non-cardioselective beta-adrenergic receptor antagonist with additional unique pharmacological properties. This document summarizes key quantitative data on the binding affinities and functional potencies of the (-)- and (+)-tertatolol enantiomers, outlines detailed experimental protocols for their assessment, and visualizes the associated signaling pathways and experimental workflows.
Core Pharmacological Characteristics
Tertatolol (B1682231) is a potent antagonist of beta-adrenoceptors and also exhibits affinity for serotonin (B10506) 5-HT receptors. The (-)-enantiomer of tertatolol is recognized as the more pharmacologically active stereoisomer, particularly in its beta-blocking activity. The pharmacological actions of tertatolol are complex, involving competitive antagonism at β-adrenergic receptors and a notable ability to induce a reduction in the number of these receptors upon administration.
Quantitative Pharmacological Data
The stereoselective nature of tertatolol's interactions with its primary targets is evident from the significant differences in binding affinities and functional potencies between its enantiomers.
Adrenergic Receptor Binding and Functional Potency
Serotonin 5-HT1A Receptor Binding Affinity
In contrast to the adrenergic receptor data, specific binding affinities of the tertatolol enantiomers for the 5-HT1A receptor have been characterized.
| Enantiomer | Receptor | Assay Type | Radioligand | Tissue | Ki (nM) |
| This compound | 5-HT1A | Competitive Binding | [3H]8-OH-DPAT | Rat Hippocampal Membranes | 18 |
| (+)-Tertatolol | 5-HT1A | Competitive Binding | [3H]8-OH-DPAT | Rat Hippocampal Membranes | 864 |
| This compound | 5-HT1A | Functional (Adenylate Cyclase) | - | Rat Hippocampal Homogenates | 24 |
Table 1: Binding Affinities (Ki) of (-)- and (+)-Tertatolol Enantiomers at the 5-HT1A Receptor.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the pharmacological profile of drug candidates. Below are representative protocols for key in vitro assays.
Radioligand Binding Assay for Receptor Affinity Determination
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of the tertatolol enantiomers for a target receptor (e.g., β-adrenergic or 5-HT1A receptors).
1. Membrane Preparation:
-
Tissues or cells expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard method (e.g., Bradford or BCA assay).
2. Competitive Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, add:
-
A fixed volume of the membrane preparation.
-
A fixed concentration of a suitable radioligand (e.g., [3H]CGP-12177 for β-adrenergic receptors or [3H]8-OH-DPAT for 5-HT1A receptors).
-
A range of concentrations of the unlabeled competitor (this compound or (+)-tertatolol).
-
-
For determination of non-specific binding, a high concentration of a non-radiolabeled standard antagonist is used.
-
The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold wash buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the competitor that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay for Antagonist Potency Determination (cAMP Accumulation)
This protocol outlines a functional assay to determine the antagonist potency (pA2) of the tertatolol enantiomers by measuring the inhibition of agonist-stimulated cyclic AMP (cAMP) accumulation.
1. Cell Culture:
-
Cells stably or transiently expressing the target G-protein coupled receptor (e.g., β1- or β2-adrenergic receptor) are cultured in appropriate media.
2. cAMP Accumulation Assay:
-
Cells are seeded in 96-well plates and grown to a suitable confluency.
-
The cells are pre-incubated with various concentrations of the antagonist (this compound or (+)-tertatolol) for a defined period.
-
An agonist (e.g., isoproterenol (B85558) for β-adrenergic receptors) is then added at a range of concentrations to stimulate cAMP production. A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent cAMP degradation.
-
The incubation is carried out for a specific time at 37°C.
3. cAMP Measurement:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is determined using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or radioimmunoassay).
4. Data Analysis:
-
Concentration-response curves for the agonist in the absence and presence of different concentrations of the antagonist are plotted.
-
The rightward shift of the agonist concentration-response curve caused by the antagonist is used to calculate the Schild pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the pharmacology of this compound.
Conclusion
This technical guide consolidates the available pharmacological data on the enantiomers of this compound, highlighting the significant stereoselectivity in their receptor interactions. While the superior potency of the (-)-enantiomer at β-adrenergic receptors is well-established, a clear need exists for further studies to quantify the binding affinities and functional potencies of both enantiomers at β1 and β2 subtypes. The detailed experimental protocols and visual diagrams provided herein serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating a deeper understanding of the complex pharmacology of tertatolol and its enantiomers.
The Discovery and Development of Tertatolol: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Tertatolol (B1682231) is a non-cardioselective beta-adrenergic receptor antagonist with unique renal vasodilating properties, distinguishing it from other compounds in its class. Developed by Servier, it has been utilized in the treatment of hypertension. This technical guide provides a comprehensive overview of the discovery, synthesis, pharmacological profile, and the preclinical and clinical development of tertatolol. It details the experimental methodologies employed to characterize its multifaceted mechanism of action and presents key quantitative data in a structured format. Furthermore, this guide illustrates the critical signaling pathways and developmental workflows through detailed diagrams to facilitate a deeper understanding for researchers and professionals in drug development.
Discovery and Synthesis
Tertatolol, chemically known as (±)-1-(tert-Butylamino)-3-(3,4-dihydro-2H-thiochromen-8-yloxy)propan-2-ol, was discovered by the French pharmaceutical company Servier. The synthesis of tertatolol involves a multi-step process starting from 3-(2-methoxyphenylthio)propionic acid.
Synthesis Pathway
The synthesis of tertatolol hydrochloride can be summarized in the following key steps:
-
Cyclization: 3-(2-methoxyphenylthio)propionic acid (II) undergoes cyclization in the presence of polyphosphoric acid (PPA) to yield 8-methoxythiochroman-4-one (III)[1].
-
Reduction and Demethylation: The thiochromanone (III) is then subjected to a Wolff-Kishner reduction. This step concurrently reduces the ketone and results in the nearly complete demethylation of the methoxy (B1213986) group to yield 8-hydroxythiochromane (IV)[1].
-
Epoxide Formation: The resulting 8-hydroxythiochromane (IV) is treated with epichlorohydrin (B41342) to form the corresponding epoxide intermediate (V)[1].
-
Amination: Finally, the epoxide ring of (V) is opened by reacting it with an excess of tert-butylamine (B42293) to produce the tertatolol base[1]. The base is then converted to its hydrochloride salt.
Pharmacological Profile
Tertatolol is a potent, non-cardioselective beta-blocker, meaning it antagonizes both β1 and β2-adrenergic receptors. A key distinguishing feature is its lack of intrinsic sympathomimetic activity (ISA)[2]. Furthermore, it possesses unique renal vasodilatory properties that are not observed with many other beta-blockers like propranolol[3][4].
Receptor Binding and Activity
Pharmacokinetic Properties
The pharmacokinetic profile of tertatolol has been investigated in various populations. The key parameters are summarized in the table below.
| Parameter | Value | Population | Citation |
| Time to Peak (Tmax) | 1.2 ± 0.7 h | Patients with chronic renal failure | [5] |
| 0.75 ± 0.26 h | Patients with alcoholic cirrhosis | [6] | |
| Peak Concentration (Cmax) | 160 ± 80 ng/mL | Patients with chronic renal failure | [5] |
| 70 ± 51 µg/L | Patients with alcoholic cirrhosis | [6] | |
| Plasma Half-life (t1/2) | 2.5 ± 1.1 h (alpha phase) | Patients with chronic renal failure | [5] |
| 17.0 ± 8.5 h (beta phase) | Patients with chronic renal failure | [5] | |
| Bioavailability | Increased to 72 ± 20% | Patients with alcoholic cirrhosis | [6] |
Preclinical Development
Preclinical studies were instrumental in elucidating the unique pharmacological properties of tertatolol, particularly its effects on renal hemodynamics.
Animal Models for Renal Effects
Conscious, sodium-replete dogs and Munich-Wistar rats were utilized to investigate the renal effects of tertatolol in comparison to other beta-blockers like propranolol[3].
-
Animals: Healthy, conscious, sodium-replete dogs.
-
Procedure:
-
Effective renal plasma flow (ERPF) and glomerular filtration rate (GFR) were assessed by measuring p-aminohippurate (B12120003) and creatinine (B1669602) clearances, respectively.
-
Baseline measurements were taken during two 30-minute control periods.
-
Tertatolol (0.05 mg/kg) or propranolol (B1214883) (0.5 mg/kg) was administered intravenously. These doses were chosen for their equivalent β-adrenoceptor antagonist activity.
-
ERPF and GFR were measured again over two subsequent 30-minute periods.
-
-
Key Findings:
-
Propranolol significantly decreased ERPF with no change in GFR.
-
Tertatolol did not alter ERPF but caused a slight but significant increase in GFR and a significant increase in sodium and potassium excretion[3].
-
-
Model: Isolated perfused kidney from rats.
-
Procedure:
-
The kidney was perfused with Krebs-Henseleit solution at a constant flow.
-
Vascular tone was established with bolus injections of serotonin (B10506) or other vasoconstrictors.
-
Tertatolol was administered as an intravenous bolus injection at doses of 25 and 50 µg/kg.
-
GFR and perfusate flow rate (PFR) were measured before and after injection.
-
-
Key Findings:
Preclinical Data Summary
| Parameter | Animal Model | Dose | Effect | Citation |
| Glomerular Filtration Rate (GFR) | Conscious Dog | 0.05 mg/kg IV | Slight but significant increase | [3] |
| Isolated Perfused Rat Kidney | 25 µg/kg IV | Pre: 0.477 ± 0.077, Post: 0.996 ± 0.114 (ml/min/g) | [4] | |
| Isolated Perfused Rat Kidney | 50 µg/kg IV | Pre: 0.517 ± 0.040, Post: 0.879 ± 0.035 (ml/min/g) | [4] | |
| Effective Renal Plasma Flow (ERPF) | Conscious Dog | 0.05 mg/kg IV | No modification | [3] |
| Perfusate Flow Rate (PFR) | Isolated Perfused Rat Kidney | 25 µg/kg IV | Pre: 30.00 ± 0.79, Post: 36.20 ± 2.58 (ml/min) | [4] |
| Isolated Perfused Rat Kidney | 50 µg/kg IV | Pre: 29.30 ± 1.44, Post: 38.01 ± 1.87 (ml/min) | [4] | |
| Sodium and Potassium Excretion | Conscious Dog | 0.05 mg/kg IV | Significant increase | [3] |
Clinical Development
Tertatolol has undergone extensive clinical evaluation for the treatment of mild to moderate hypertension. The standard oral dose was determined to be 5 mg once daily[2].
Clinical Trial Efficacy Data
Multiple clinical trials have demonstrated the antihypertensive efficacy of tertatolol.
| Study | N | Treatment | Duration | Systolic BP Reduction (mmHg) | Diastolic BP Reduction (mmHg) | Heart Rate Reduction (bpm) | Citation |
| Placebo-controlled | 20 | Tertatolol 5 mg/day | 4 weeks | 16 (from 155 to 139) | 12 (from 103 to 91) | 19 (from 79 to 60) | [8] |
| vs. Atenolol | 30 | Tertatolol 5 mg/day | 3 months | 24.2 | 16.6 | 15.5 | [9] |
| vs. Atenolol | 31 | Atenolol 100 mg/day | 3 months | 21.7 | 16.8 | 14.8 | [9] |
| Long-term | 2338 | Tertatolol 5 mg/day (monotherapy or combination) | 1 year | - | 18.4 (from 102.8 to 84.4) | - | [10] |
| Long-term | 110 | Tertatolol 5 mg/day (monotherapy or combination) | 1 year | 26.4 (from 171.7 to 145.3) | 19.9 (from 105.6 to 85.7) | - | [4] |
In long-term studies, blood pressure control (supine Diastolic BP < 90 mmHg) was achieved in 88.8% of patients, with 66.1% on tertatolol monotherapy[10]. Another study showed 93.6% of patients were controlled, with 72.7% on monotherapy[4].
Clinical Safety and Tolerability
The overall clinical safety of tertatolol has been shown to be excellent. In a large long-term study involving 2,706 patients, only 6.6% withdrew due to side effects over one year[2]. Side effects were generally rare, transient, and of mild severity[2]. Importantly, biochemical monitoring did not reveal any adverse metabolic effects; in fact, some long-term studies showed a significant decrease in creatinine and cholesterol levels[2].
Mechanism of Action
The primary mechanism of action of tertatolol is the competitive antagonism of beta-adrenergic receptors. This leads to a reduction in heart rate, myocardial contractility, and blood pressure. Additionally, tertatolol has been shown to induce a reduction in the number of β-adrenergic receptors on intact lymphocytes after both single and repeated doses, which may contribute to its sustained beta-blocking effects[6][11].
The unique renal vasodilatory effect is not fully elucidated but is thought to be independent of prostaglandin (B15479496) release and may involve the nitric oxide-cyclic GMP pathway[12][13].
Conclusion
Tertatolol is a well-characterized non-cardioselective beta-blocker with a unique and beneficial renal hemodynamic profile. Its discovery and development have highlighted the potential for beta-blockers to possess additional pharmacological properties beyond simple receptor antagonism. The extensive preclinical and clinical data support its efficacy and safety in the management of hypertension. This guide provides a foundational technical overview for scientists and researchers, summarizing the key milestones and data in the developmental history of tertatolol.
References
- 1. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids [mdpi.com]
- 2. Overview of clinical safety and efficacy of tertatolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Renal hemodynamic effects of tertatolol compared with those of propranolol in the conscious dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tertatolol ameliorates renal function in rats with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antihypertensive and renal effects of tertatolol, a new beta-blocking agent, in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reduction of beta-adrenergic receptors by tertatolol: an additional mechanism for beta-adrenergic blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of tertatolol and of its metabolites and structural analogues in isolated perfused rat kidney vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardiovascular response to adrenergic stimulation during treatment with tertatolol. A new non-cardioselective beta-blocking agent in primary hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Tertatolol in hypertension. Long-term therapy in 2,338 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Beta-adrenergic receptor changes during tertatolol treatment in healthy volunteers: relevance for beta-blocking therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological features of the vasodilation induced by tertatolol in isolated perfused rat kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Redistribution of cardiac output to the kidneys by tertatolol does not involve prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Binding Affinity and Selectivity of (-)-Tertatolol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Tertatolol is a non-selective β-adrenergic receptor antagonist. This guide provides a comprehensive overview of its binding affinity and selectivity profile. While specific quantitative binding affinity data such as Kᵢ, IC₅₀, and pA₂ values are not extensively reported in publicly available literature, this document synthesizes the existing qualitative and semi-quantitative information. It further details the standard experimental protocols used to characterize compounds like this compound and visualizes the pertinent signaling pathways and experimental workflows.
Introduction
This compound is a potent beta-blocker used in the management of hypertension.[1][2] Its therapeutic effects are primarily mediated through the competitive antagonism of β-adrenergic receptors. Understanding the specific binding characteristics of this compound to different β-adrenergic receptor subtypes is crucial for elucidating its pharmacological profile and predicting its clinical effects. This guide aims to provide a detailed technical overview of the binding affinity and selectivity of this compound, drawing from available scientific literature.
Binding Affinity and Selectivity of this compound
Quantitative Binding Data
Despite a comprehensive search of pharmacological databases and literature, specific Kᵢ (inhibition constant) or IC₅₀ (half-maximal inhibitory concentration) values for this compound at β₁, β₂, and β₃ adrenergic receptors are not consistently reported. One study in guinea-pig tissues reported pA₂ values, a measure of antagonist potency, for tertatolol (B1682231). The pA₂ value for the β₁-adrenoceptor in atria was determined to be 8.87. In the same study, the pA₂ value against isoprenaline-induced relaxation in the trachea, which is predominantly mediated by β₂-adrenoceptors, was found to be 8.01.
Table 1: Antagonist Potency (pA₂) of Tertatolol at Guinea-Pig β-Adrenoceptors
| Receptor Subtype | Tissue Preparation | Agonist | pA₂ Value |
| β₁ | Atria | Isoprenaline | 8.87 |
| β₂ (predominantly) | Trachea | Isoprenaline | 8.01 |
Note: This data is derived from studies on guinea-pig tissues and may not directly translate to human receptors. The lack of comprehensive Kᵢ or IC₅₀ values across all human receptor subtypes represents a significant gap in the publicly available data for this compound.
Experimental Protocols
The characterization of a β-adrenergic antagonist like this compound involves a series of in vitro assays to determine its binding affinity and functional effects. The following are detailed methodologies for key experiments.
Radioligand Binding Assay
Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[3][4][5]
Objective: To determine the inhibition constant (Kᵢ) of this compound for β-adrenergic receptor subtypes.
Materials:
-
Cell membranes prepared from cell lines stably expressing human β₁, β₂, or β₃-adrenergic receptors.
-
Radioligand: Typically a non-selective antagonist with high affinity, such as [¹²⁵I]-Iodocyanopindolol or [³H]-CGP12177.
-
This compound solutions of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Non-specific binding control: A high concentration of a non-labeled, potent β-adrenergic antagonist (e.g., 10 µM propranolol).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at or below its Kₑ), and varying concentrations of this compound. For total binding wells, only membranes and radioligand are added. For non-specific binding wells, membranes, radioligand, and the non-specific binding control are added.
-
Equilibration: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
Workflow for Radioligand Binding Assay
Workflow of a competitive radioligand binding assay.
Adenylyl Cyclase Functional Assay
This assay measures the functional consequence of β-adrenergic receptor antagonism, which is the inhibition of adenylyl cyclase activity.
Objective: To determine the functional potency (pA₂) of this compound in inhibiting agonist-stimulated adenylyl cyclase activity.
Materials:
-
Cell membranes expressing the β-adrenergic receptor subtype of interest.
-
β-adrenergic agonist (e.g., isoproterenol).
-
This compound solutions of varying concentrations.
-
ATP (substrate for adenylyl cyclase).
-
cAMP standard solutions.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM ATP, pH 7.5).
-
Reagents for cAMP detection (e.g., cAMP enzyme immunoassay kit).
Procedure:
-
Pre-incubation: Pre-incubate the cell membranes with varying concentrations of this compound.
-
Stimulation: Initiate the enzymatic reaction by adding a fixed concentration of the agonist (e.g., isoproterenol) and ATP.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-15 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., 0.1 M HCl) or by heating.
-
cAMP Quantification: Measure the amount of cAMP produced using a suitable method, such as a competitive enzyme immunoassay (EIA) or a radioimmunoassay (RIA).
-
Data Analysis:
-
Construct dose-response curves for the agonist in the absence and presence of different concentrations of this compound.
-
The rightward shift of the agonist dose-response curve in the presence of this compound indicates competitive antagonism.
-
Perform a Schild analysis by plotting the log(dose ratio - 1) against the log of the antagonist concentration. The x-intercept of this plot provides the pA₂ value.
-
Workflow for Adenylyl Cyclase Assay
Workflow of an adenylyl cyclase functional assay.
Signaling Pathways
This compound, as a β-adrenergic antagonist, blocks the canonical signaling pathway initiated by endogenous catecholamines like epinephrine (B1671497) and norepinephrine.
Canonical β-Adrenergic Signaling Pathway:
-
Agonist Binding: An agonist binds to the β-adrenergic receptor.
-
G Protein Activation: The receptor undergoes a conformational change, leading to the activation of the stimulatory G protein, Gₛ.
-
Adenylyl Cyclase Activation: The activated α-subunit of Gₛ (Gαₛ) stimulates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
PKA Activation: cAMP binds to and activates Protein Kinase A (PKA).
-
Downstream Effects: PKA phosphorylates various intracellular proteins, leading to a cellular response (e.g., increased heart rate, smooth muscle relaxation).
This compound competitively binds to the β-adrenergic receptor, preventing the initial agonist binding and thereby inhibiting the entire downstream signaling cascade.
β-Adrenergic Receptor Signaling Pathway
The β-adrenergic receptor signaling pathway and the inhibitory action of this compound.
Conclusion
This compound is a non-selective β-adrenergic receptor antagonist. While its lack of selectivity between β₁ and β₂ receptors is well-established qualitatively, there is a notable absence of comprehensive quantitative binding affinity data in the public domain. The provided pA₂ values from guinea-pig tissues offer a glimpse into its potency but highlight the need for further characterization using human recombinant receptors to fully delineate its binding profile. The experimental protocols detailed in this guide provide a framework for researchers to conduct such studies and contribute to a more complete understanding of the pharmacology of this compound.
References
- 1. Beta-adrenergic receptor changes during tertatolol treatment in healthy volunteers: relevance for beta-blocking therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reduction of beta-adrenergic receptors by tertatolol: an additional mechanism for beta-adrenergic blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Receptor-Ligand Binding Assays [labome.com]
- 5. giffordbioscience.com [giffordbioscience.com]
In Vivo Metabolic Pathways of (-)-Tertatolol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo metabolic pathways of (-)-Tertatolol, the pharmacologically active S-enantiomer of tertatolol (B1682231). The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the metabolic transformations and analytical workflows.
Introduction
Tertatolol is a non-cardioselective beta-adrenergic antagonist used in the management of hypertension. The commercially available drug is a racemic mixture of (+)- and (-)-enantiomers. The beta-blocking activity resides primarily in the (-)-enantiomer. Understanding the metabolic fate of this compound is crucial for characterizing its pharmacokinetic profile, assessing potential drug-drug interactions, and ensuring its safe and effective use. The primary routes of metabolism for tertatolol involve hydroxylation and glucuronidation, with evidence of stereoselectivity in these pathways.
Quantitative Analysis of this compound Metabolism
The in vivo metabolism of tertatolol exhibits stereoselectivity, leading to different proportions of metabolites for the (-)- and (+)-enantiomers. The primary identified metabolite is 4-hydroxytertatolol, and both the parent drug and its hydroxylated metabolite can undergo glucuronidation.
Table 1: Stereoselective Urinary Excretion of Tertatolol and its Glucuronide Conjugate in Humans
| Analyte | Enantiomeric Ratio ((-)/(+)) in Urine | Reference |
| Unchanged Tertatolol | 1.45 | [1] |
| Tertatolol Glucuronide | 0.39 | [1] |
Data from a study involving oral administration of racemic tertatolol to healthy male volunteers.
In Vivo Metabolic Pathways of this compound
The metabolism of this compound primarily proceeds through two main pathways: aromatic hydroxylation to form 4-hydroxytertatolol and direct glucuronidation. The resulting hydroxylated metabolite can also be conjugated with glucuronic acid.
Caption: Metabolic pathway of this compound.
Experimental Protocols
The following sections detail the methodologies for the analysis of this compound and its metabolites in biological matrices.
Sample Preparation for Urine Analysis
A "dilute and shoot" approach is often suitable for the analysis of tertatolol and its metabolites in urine due to the sensitivity of modern analytical instruments.
-
Sample Collection: Collect 24-hour urine samples from subjects administered with tertatolol.
-
Aliquoting: Thaw frozen urine samples and vortex to ensure homogeneity. Transfer a 200 µL aliquot of urine to a microcentrifuge tube.
-
Dilution: Add 800 µL of a solvent mixture (e.g., 0.1% formic acid in water/methanol) containing an appropriate internal standard.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes to precipitate any particulate matter.
-
Transfer: Carefully transfer the supernatant to an autosampler vial for analysis.
Stereoselective HPLC Analysis
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is essential for separating the enantiomers of tertatolol and its metabolites.
-
Chromatographic System: A standard HPLC system equipped with a UV or fluorescence detector.
-
Chiral Column: A macrocyclic glycopeptide-based chiral stationary phase (e.g., Chirobiotic V).
-
Mobile Phase: A polar ionic mobile phase, for example, a mixture of methanol, glacial acetic acid, and triethylamine. The exact composition should be optimized for baseline separation of the enantiomers.
-
Flow Rate: A typical flow rate of 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength where tertatolol and its metabolites show significant absorbance.
-
Quantification: Generate calibration curves for each enantiomer of tertatolol and its metabolites using reference standards.
GC-MS Analysis for Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) provides a sensitive and specific method for the quantification of tertatolol and 4-hydroxytertatolol.
-
Extraction: Perform a liquid-liquid extraction of the analytes from the biological matrix (urine or plasma) using an appropriate organic solvent under alkaline conditions.
-
Derivatization: Evaporate the organic extract to dryness and derivatize the residues to increase volatility and improve chromatographic properties. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
GC Conditions:
-
Column: A capillary column suitable for drug analysis (e.g., a fused-silica capillary column coated with a non-polar stationary phase).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An optimized temperature gradient to ensure separation of the analytes.
-
-
MS Conditions:
-
Ionization: Electron ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and specificity, monitoring characteristic ions for tertatolol and its metabolites.
-
-
Quantification: Use a deuterated internal standard and construct calibration curves for quantification.
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the in vivo analysis of this compound metabolism.
Caption: General workflow for in vivo metabolic studies.
Conclusion
The in vivo metabolism of this compound is characterized by hydroxylation and glucuronidation, with notable stereoselectivity in its urinary excretion profile. The primary metabolite, 4-hydroxytertatolol, is formed, and both the parent drug and this metabolite undergo conjugation with glucuronic acid. The analytical methods described, including chiral HPLC and GC-MS, provide the necessary tools for the detailed investigation of the metabolic fate of this compound. Further research is warranted to fully elucidate the specific cytochrome P450 and UDP-glucuronosyltransferase isoforms involved in these transformations and to explore the clinical implications of the observed metabolic stereoselectivity.
References
(-)-Tertatolol as a 5-HT1A Receptor Ligand: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
(-)-Tertatolol, a stereoisomer of the β-adrenergic antagonist tertatolol, has been extensively characterized as a potent and competitive antagonist of the serotonin (B10506) 1A (5-HT1A) receptor. This guide provides a comprehensive overview of its pharmacological profile, detailing its binding affinity, functional activity at both presynaptic and postsynaptic receptors, and the underlying signaling pathways. Detailed experimental protocols for key assays are provided, and quantitative data are summarized for clarity. This document serves as a technical resource for researchers investigating 5-HT1A receptor pharmacology and developing novel therapeutics targeting this receptor.
Binding Affinity Profile of Tertatolol
This compound exhibits a high affinity for the 5-HT1A receptor, with binding being markedly stereospecific. The (-) stereoisomer is significantly more potent than the (+) stereoisomer, demonstrating a clear structural basis for its interaction with the receptor. Competition binding assays, typically employing radioligands such as [3H]8-OH-DPAT or [3H]WAY-100635 in rat and human brain tissues, have been used to determine its binding affinity (Ki).[1][2][3]
Table 1: Binding Affinity (Ki) of Tertatolol Isomers at 5-HT1A Receptors
| Compound | Radioligand | Tissue | Ki (nM) | Reference |
| This compound | [3H]8-OH-DPAT | Rat Hippocampus | 18 | [1] |
| This compound | [3H]8-OH-DPAT | Rat Hippocampus | 24 | [1] |
| This compound | Not Specified | Not Specified | 10 | [2] |
| (+)-Tertatolol | [3H]8-OH-DPAT | Rat Hippocampus | 864 | [1] |
| (+/-)-Tertatolol | [3H]8-OH-DPAT | Rat Hippocampus | 38 | [1] |
Studies indicate that this compound does not discriminate between presynaptic 5-HT1A autoreceptors (located in the dorsal raphe nucleus) and postsynaptic 5-HT1A receptors (e.g., in the hippocampus) in either rat or human brain tissue.[3]
Functional Antagonism at 5-HT1A Receptors
This compound acts as a competitive antagonist, effectively blocking the functional responses mediated by 5-HT1A receptor agonists like 8-OH-DPAT. Its antagonist properties have been confirmed across a range of biochemical and electrophysiological assays.[1]
Postsynaptic Receptor Antagonism: Adenylate Cyclase Activity
The 5-HT1A receptor is canonically coupled to the inhibitory G-protein, Gi/o, which, upon activation, inhibits the enzyme adenylyl cyclase, leading to decreased intracellular cAMP levels.[4][5] this compound demonstrates its antagonist properties by preventing the 8-OH-DPAT-induced inhibition of forskolin-stimulated adenylyl cyclase activity in rat hippocampal homogenates.[1]
Presynaptic Autoreceptor Antagonism: Neuronal Firing Rate
Presynaptic 5-HT1A autoreceptors on serotonergic neurons in the dorsal raphe nucleus (DRN) function as a negative feedback mechanism; their activation inhibits neuronal firing and subsequent serotonin release. Electrophysiological studies, both in vitro (brainstem slices) and in vivo (anesthetized rats), show that this compound potently prevents the inhibitory effects of 5-HT1A agonists on the firing rate of these neurons.[1][2] In some cases, this compound has been observed to increase the basal firing rate of serotonergic neurons, suggesting it can block a tonic, endogenous serotonin-mediated activation of the autoreceptors.[1][2]
Table 2: Functional Antagonist Activity of this compound
| Assay Type | Model | Agonist Blocked | Parameter | Value | Reference |
| Adenylate Cyclase | Rat Hippocampal Homogenates | 8-OH-DPAT | Ki | 24 nM | [1] |
| In Vitro Electrophysiology | Rat Brainstem Slices | 8-OH-DPAT, Ipsapirone | Ki | ~50 nM | [1] |
| In Vivo Electrophysiology | Anesthetized Rats | 8-OH-DPAT, Ipsapirone | ID50 | ~0.40 mg/kg i.v. | [1] |
| In Vivo Behavioral | Rats | S 14671 | - | Dose-dependent Blockade | [2] |
Signaling Pathways and Experimental Workflows
5-HT1A Receptor Signaling Pathway
Activation of the 5-HT1A receptor by an agonist initiates a signaling cascade through the Gi/o protein. The Gαi subunit inhibits adenylyl cyclase, reducing cAMP production. The dissociated Gβγ subunit can directly modulate ion channels, leading to the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated Ca2+ channels.[4][5] This combined action results in neuronal hyperpolarization and reduced excitability. As an antagonist, this compound binds to the receptor but does not induce this conformational change, thereby blocking agonist-induced signaling.
Caption: Canonical Gi/o-coupled signaling pathway of the 5-HT1A receptor.
Experimental Workflows
The following diagrams illustrate the generalized workflows for key experiments used to characterize this compound.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Workflow for a forskolin-stimulated adenylate cyclase functional assay.
Caption: Workflow for an in vivo single-unit electrophysiology experiment.
Detailed Experimental Protocols
Radioligand Competition Binding Assay
This protocol is a generalized representation for determining the Ki of a test compound.
-
Tissue Preparation: Rat hippocampi are dissected and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes. The pellet is washed and resuspended in fresh buffer to a final protein concentration of approximately 100-200 µ g/assay tube.[6]
-
Assay Incubation: In a final volume of 250-500 µL, the membrane preparation is incubated with a fixed concentration of a 5-HT1A radioligand (e.g., 1 nM [3H]8-OH-DPAT) and varying concentrations of the competing ligand (this compound).
-
Determination of Non-Specific Binding: A parallel set of tubes is incubated with the radioligand and a high concentration of a known 5-HT1A ligand (e.g., 10 µM serotonin) to define non-specific binding.
-
Termination and Filtration: The incubation is carried out at a set temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) and then terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes with bound radioligand. Filters are washed rapidly with ice-cold buffer.[6]
-
Quantification: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific binding (IC50) is determined using non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
Forskolin-Stimulated Adenylate Cyclase Assay
This protocol outlines the measurement of functional antagonism.[1][8][9]
-
Membrane Preparation: Rat hippocampal membranes are prepared as described in the binding assay protocol.
-
Assay Cocktail Preparation: An assay buffer is prepared containing ATP, an ATP-regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase), a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and GTP.
-
Incubation: Membranes are pre-incubated with varying concentrations of this compound. Subsequently, a fixed concentration of a 5-HT1A agonist (e.g., 8-OH-DPAT) is added, followed immediately by forskolin (e.g., 1-10 µM) to stimulate adenylyl cyclase.
-
Reaction: The reaction is allowed to proceed for 10-15 minutes at 30-37°C and is terminated by heating or adding a stop solution (e.g., acidic buffer).
-
cAMP Quantification: The amount of cAMP produced is quantified using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme immunoassay (EIA).
-
Data Analysis: The ability of this compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is plotted against its concentration to determine potency (Ki or IC50).
In Vivo Single-Unit Electrophysiology
This protocol describes the measurement of antagonist effects on live neuronal activity.[1][10][11]
-
Animal Preparation: A rat is anesthetized (e.g., with chloral (B1216628) hydrate (B1144303) or urethane) and placed in a stereotaxic apparatus. A burr hole is drilled in the skull above the dorsal raphe nucleus (DRN). A catheter is inserted into a vein (e.g., femoral vein) for drug administration.
-
Electrode Placement: A glass micropipette recording electrode is slowly lowered into the DRN.
-
Neuron Identification: Serotonergic neurons are identified based on their characteristic electrophysiological properties: a slow (0.5-5 Hz), regular firing pattern and a long-duration, positive action potential.
-
Drug Administration and Recording: Once a stable baseline firing rate is established, drugs are administered intravenously. The typical paradigm involves:
-
Administering the antagonist, this compound, at a specific dose.
-
After a short period, administering a 5-HT1A agonist (e.g., 8-OH-DPAT) in cumulative doses.
-
-
Data Acquisition and Analysis: The neuronal firing rate (spikes per second) is recorded continuously. The data is analyzed to determine the dose of this compound required to block or shift the dose-response curve of the agonist-induced inhibition of firing, from which an ID50 (dose producing 50% of the maximal effect) can be calculated.
Conclusion
The evidence robustly establishes this compound as a potent, competitive, and stereospecific antagonist at both presynaptic and postsynaptic 5-HT1A receptors. Its high affinity, demonstrated functional blockade of canonical G-protein signaling and neuronal inhibition, and well-characterized profile in key pharmacological assays make it a valuable tool for preclinical research. For scientists and drug development professionals, this compound serves as a benchmark antagonist for studying the physiological roles of the 5-HT1A receptor and for the characterization of novel 5-HT1A receptor-targeted compounds.
References
- 1. (-)Tertatolol is a potent antagonist at pre- and postsynaptic serotonin 5-HT1A receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WAY 100,135 and this compound act as antagonists at both 5-HT1A autoreceptors and postsynaptic 5-HT1A receptors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Affinity of (+/-)-pindolol, (-)-penbutolol, and this compound for pre- and postsynaptic serotonin 5-HT(1A) receptors in human and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of forskolin stimulated adenylate cyclase in rat hippocampus as a screen for compounds that act through 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of forskolin-stimulated adenylate cyclase activity by 5-HT receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrophysiological and pharmacological properties of GABAergic cells in the dorsal raphe nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrophysiological Characteristics of Dorsal Raphe Nucleus in Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
Chemical structure and properties of (-)-Tertatolol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Tertatolol is a non-selective β-adrenergic receptor antagonist utilized in the management of hypertension. This document provides an in-depth technical overview of its chemical structure, physicochemical properties, and pharmacological profile. Detailed experimental methodologies for key assays are provided, and the core signaling pathway is visually represented. All quantitative data are summarized for clarity and comparative analysis.
Chemical Structure and Identification
This compound is the (R)-enantiomer of the racemic mixture Tertatolol (B1682231). Its chemical structure is characterized by a thiochroman (B1618051) ring linked to a propanolamine (B44665) side chain, which is a common feature of many β-blockers.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | (2R)-1-(tert-butylamino)-3-(thiochroman-8-yloxy)propan-2-ol |
| CAS Number | 83688-84-0 (racemic) |
| Molecular Formula | C₁₆H₂₅NO₂S |
| Molecular Weight | 295.44 g/mol |
| Stereochemistry | R-enantiomer |
Physicochemical Properties
Table 2: Physicochemical Properties of Tertatolol
| Property | Value | Method |
| Melting Point | Not available | - |
| pKa | 9.76 (Strongest Basic) | Predicted |
| logP | 2.7 | Predicted |
| Aqueous Solubility | Not available | - |
Pharmacological Properties
This compound is a potent, non-selective antagonist of β-adrenergic receptors, exhibiting affinity for both β₁ and β₂ subtypes. Multiple studies have concluded that Tertatolol is devoid of intrinsic sympathomimetic activity (ISA)[1][2][3][4][5]. This means that it does not cause partial agonist activity at the β-adrenergic receptor.
Table 3: Pharmacological Profile of this compound
| Parameter | Value | Description |
| Receptor Selectivity | Non-selective (β₁/β₂) | Blocks both β₁ and β₂ adrenergic receptors. |
| Intrinsic Sympathomimetic Activity (ISA) | None | Does not exhibit partial agonist activity.[1][2][3][4][5] |
| Mechanism of Action | Competitive antagonist of β-adrenergic receptors | Prevents the binding of endogenous catecholamines (epinephrine and norepinephrine). |
Signaling Pathway
The primary mechanism of action of this compound involves the blockade of β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This antagonism inhibits the activation of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Caption: this compound's antagonism of the β-adrenergic receptor signaling pathway.
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity (Ki) Determination
This protocol outlines the determination of the binding affinity (Ki) of this compound for β₁ and β₂ adrenergic receptors using a competitive radioligand binding assay.
-
Materials:
-
Membrane preparations from cells expressing human β₁ or β₂ adrenergic receptors.
-
Radioligand: [³H]-CGP 12177 (a hydrophilic β-antagonist).
-
Unlabeled this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Scintillation cocktail and liquid scintillation counter.
-
Glass fiber filters.
-
-
Procedure:
-
Saturation Binding (to determine Kd of radioligand):
-
Incubate membrane preparations with increasing concentrations of [³H]-CGP 12177.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol).
-
Separate bound and free radioligand by rapid filtration through glass fiber filters.
-
Determine the radioactivity on the filters using a liquid scintillation counter.
-
Calculate the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) by non-linear regression analysis of the specific binding data.
-
-
Competition Binding:
-
Incubate membrane preparations with a fixed concentration of [³H]-CGP 12177 (typically at or below its Kd).
-
Add increasing concentrations of unlabeled this compound.
-
Incubate to allow binding to reach equilibrium.
-
Separate bound and free radioligand by filtration.
-
Measure radioactivity.
-
Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
-
Caption: Workflow for a competitive radioligand binding assay.
Cyclic AMP (cAMP) Functional Assay
This protocol describes a functional assay to measure the effect of this compound on cAMP production in response to a β-adrenergic agonist.
-
Materials:
-
Whole cells expressing β-adrenergic receptors.
-
β-adrenergic agonist (e.g., isoproterenol).
-
This compound.
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
-
Procedure:
-
Cell Culture:
-
Plate cells in a suitable multi-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Pre-incubate the cells with various concentrations of this compound for a defined period.
-
Stimulate the cells with a fixed concentration of a β-adrenergic agonist (e.g., isoproterenol) for a specified time to induce cAMP production.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit protocol to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using the chosen assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the concentration of this compound.
-
Determine the IC₅₀ value, representing the concentration of this compound that inhibits 50% of the agonist-induced cAMP production.
-
-
Caption: Workflow for a cellular cAMP functional assay.
Conclusion
This compound is a well-characterized non-selective β-adrenergic antagonist devoid of intrinsic sympathomimetic activity. Its mechanism of action through the β-adrenergic signaling pathway is well-understood. While comprehensive experimentally determined physicochemical data for the specific enantiomer are limited in publicly accessible literature, its pharmacological profile and the methodologies for its characterization are robustly established. This guide provides a foundational technical understanding for professionals in the fields of pharmacology and drug development.
References
- 1. Overview of clinical safety and efficacy of tertatolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Reduction of beta-adrenergic receptors by tertatolol: an additional mechanism for beta-adrenergic blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta-adrenergic receptor changes during tertatolol treatment in healthy volunteers: relevance for beta-blocking therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reduction of beta-adrenergic receptors can explain the lack of rebound effect after tertatolol withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Studies on (-)-Tertatolol's Dual Receptor Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the initial studies on (-)-Tertatolol, a compound demonstrating a unique pharmacological profile through its dual activity as a β-adrenoceptor antagonist and a 5-HT1A receptor antagonist. This document summarizes key quantitative data, details experimental methodologies from seminal studies, and visualizes the core signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of this compound and its related stereoisomers at the 5-HT1A receptor. While this compound is recognized as a potent, non-selective β-adrenoceptor antagonist, specific quantitative binding affinity data (Kᵢ or IC₅₀ values) for β₁ and β₂-adrenoceptor subtypes were not available in the reviewed seminal literature.
Table 1: Binding Affinity of Tertatolol Isomers for the 5-HT1A Receptor
| Compound | Radioligand | Tissue/Cell Line | Kᵢ (nM) | Reference |
| This compound | [³H]8-OH-DPAT | Rat Hippocampal Membranes | 18 | [1] |
| (+)-Tertatolol | [³H]8-OH-DPAT | Rat Hippocampal Membranes | 864 | [1] |
| (±)-Tertatolol | [³H]8-OH-DPAT | Rat Hippocampal Membranes | 38 | [1] |
| This compound | Not Specified | 5-HT1A Receptors | 10 |
Table 2: Functional Activity of this compound at the 5-HT1A Receptor
| Assay | Effect | Tissue/Preparation | Parameter | Value (nM) | Reference |
| Adenylyl Cyclase Activity | Antagonism of 8-OH-DPAT-induced inhibition | Rat Hippocampal Homogenates | Kᵢ | 24 | [1] |
| Electrophysiology (in vitro) | Antagonism of 5-HT1A agonist-induced inhibition of neuronal firing | Rat Brainstem Slices | Kᵢ | ~50 | [1] |
Experimental Protocols
The following sections detail the methodologies employed in the initial characterization of this compound's dual receptor activity.
Radioligand Binding Assays
These assays are fundamental for determining the affinity of a ligand for a receptor.
Objective: To determine the binding affinity (Kᵢ) of this compound for the 5-HT1A receptor.
Protocol:
-
Membrane Preparation:
-
Rat hippocampal tissue is dissected and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove large debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
-
-
Competitive Binding Assay:
-
A fixed concentration of a radioligand with known high affinity for the 5-HT1A receptor (e.g., [³H]8-OH-DPAT) is used.
-
In assay tubes, the prepared membranes are incubated with the radioligand and varying concentrations of unlabeled this compound.
-
Incubation is carried out at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.
-
Non-specific binding is determined in a parallel set of tubes containing an excess of a known 5-HT1A ligand (e.g., serotonin) to saturate all specific binding sites.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
The filters are washed quickly with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of this compound.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.
-
The binding affinity (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
-
Adenylyl Cyclase Functional Assay
This assay assesses the functional consequence of receptor binding, specifically the modulation of the second messenger cAMP.
Objective: To determine the functional antagonist activity of this compound at the 5-HT1A receptor.
Protocol:
-
Preparation of Hippocampal Homogenates:
-
Rat hippocampal tissue is homogenized in a buffer suitable for enzymatic assays.
-
-
Adenylyl Cyclase Stimulation and Inhibition:
-
The homogenates are incubated in the presence of ATP (the substrate for adenylyl cyclase) and forskolin, a direct activator of adenylyl cyclase, to stimulate cAMP production.
-
To assess agonist activity, a known 5-HT1A agonist (e.g., 8-OH-DPAT) is added, which, through the Gᵢ-coupled 5-HT1A receptor, inhibits adenylyl cyclase and reduces cAMP levels.
-
-
Antagonist Activity Measurement:
-
To determine the antagonist effect of this compound, the homogenates are pre-incubated with varying concentrations of this compound before the addition of the 5-HT1A agonist.
-
The ability of this compound to prevent the agonist-induced inhibition of forskolin-stimulated adenylyl cyclase activity is measured.
-
-
cAMP Quantification:
-
The amount of cAMP produced in each reaction is quantified using a suitable method, such as a competitive binding assay with a [³H]cAMP radioligand or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
The concentration of this compound that reverses 50% of the agonist-induced inhibition is determined to calculate its functional potency (Kᵢ).
-
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed.
Caption: Signaling pathways of β-adrenoceptor and 5-HT1A receptor antagonism by this compound.
References
Methodological & Application
Application Notes and Protocols for (-)-Tertatolol Dissolution in DMSO for Cell Culture
Introduction
(-)-Tertatolol is a potent, non-selective beta-adrenergic receptor antagonist.[1][2] It is utilized in research to study the effects of beta-blockade on various cellular processes. In cardiovascular research, it is investigated for its effects on heart rate, contractility, and blood pressure.[1][3] The primary mechanism of action for this compound involves the competitive inhibition of beta-1 and beta-2 adrenergic receptors.[1][3] This blockade prevents the binding of endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, leading to a downstream reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and modulation of calcium ion influx.[3][4] For in vitro studies, this compound is often dissolved in dimethyl sulfoxide (B87167) (DMSO) due to its limited aqueous solubility. Proper preparation of a this compound stock solution in DMSO is critical for accurate and reproducible experimental results, as improper dissolution can lead to precipitation and inaccurate dosing. These application notes provide a detailed protocol for the dissolution of this compound in DMSO for use in cell culture experiments.
Materials and Equipment
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
Sterile, amber or foil-wrapped microcentrifuge tubes or glass vials
-
Pipette tips, sterile
Equipment:
-
Laminar flow hood (biosafety cabinet)
-
Vortex mixer
-
Analytical balance
-
Pipettes
-
-20°C and -80°C freezers
-
37°C water bath or incubator (optional)
Protocol for Preparing this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The molecular weight of this compound hydrochloride is 331.89 g/mol .
Step 1: Weighing this compound Hydrochloride
-
Under a chemical fume hood, carefully weigh the desired amount of this compound hydrochloride powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.32 mg of the compound.
-
Transfer the weighed powder into a sterile, amber or foil-wrapped microcentrifuge tube or glass vial to protect it from light.
Step 2: Dissolving in DMSO
-
In a laminar flow hood, add the appropriate volume of sterile, cell culture grade DMSO to the vial containing the this compound powder. To continue the example, add 1 mL of DMSO to the 3.32 mg of powder.
-
Vortex the solution thoroughly for several minutes until the powder is completely dissolved. A clear solution with no visible particulates should be obtained.
-
If the compound does not readily dissolve, gentle warming in a 37°C water bath for 5-10 minutes followed by vortexing may aid in dissolution.[5]
Step 3: Aliquoting and Storage
-
Once completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[6]
-
For short-term storage (up to 1 month), store the aliquots at -20°C. For long-term storage (up to 6 months), store at -80°C.[6]
Application in Cell Culture: Preparing the Working Solution
The concentrated DMSO stock solution must be diluted in a complete cell culture medium to the final desired working concentration before being added to the cells.
Step 1: Serial Dilution (Recommended)
-
To avoid precipitation of the compound upon direct dilution into the aqueous culture medium, it is recommended to perform an intermediate dilution step.[7]
-
For example, to prepare a 10 µM working solution from a 10 mM stock, first, dilute the stock solution 1:100 in sterile DMSO to create a 100 µM intermediate solution.
-
Then, dilute the 100 µM intermediate solution 1:10 in the complete cell culture medium to achieve the final 10 µM concentration.
Step 2: Final Dilution and DMSO Concentration
-
The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1%, to minimize solvent-induced cytotoxicity.[5][7] Most cell lines can tolerate up to 0.5% DMSO, but this should be determined empirically for the specific cell type being used.[6]
-
Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the experimental groups.
Data Presentation
Table 1: this compound Stock Solution Preparation
| Parameter | Value |
|---|---|
| Compound | This compound Hydrochloride |
| Molecular Weight | 331.89 g/mol |
| Solvent | DMSO, Cell Culture Grade |
| Stock Concentration | 10 mM |
| Mass for 1 mL Stock | 3.32 mg |
| Volume of DMSO | 1 mL |
Table 2: Storage Conditions for this compound Stock Solution in DMSO
| Storage Duration | Temperature | Notes |
|---|---|---|
| Short-term | -20°C | Up to 1 month |
| Long-term | -80°C | Up to 6 months |
| Note: | Avoid repeated freeze-thaw cycles by aliquoting into single-use volumes.[6] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxicity of this compound and the DMSO vehicle on the chosen cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete cell culture medium, ensuring the final DMSO concentration is constant across all treatments. Include a vehicle control (DMSO only) and an untreated control.
-
Incubation: Remove the old medium from the wells and add 100 µL of the prepared treatment media. Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.
Protocol 2: Western Blot for Phosphorylated Protein Kinase A (PKA) Substrate
This protocol can be used to confirm the inhibitory effect of this compound on the beta-adrenergic signaling pathway.
-
Cell Treatment: Grow cells to 70-80% confluency and treat with this compound at the desired concentration for a specified time. Include a positive control (e.g., treatment with a beta-agonist like isoproterenol) and a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against phosphorylated PKA substrate overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Normalize the signal to a loading control like β-actin or GAPDH. A decrease in phosphorylated PKA substrate in the this compound treated group compared to the isoproterenol-stimulated group would indicate successful beta-blockade.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for using this compound.
References
- 1. Reduction of beta-adrenergic receptors by tertatolol: an additional mechanism for beta-adrenergic blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta-adrenergic receptor changes during tertatolol treatment in healthy volunteers: relevance for beta-blocking therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Tertatolol Hydrochloride? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. emulatebio.com [emulatebio.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. FAQs on Inhibitor Preparation [sigmaaldrich.com]
Application Note: Characterization of β-Adrenergic Receptor Binding Using (-)-Tertatolol
Introduction
(-)-Tertatolol is a potent, non-selective β-adrenoceptor (β-AR) antagonist used in the research and clinical management of cardiovascular diseases.[1] As a competitive inhibitor, it binds to both β1- and β2-adrenergic receptors without activating them, thereby blocking the effects of endogenous catecholamines like epinephrine (B1671497) and norepinephrine.[2][3] Its lack of intrinsic sympathomimetic activity makes it a valuable tool for studying the density, affinity, and function of β-adrenergic receptors. The biologically active enantiomer is the (S)-(-)-form.[4][5] This document provides a detailed protocol for utilizing this compound in a competitive radioligand binding assay to determine its binding affinity (Ki) for β-adrenergic receptors.
Principle of the Assay
Competitive radioligand binding assays are a fundamental technique in pharmacology for characterizing the interaction between a receptor and an unlabeled ligand (the "competitor," e.g., this compound). The assay measures the ability of the unlabeled competitor to displace a radiolabeled ligand (e.g., [³H]-CGP 12177), which has a known high affinity and specificity for the target receptor. By incubating a fixed concentration of the radioligand and receptor source with increasing concentrations of this compound, a competition curve is generated. From this curve, the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) can be determined. The IC50 value is then used to calculate the equilibrium dissociation constant (Ki) of this compound for the receptor, which reflects its binding affinity.
Quantitative Data: Binding Profile of this compound
This compound is characterized by its high potency and lack of significant selectivity between the two major β-adrenergic receptor subtypes, β1 and β2.[2][3] This profile has been established through various in vitro competitive binding experiments.[2][3] While precise Ki values can vary based on experimental conditions (e.g., tissue source, radioligand used, buffer conditions), the data consistently demonstrate its non-selective nature.
| Compound | Target Receptor | Radioligand | Ki (nM) | pKi (-log(Ki)) | Selectivity (β1/β2) |
| This compound | Human β1-Adrenoceptor | [³H]-CGP 12177 | Data not available | Data not available | ~1 (Non-selective) |
| This compound | Human β2-Adrenoceptor | [³H]-CGP 12177 | Data not available | Data not available | ~1 (Non-selective) |
Note: Specific comparative Ki values from a single study were not available in the searched literature. The non-selective profile is widely reported qualitatively.[2][3]
Visualized Pathways and Workflows
β-Adrenergic Receptor Signaling Pathway
The diagram below illustrates the canonical signaling cascade initiated by the activation of β-adrenergic receptors. As an antagonist, this compound blocks the initial binding of agonists, thereby inhibiting this entire downstream pathway.
Caption: Canonical Gs-protein signaling pathway for β-adrenergic receptors.
Competitive Radioligand Binding Assay Workflow
This workflow outlines the key steps involved in determining the binding affinity of this compound using a competitive binding assay.
References
- 1. Reduction of beta-adrenergic receptors by tertatolol: an additional mechanism for beta-adrenergic blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta-adrenergic receptor changes during tertatolol treatment in healthy volunteers: relevance for beta-blocking therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans [sites.ualberta.ca]
- 4. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 5. Comparison of the affinity of β-blockers for two states of the β1-adrenoceptor in ferret ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (-)-Tertatolol Administration in In Vivo Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of (-)-Tertatolol in rodent models, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant signaling pathways.
Introduction
This compound is a non-selective β-adrenergic receptor antagonist and a potent 5-HT1A serotonin (B10506) receptor antagonist.[1][2][3] Its dual mechanism of action makes it a subject of interest in cardiovascular and neurological research. These protocols are designed to guide researchers in the effective administration of this compound in rodent models to investigate its physiological and pharmacological effects.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound administration in rodent models as reported in various studies.
Table 1: Cardiovascular Effects of this compound in Rats
| Parameter | Species/Strain | Dose and Route of Administration | Duration | Control Value | This compound Treated Value | Percent Change | Reference |
| Systolic Blood Pressure | Sprague-Dawley Rat | 50 µg/kg/hr via s.c. osmotic minipump | 14 days | 126 ± 1 mmHg | 108 ± 1 mmHg | -14.3% | [4] |
| Heart Rate | Sprague-Dawley Rat | 50 µg/kg/hr via s.c. osmotic minipump | 14 days | 405 ± 3 bpm | 330 ± 3 bpm | -18.5% | [4] |
| Glomerular Filtration Rate (GFR) | Rat (isolated perfused kidney) | 25 µg/kg i.v. bolus | 30 min post-injection | 0.477 ± 0.077 ml/min/g | 0.996 ± 0.114 ml/min/g | +108.8% | [5] |
| Glomerular Filtration Rate (GFR) | Rat (isolated perfused kidney) | 50 µg/kg i.v. bolus | 30 min post-injection | 0.517 ± 0.040 ml/min/g | 0.879 ± 0.035 ml/min/g | +69.8% | [5] |
Table 2: Neurological Effects of this compound in Rats
| Parameter | Brain Region | Dose and Route of Administration | Observation | Percent Change from Baseline | Reference |
| Extracellular 5-HT | Frontal Cortex | 2.4 mg/kg i.v. (alone) | Small but significant increase | ~ +20-30% | [6] |
| Extracellular 5-HT (with Paroxetine) | Frontal Cortex | 2.4 mg/kg i.v. pretreatment followed by 0.8 mg/kg i.v. Paroxetine (B1678475) | Marked increase in 5-HT levels | ~ +60% | [6] |
| 5-HT Neuron Firing Rate | Dorsal Raphe Nucleus | 0.8–2.4 mg/kg i.v. | No significant alteration | - | [6] |
| Inhibition of 5-HT Firing by Paroxetine | Dorsal Raphe Nucleus | 2.4 mg/kg i.v. pretreatment | Blocked the inhibitory effect of Paroxetine | - | [6] |
Experimental Protocols
Protocol 1: Chronic Subcutaneous Administration via Osmotic Minipump
This protocol is adapted from a study investigating the long-term effects of this compound on cardiovascular parameters in rats.[4]
Objective: To achieve continuous and stable plasma concentrations of this compound over an extended period.
Materials:
-
This compound hydrochloride
-
Vehicle: 1 mM Hydrochloric acid (HCl)
-
Osmotic minipumps (e.g., Alzet)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments for minor surgery
-
Wound clips or sutures
-
Analgesics
Procedure:
-
Drug Preparation: Dissolve this compound hydrochloride in 1 mM HCl to the desired concentration for filling the osmotic minipumps. The concentration will depend on the pump's flow rate and the target dose (e.g., 50 µg/kg/hr).
-
Animal Preparation: Anesthetize the rat using isoflurane. Shave and sterilize the skin on the back, between the scapulae.
-
Pump Implantation:
-
Make a small incision in the skin.
-
Using a hemostat, create a subcutaneous pocket large enough to accommodate the osmotic minipump.
-
Insert the filled minipump into the pocket, with the delivery portal pointing away from the incision.
-
Close the incision with wound clips or sutures.
-
-
Post-operative Care: Administer analgesics as per approved institutional animal care and use committee (IACUC) protocols. Monitor the animal for recovery from anesthesia and signs of pain or infection. The pump will deliver the drug continuously for the specified duration (e.g., 14 days).
Protocol 2: Acute Intravenous Administration for Neurological Studies
This protocol is based on methodologies used in microdialysis and electrophysiology experiments.[6]
Objective: To rapidly introduce this compound into the systemic circulation to observe its acute effects on neurotransmitter levels and neuronal activity.
Materials:
-
This compound hydrochloride
-
Vehicle: Distilled water or sterile saline
-
Syringes and needles (e.g., 25-gauge)
-
Animal restrainer
-
Anesthetic (if required by the experimental design, e.g., chloral (B1216628) hydrate)
Procedure:
-
Drug Preparation: Dissolve this compound hydrochloride in the chosen vehicle to the desired concentration. For example, to achieve a dose of 2.4 mg/kg in a volume of 1 ml/kg.
-
Animal Preparation:
-
For conscious animals, place the rat in a suitable restrainer to allow access to a lateral tail vein.
-
For anesthetized preparations, administer the anesthetic (e.g., chloral hydrate (B1144303) 500 mg/kg i.p.) and ensure a stable plane of anesthesia.[6]
-
-
Intravenous Injection:
-
Identify a lateral tail vein.
-
Insert the needle into the vein and slowly inject the this compound solution.
-
The injection volume should be appropriate for the animal's weight (e.g., 1 ml/kg).
-
-
Experimental Measures: Proceed with the planned experimental measurements, such as microdialysis sample collection or electrophysiological recordings, immediately following the injection.
Signaling Pathways
Beta-Adrenergic Receptor Signaling Pathway
This compound is a non-selective antagonist of β1 and β2 adrenergic receptors. The canonical signaling pathway for these Gs-protein coupled receptors involves the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).[7][8] By blocking these receptors, this compound inhibits this cascade.
Caption: Antagonism of the β-adrenergic signaling pathway by this compound.
5-HT1A Receptor Signaling Pathway
This compound also acts as a potent antagonist at 5-HT1A receptors. These receptors are Gi/o-protein coupled and their activation typically leads to the inhibition of adenylyl cyclase, thereby decreasing cAMP levels.[9] By blocking these receptors, this compound can prevent this inhibitory effect.
Caption: Antagonism of the 5-HT1A receptor signaling pathway by this compound.
Experimental Workflow Example: Microdialysis Study
The following diagram illustrates a typical workflow for an in vivo microdialysis experiment in a rat to study the effect of this compound on neurotransmitter levels.
Caption: Workflow for an in vivo microdialysis experiment with this compound.
Important Considerations
-
Vehicle Selection: The choice of vehicle is critical for ensuring the solubility and stability of this compound and for minimizing any confounding effects. While 1 mM HCl and distilled water have been used, researchers should validate the chosen vehicle for their specific experimental conditions.
-
Dose and Route: The appropriate dose and route of administration will depend on the research question. Chronic studies may benefit from osmotic minipumps for stable drug levels, while acute studies may require intravenous or intraperitoneal injections for rapid effects.
-
Animal Welfare: All procedures should be conducted in accordance with institutional guidelines and with appropriate measures to minimize pain and distress, including the use of anesthesia and analgesia.
-
Potential Side Effects: As a beta-blocker, this compound can cause bradycardia and hypotension.[10] Researchers should monitor animals for these and other potential adverse effects, especially at higher doses.
By following these protocols and considering the outlined factors, researchers can effectively utilize this compound in in vivo rodent models to further elucidate its pharmacological properties and therapeutic potential.
References
- 1. Osmotic Pumps in Mice and Rats | Office of Research [bu.edu]
- 2. WAY 100,135 and this compound act as antagonists at both 5-HT1A autoreceptors and postsynaptic 5-HT1A receptors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tertatolol, a new beta-blocker, is a serotonin (5-hydroxytryptamine1A) receptor antagonist in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. beta-Adrenoceptor regulation in rat heart, lung and skin after chronic treatment with (--)-tertatolol or (--)-propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tertatolol ameliorates renal function in rats with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of (−)-tertatolol, (−)-penbutolol and (±)-pindolol in combination with paroxetine on presynaptic 5-HT function: an in vivo microdialysis and electrophysiological study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. What are the side effects of Tertatolol Hydrochloride? [synapse.patsnap.com]
Application Notes: Measuring (-)-Tertatolol Efficacy in Isolated Heart Tissue
Introduction
(-)-Tertatolol is a non-selective beta-adrenergic receptor blocker (beta-blocker) recognized for its potent antagonistic effects on both β1 and β2 adrenergic receptors.[1] In cardiovascular research, isolated heart preparations, such as the Langendorff-perfused heart, are invaluable ex vivo models for directly assessing the pharmacological effects of compounds like this compound on cardiac function, independent of systemic neural and endocrine influences.[2][3] These preparations allow for the precise measurement of changes in heart rate (chronotropy), contractility (inotropy), and coronary flow in response to drug administration.[4] This document provides a detailed protocol for evaluating the efficacy of this compound in an isolated rodent heart model, focusing on its ability to antagonize the effects of a beta-agonist like isoprenaline.
Mechanism of Action
This compound primarily exerts its effects by competitively inhibiting β1 and β2-adrenergic receptors.[1][5] In cardiac tissue, β1 receptors are predominant.[1] Stimulation of these receptors by catecholamines (e.g., adrenaline, noradrenaline) activates a Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which converts ATP to cyclic adenosine (B11128) monophosphate (cAMP).[1] Increased cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various intracellular proteins, resulting in increased heart rate and myocardial contractility.[1]
By blocking these receptors, this compound prevents the binding of catecholamines, thereby inhibiting the downstream signaling cascade.[1] This action reduces the workload on the heart, making it effective in managing conditions like hypertension.[1][6] An interesting characteristic of tertatolol (B1682231) is that in addition to competitive inhibition, it has been shown to induce a significant and lasting reduction in the number of β-adrenergic receptors (Bmax) on cell surfaces.[5][7]
Key Signaling Pathway and Experimental Workflow
The following diagrams illustrate the molecular pathway targeted by this compound and the general experimental workflow for its assessment in an isolated heart preparation.
Experimental Protocol: Langendorff Isolated Heart Preparation
This protocol outlines the procedure for assessing the beta-blocking efficacy of this compound in an isolated rat heart. The primary endpoint is the drug's ability to inhibit isoprenaline-induced increases in heart rate and contractility.
1. Materials and Reagents
-
Animals: Adult Sprague-Dawley rats (250-300g).
-
Anesthetic: Sodium pentobarbital (B6593769) or similar.
-
Anticoagulant: Heparin.
-
Krebs-Henseleit Buffer (KHB): (in mM) 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 11.1 Glucose, 2.5 CaCl₂. The solution must be freshly prepared, filtered, maintained at 37°C, and continuously gassed with 95% O₂ / 5% CO₂.
-
Drugs: this compound hydrochloride, Isoprenaline hydrochloride. Prepare stock solutions and dilute in KHB to final concentrations.
2. Equipment
-
Langendorff Apparatus: Including a water-jacketed heart chamber, aortic cannula, perfusion reservoir, and peristaltic pump for constant flow or a pressure head for constant pressure perfusion.[4][8]
-
Data Acquisition System: With pressure transducer, amplifier, and ECG electrodes.
-
Intraventricular Balloon: A latex balloon connected to a pressure transducer for measuring Left Ventricular Developed Pressure (LVDP).
-
Thermostat-controlled water circulator.
-
Surgical instruments.
3. Procedure
-
Animal Preparation: Anesthetize the rat and administer heparin intravenously to prevent coagulation.
-
Heart Excision: Perform a thoracotomy to expose the heart. Rapidly excise the heart and place it in ice-cold KHB to arrest metabolic activity.
-
Cannulation: Identify the aorta and carefully mount it onto the aortic cannula of the Langendorff apparatus. Ensure no air bubbles enter the coronary circulation.[3]
-
Perfusion: Immediately initiate retrograde perfusion with oxygenated, 37°C KHB at a constant pressure (e.g., 60-80 mmHg) or constant flow.[2][8] The heart should resume beating within seconds.
-
Instrumentation: Insert the latex balloon into the left ventricle via the mitral valve. Inflate the balloon to achieve an end-diastolic pressure of 5-10 mmHg.
-
Stabilization: Allow the heart to stabilize for approximately 20-30 minutes. During this time, ensure that heart rate (HR), LVDP, and coronary flow are stable.
-
Baseline Recording: Record baseline values for HR, LVDP, the maximum rate of pressure development (+dP/dt_max), and the maximum rate of pressure fall (-dP/dt_min).
-
Agonist Stimulation: Introduce a fixed concentration of isoprenaline (e.g., 10⁻⁸ M) into the perfusate to induce a stable, submaximal increase in HR and LVDP. This serves as the stimulated control against which the antagonist effect is measured.
-
This compound Administration: Once the isoprenaline response is stable, introduce this compound into the perfusate in a cumulative, concentration-dependent manner (e.g., 10⁻⁹ M to 10⁻⁵ M). Allow the heart to reach a new steady state at each concentration before proceeding to the next.
-
Data Acquisition: Continuously record all hemodynamic parameters throughout the experiment.
4. Data Analysis
-
Calculate the percentage inhibition of the isoprenaline-induced response for each concentration of this compound.
-
Plot the concentration of this compound against the percentage inhibition to generate a dose-response curve.
-
From this curve, calculate the IC₅₀ (the concentration of antagonist that produces 50% of its maximal inhibitory effect).
Data Presentation
| Parameter | Species | Condition | Treatment | Observation | Reference |
| Heart Rate | Rat | Chronic Treatment | This compound (50 µg/kg/hr) | Reduced from 405 bpm (control) to 330 bpm | [9] |
| Blood Pressure | Rat | Chronic Treatment | This compound (50 µg/kg/hr) | Reduced from 126 mmHg (control) to 108 mmHg | [9] |
| β-Adrenergic Receptors | Human | Single Dose (5 mg) | This compound | Receptor number reduced by 54% after 7 hours | [5][7] |
| Heart Rate | Human | Single Dose (5 mg) | This compound | Significant reduction in supine, upright, and exercise heart rates | [5][7] |
| Cardiac Output | Human | Single Dose (5 mg) | This compound | Significantly decreased | [10] |
Note: The data above are from in vivo studies and serve to illustrate the expected directional effects of this compound. The precise quantitative effects (e.g., IC₅₀) in an isolated heart preparation must be determined experimentally.
References
- 1. What is the mechanism of Tertatolol Hydrochloride? [synapse.patsnap.com]
- 2. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Langendorff Isolated Heart Perfusion Technique | ADInstruments [adinstruments.com]
- 5. Beta-adrenergic receptor changes during tertatolol treatment in healthy volunteers: relevance for beta-blocking therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is Tertatolol Hydrochloride used for? [synapse.patsnap.com]
- 7. Reduction of beta-adrenergic receptors by tertatolol: an additional mechanism for beta-adrenergic blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. beta-Adrenoceptor regulation in rat heart, lung and skin after chronic treatment with (--)-tertatolol or (--)-propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Redistribution of cardiac output to the kidneys by tertatolol does not involve prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of (-)-Tertatolol in Studying G-Protein Coupled Receptors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Tertatolol is a non-selective antagonist of β-adrenergic receptors (β1 and β2) and also exhibits antagonist activity at the serotonin (B10506) 5-HT1A receptor.[1] This dual pharmacology makes it a valuable tool for researchers studying the structure, function, and signaling of these important G-protein coupled receptors (GPCRs). Its properties as a competitive antagonist allow for the investigation of receptor binding, downstream signaling pathways, and the exploration of advanced pharmacological concepts such as inverse agonism and biased signaling. This document provides detailed application notes and experimental protocols for utilizing this compound in GPCR research.
Application Notes
This compound serves as a versatile pharmacological tool for a range of applications in GPCR research:
-
Competitive Antagonist at β-Adrenergic Receptors: As a non-selective β-blocker, this compound can be used to competitively inhibit the binding of endogenous agonists like epinephrine (B1671497) and norepinephrine, as well as synthetic agonists, to both β1- and β2-adrenergic receptors.[2][3] This is fundamental for characterizing the physiological and cellular roles of these receptors. In vitro studies have confirmed its role as a competitive inhibitor in binding experiments.[2][3]
-
5-HT1A Receptor Antagonism: Beyond its effects on adrenergic receptors, this compound is a potent antagonist at serotonin 5-HT1A receptors. This allows for the dissection of signaling pathways where both serotonergic and adrenergic systems may be involved.
-
Investigating Inverse Agonism: Many GPCRs exhibit a basal level of activity even in the absence of an agonist. Inverse agonists are ligands that bind to the receptor and reduce this constitutive activity. While direct studies on this compound's inverse agonist properties at β-adrenergic receptors are not extensively documented, other β-blockers have been shown to act as inverse agonists by decreasing basal cAMP levels. Researchers can use this compound to investigate this phenomenon at β-adrenergic receptors, particularly in systems with high receptor expression or known constitutive activity.
-
Probing Biased Agonism: Biased agonism, or functional selectivity, describes the ability of a ligand to preferentially activate one signaling pathway over another downstream of the same receptor (e.g., G-protein signaling versus β-arrestin recruitment). While specific studies detailing this compound as a biased agonist are limited, its antagonist nature at the Gs-protein pathway makes it a candidate for investigating biased signaling. For instance, it could be screened for its ability to modulate β-arrestin-mediated signaling independently of G-protein activation, a characteristic observed with other β-blockers like carvedilol.[4]
Data Presentation
The following table summarizes the available quantitative data for this compound's interaction with GPCRs. It is important to note that while its antagonist activity at β-adrenergic receptors is well-established, specific public domain Ki and IC50 values are not consistently reported in the literature.
| Ligand | Receptor | Parameter | Value (nM) | Assay Type |
| This compound | 5-HT1A | Ki | 5.9 | Radioligand Binding |
| This compound | β1-Adrenergic | Ki | Not Reported | Radioligand Binding |
| This compound | β2-Adrenergic | Ki | Not Reported | Radioligand Binding |
| This compound | β1-Adrenergic | IC50 | Not Reported | Functional (cAMP) |
| This compound | β2-Adrenergic | IC50 | Not Reported | Functional (cAMP) |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on the specific cell line, receptor expression level, and laboratory equipment.
Radioligand Binding Assay (Competitive Inhibition)
This protocol is designed to determine the binding affinity (Ki) of this compound for β-adrenergic or 5-HT1A receptors.
Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Beta-adrenergic receptor changes during tertatolol treatment in healthy volunteers: relevance for beta-blocking therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reduction of beta-adrenergic receptors by tertatolol: an additional mechanism for beta-adrenergic blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biased agonism at β-adrenergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
HPLC method for quantifying (-)-Tertatolol in plasma samples
An HPLC Method for the Enantioselective Quantification of (-)-Tertatolol in Plasma Samples
Application Note and Protocol
This document provides a detailed methodology for the quantitative analysis of this compound in plasma samples using High-Performance Liquid Chromatography (HPLC). The protocols outlined below are based on established and validated methods for the chiral separation and quantification of tertatolol (B1682231) enantiomers, ensuring high sensitivity, accuracy, and reproducibility for research, clinical, and drug development applications.
Introduction
Tertatolol is a non-selective beta-adrenergic receptor antagonist used in the management of hypertension. It possesses a chiral center, existing as two enantiomers: (S)-(-)-Tertatolol and (R)-(+)-Tertatolol. The pharmacological activity of beta-blockers often resides in one enantiomer. Therefore, the ability to selectively quantify the active this compound enantiomer in biological matrices like plasma is crucial for pharmacokinetic and pharmacodynamic studies. The following protocols describe two distinct and validated HPLC methods for the enantioselective analysis of tertatolol.
Method 1: Chiral Separation using a Macrocyclic Antibiotic Stationary Phase
This method employs a vancomycin-based chiral stationary phase (CSP) with a polar ionic mobile phase for the resolution of tertatolol enantiomers.
Experimental Protocol
1. Sample Preparation (Solid-Phase Extraction - SPE)
A solid-phase extraction procedure is utilized for the clean-up of plasma samples prior to HPLC analysis, which has been shown to provide good recoveries for both enantiomers without interference.[1][2]
-
Materials:
-
Procedure:
-
Place a 0.3 mL aliquot of human plasma into a 1.5 mL microcentrifuge tube.
-
Spike the plasma with appropriate volumes of (-)- and (+)-Tertatolol working standards and 25 µL of the internal standard solution.[1][2]
-
Dilute the sample to 1 mL with methanol and sonicate for 5 minutes.[1][2]
-
Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water to remove interfering substances.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject 20 µL into the HPLC system.
-
2. HPLC Conditions
-
HPLC System: A standard HPLC system equipped with a UV detector is required.
-
Chromatographic Conditions:
Method Validation Summary
The method should be validated for linearity, accuracy, precision, and sensitivity.
Method 2: Chiral Separation using an Immobilized Polysaccharide-Derived Stationary Phase
This method utilizes a cellulose-based chiral stationary phase with a normal-phase mobile phase, offering an alternative approach for the enantioselective quantification of tertatolol.
Experimental Protocol
1. Sample Preparation (Solid-Phase Extraction - SPE)
The sample preparation procedure is similar to Method 1, employing C18 SPE cartridges for sample clean-up.[1][2]
-
Materials:
-
Procedure:
-
Follow steps 1-8 as described in the Sample Preparation section of Method 1.
-
Reconstitute the dried residue in 100 µL of the mobile phase (n-hexane:ethanol, 60:40 v/v) for injection into the HPLC system.
-
2. HPLC Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
Quantitative Data Summary
The following tables summarize the validation parameters for the quantification of tertatolol enantiomers in plasma using the Chiralpak IC column method.[1][2]
Table 1: Calibration and Sensitivity Data
| Parameter | Value |
| Linearity Range | 25 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 3 ng/mL |
| Limit of Quantification (LOQ) | 25 ng/mL |
Table 2: Accuracy and Precision
| Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| 75 | ≤ 2.0 | Not significantly different (P > 0.05) | 91.3 - 98.7 |
| 500 | ≤ 2.0 | Not significantly different (P > 0.05) | 91.3 - 98.7 |
| 800 | ≤ 2.0 | Not significantly different (P > 0.05) | 91.3 - 98.7 |
Table 3: Recovery Data
| Concentration Level | Recovery (%) |
| 75 ng/mL | 91.3 - 98.7 |
| 800 ng/mL | 91.3 - 98.7 |
Visualizations
References
(-)-Tertatolol as a pharmacological tool for receptor characterization
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Tertatolol is a potent, non-selective beta-adrenergic receptor antagonist and a serotonin (B10506) 5-HT1A receptor antagonist.[1][2] Its dual activity makes it a valuable pharmacological tool for characterizing adrenergic and serotonergic receptor signaling pathways. As a competitive inhibitor of beta-adrenergic receptors, this compound is instrumental in studies aimed at understanding the physiological and pathological roles of these receptors.[1][3] Furthermore, its antagonistic properties at 5-HT1A receptors allow for the investigation of serotonergic system modulation.[2] Notably, this compound lacks intrinsic sympathomimetic activity.[3] In addition to its receptor-blocking capabilities, studies have shown that this compound can induce a reduction in the density of beta-adrenergic receptors.[1][3]
This document provides detailed application notes and experimental protocols for the use of this compound in receptor characterization studies, including binding affinity data, and methodologies for radioligand binding and adenylyl cyclase inhibition assays.
Data Presentation
Table 1: Binding Affinity of this compound for Serotonin 5-HT1A Receptor
| Receptor Subtype | Ligand | Test System | Ki (nM) |
| 5-HT1A | [3H]8-OH-DPAT | Rat Hippocampal Membranes | 18 |
| 5-HT1A | This compound | Rat Hippocampal Homogenates (functional assay) | 24 |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs involving this compound, the following diagrams are provided.
Experimental Protocols
The following are detailed protocols that can be adapted for the use of this compound in receptor characterization studies.
Protocol 1: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for a target receptor (e.g., β-adrenergic or 5-HT1A receptors) by measuring its ability to compete with a known radioligand.
1. Materials and Reagents:
-
Cell membranes expressing the receptor of interest
-
This compound stock solution
-
Radioligand specific for the target receptor (e.g., [3H]-CGP 12177 for β-adrenergic receptors, [3H]8-OH-DPAT for 5-HT1A receptors)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)
-
Wash Buffer (ice-cold Binding Buffer)
-
Non-specific binding control (a high concentration of a non-labeled ligand, e.g., 10 µM propranolol (B1214883) for β-adrenergic receptors)
-
96-well microplates
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Filtration apparatus
-
Scintillation cocktail and counter
2. Procedure:
-
Membrane Preparation: Thaw the prepared cell membranes on ice and resuspend them in ice-cold Binding Buffer to a final protein concentration of 20-50 µ g/well .
-
Assay Setup: In a 96-well plate, add the following components in triplicate for each condition:
-
Total Binding: 50 µL Binding Buffer, 50 µL radioligand, 100 µL membrane suspension.
-
Non-specific Binding: 50 µL non-specific binding control, 50 µL radioligand, 100 µL membrane suspension.
-
Competitive Binding: 50 µL of varying concentrations of this compound (e.g., 10-10 to 10-5 M), 50 µL radioligand, 100 µL membrane suspension.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a filtration apparatus. Wash the filters three times with 3 mL of ice-cold Wash Buffer.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Adenylyl Cyclase Inhibition Assay
This protocol measures the ability of this compound to inhibit the agonist-stimulated production of cyclic AMP (cAMP), providing a functional measure of its antagonism at Gs-coupled receptors like the β-adrenergic receptors.
1. Materials and Reagents:
-
Cell membranes expressing the receptor of interest
-
This compound stock solution
-
Agonist for the target receptor (e.g., isoproterenol (B85558) for β-adrenergic receptors)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 1 mM ATP, 1 mM IBMX (a phosphodiesterase inhibitor), pH 7.4)
-
GTP (10 µM)
-
ATP regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase)
-
cAMP standard solutions
-
cAMP detection kit (e.g., ELISA or radioimmunoassay-based)
-
96-well microplates
2. Procedure:
-
Membrane Preparation: Thaw the prepared cell membranes on ice and resuspend them in ice-cold Assay Buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Setup: In a 96-well plate, add the following components:
-
Basal Activity: 25 µL Assay Buffer, 25 µL membrane suspension.
-
Agonist-Stimulated Activity: 25 µL of agonist, 25 µL membrane suspension.
-
Inhibition: 25 µL of varying concentrations of this compound followed by 25 µL of agonist, 25 µL membrane suspension.
-
-
Pre-incubation: Pre-incubate the plate at 30°C for 10 minutes.
-
Initiation of Reaction: Start the reaction by adding 50 µL of Assay Buffer containing ATP and GTP to all wells.
-
Incubation: Incubate the plate at 30°C for 15-30 minutes.
-
Termination: Stop the reaction by adding 100 µL of 0.1 M HCl or by heating the plate to 95°C for 5 minutes.
-
cAMP Quantification: Centrifuge the plate to pellet the membranes. Collect the supernatant and measure the cAMP concentration using a cAMP detection kit according to the manufacturer's instructions.
3. Data Analysis:
-
Generate a standard curve using the cAMP standard solutions.
-
Calculate the amount of cAMP produced in each sample based on the standard curve.
-
Plot the percentage of agonist-stimulated cAMP production as a function of the log concentration of this compound.
-
Determine the IC50 value for the inhibition of adenylyl cyclase activity using non-linear regression analysis.
References
- 1. Reduction of beta-adrenergic receptors by tertatolol: an additional mechanism for beta-adrenergic blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Beta-adrenergic receptor changes during tertatolol treatment in healthy volunteers: relevance for beta-blocking therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell-based Functional Assays for (-)-Tertatolol Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Tertatolol is a non-selective β-adrenergic receptor (β-AR) antagonist and a potent 5-HT1A receptor antagonist.[1][2][3] This dual activity makes it a compound of interest for cardiovascular and neurological research. Characterizing the functional activity of this compound at these receptors is crucial for understanding its pharmacological profile and therapeutic potential. These application notes provide detailed protocols for cell-based functional assays to quantify the antagonist and potential inverse agonist activities of this compound at β1- and β2-adrenergic receptors, as well as its antagonist activity at the 5-HT1A receptor.
The primary signaling pathway for β-adrenergic receptors involves coupling to the Gs alpha subunit (Gαs), which activates adenylyl cyclase to increase intracellular cyclic AMP (cAMP).[4] This increase in cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream targets.[4] Functional assays for β-AR antagonists, therefore, often measure the inhibition of agonist-stimulated cAMP production.
Data Presentation
The following tables summarize the reported binding affinities and functional potencies of this compound. This data is essential for designing and interpreting the results of the cell-based assays described below.
Table 1: this compound Activity at Serotonin 5-HT1A Receptors
| Parameter | Receptor | Species | Value (nM) | Assay Type |
| Ki | 5-HT1A | Rat | 18 | Radioligand Binding ([3H]8-OH-DPAT)[1] |
| Ki | 5-HT1A | Rat | 24 | Functional (inhibition of forskolin-stimulated adenylate cyclase)[1] |
| Ki | 5-HT1A | Rat | ~50 | Functional (inhibition of 5-HT1A agonist effects on neuronal firing)[1] |
| Ki | 5-HT1A | Rat | 10 | Radioligand Binding[3] |
Table 2: this compound Activity at β-Adrenergic Receptors
| Parameter | Receptor Subtype | Species | Value | Assay Type |
| Potency | β1- and β2-adrenergic | Human | Potent, non-selective antagonist[1][5] | Functional Assays (Specific IC50/Ki values not publicly available) |
| Intrinsic Activity | β1- and β2-adrenergic | Human | Lacks intrinsic sympathomimetic activity[5] | Functional Assays |
Signaling Pathways and Experimental Workflows
β-Adrenergic Receptor Signaling Pathway
The canonical signaling pathway for β1 and β2-adrenergic receptors is initiated by agonist binding, leading to the activation of Gαs, which in turn stimulates adenylyl cyclase (AC) to produce cAMP. This cAMP then activates Protein Kinase A (PKA), leading to various cellular responses.
Experimental Workflow for cAMP Measurement
A common method to assess β-adrenergic receptor activity is to measure changes in intracellular cAMP levels. A luciferase reporter assay using a cAMP Response Element (CRE) is a widely used, sensitive method.
Experimental Workflow for Calcium Mobilization Assay
While β-ARs primarily signal through Gs, some GPCRs, including certain β-AR subtypes under specific conditions, can mobilize intracellular calcium. This can be measured using fluorescent calcium indicators like Fluo-4 AM.
Experimental Protocols
Protocol 1: cAMP Reporter Gene Assay for β-Adrenergic Receptor Antagonism
This protocol is designed to determine the IC50 value of this compound for the inhibition of agonist-induced cAMP production in cells expressing either β1- or β2-adrenergic receptors.
Materials:
-
Cell Lines:
-
CHO-K1 or HEK293 cells stably expressing the human β1-adrenergic receptor (e.g., ValiScreen® Human Adrenergic β1 Cell Line, CHO-K1).[2]
-
CHO-K1 or HEK293 cells stably expressing the human β2-adrenergic receptor.
-
-
Reporter System: CRE-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization). Alternatively, a stable cell line co-expressing the receptor and reporter can be used.
-
Cell Culture Medium: Ham's F-12 for CHO-K1 or DMEM for HEK293, supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics.
-
Agonist: Isoproterenol (a non-selective β-AR agonist).
-
Test Compound: this compound.
-
Assay Reagents: Luciferase assay system (e.g., Dual-Glo® Luciferase Assay System), PBS.
-
Equipment: 96-well white, clear-bottom cell culture plates, luminometer.
Procedure:
-
Cell Seeding:
-
One day prior to the assay, seed the cells into a 96-well plate at a density of 30,000-50,000 cells per well in 100 µL of growth medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Perform serial dilutions of this compound in serum-free medium to achieve a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Prepare a stock solution of Isoproterenol. Dilute in serum-free medium to a concentration that elicits an 80% maximal response (EC80), as determined from a prior agonist dose-response experiment.
-
-
Antagonist Assay:
-
Carefully aspirate the growth medium from the cells.
-
Add 50 µL of the diluted this compound solutions to the respective wells. For control wells, add 50 µL of serum-free medium.
-
Incubate for 15-30 minutes at 37°C.
-
Add 50 µL of the EC80 concentration of Isoproterenol to all wells except the unstimulated control wells (which receive 50 µL of serum-free medium).
-
Incubate for 6 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Equilibrate the plate and luciferase assay reagents to room temperature.
-
Following the manufacturer's instructions for the luciferase assay system, add the luciferase reagent to each well.
-
Measure the luminescence using a plate-reading luminometer. If using a dual-luciferase system, measure both firefly and Renilla luminescence.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Plot the normalized luminescence against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: cAMP Assay for β-Adrenergic Receptor Inverse Agonism
This protocol is designed to assess whether this compound can reduce the basal (agonist-independent) signaling of β-adrenergic receptors, a characteristic of inverse agonists. This requires a cell system with a measurable level of constitutive receptor activity.
Materials:
-
Same as Protocol 1, but preferably using a cell line overexpressing the β-adrenergic receptor to enhance basal signaling.
Procedure:
-
Cell Seeding and Compound Preparation:
-
Follow steps 1 and 2 from Protocol 1 for cell seeding and this compound preparation. No agonist is required for this assay.
-
-
Inverse Agonist Assay:
-
Carefully aspirate the growth medium from the cells.
-
Add 100 µL of the diluted this compound solutions to the respective wells. For control wells (basal activity), add 100 µL of serum-free medium.
-
Incubate for 6 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay and Data Analysis:
-
Follow steps 4 and 5 from Protocol 1.
-
A decrease in the basal luciferase signal in the presence of this compound indicates inverse agonist activity. Plot the percentage inhibition of the basal signal against the log concentration of this compound to determine the IC50 for inverse agonism.
-
Protocol 3: Calcium Mobilization Assay for Gq-Coupled Receptor Activity
This protocol can be adapted to study receptors that signal through the Gq pathway, leading to intracellular calcium release. While β-ARs are primarily Gs-coupled, this assay is relevant for other potential targets or for investigating non-canonical signaling pathways.
Materials:
-
Cell Line: A cell line endogenously expressing or stably transfected with a Gq-coupled receptor of interest.
-
Calcium Indicator Dye: Fluo-4 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Probenecid (B1678239): An anion transport inhibitor to prevent dye leakage.
-
Test Compounds: Agonists and antagonists for the receptor of interest.
-
Equipment: 96- or 384-well black, clear-bottom cell culture plates, fluorescence plate reader with liquid handling capabilities (e.g., FLIPR).
Procedure:
-
Cell Seeding:
-
Seed cells into the assay plate at a density of 40,000-80,000 cells per well and incubate overnight.
-
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM and probenecid in assay buffer.
-
Remove the growth medium from the cells and add 100 µL of the dye loading solution to each well.
-
Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.
-
-
Calcium Flux Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Prepare a compound plate with the test compounds (agonists or antagonists) at the desired concentrations.
-
For an antagonist assay, pre-incubate the cells with the antagonist before adding the agonist.
-
Initiate the kinetic read, measuring baseline fluorescence.
-
The instrument will then add the compounds from the compound plate to the cell plate, and fluorescence will be continuously monitored (typically every 1-2 seconds for 1-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each well.
-
For agonist dose-response curves, plot the peak response against the log agonist concentration to determine the EC50.
-
For antagonist dose-response curves, plot the inhibition of the agonist response against the log antagonist concentration to determine the IC50.
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for the functional characterization of this compound and other compounds targeting β-adrenergic and 5-HT1A receptors. By employing these cell-based assays, researchers can obtain quantitative data on the potency and efficacy of test compounds, enabling a deeper understanding of their pharmacological properties. The use of recombinant cell lines expressing specific receptor subtypes allows for the precise determination of a compound's selectivity profile. These assays are essential tools in drug discovery and development, facilitating the identification and optimization of novel therapeutic agents.
References
- 1. Reduction of beta-adrenergic receptors by tertatolol: an additional mechanism for beta-adrenergic blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Certain beta-blockers can decrease beta-adrenergic receptor number: I. Acute reduction in receptor number by tertatolol and bopindolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tertatolol - Wikipedia [en.wikipedia.org]
- 4. Screening of β1- and β2-Adrenergic Receptor Modulators through Advanced Pharmacoinformatics and Machine Learning Approaches [mdpi.com]
- 5. What is Tertatolol Hydrochloride used for? [synapse.patsnap.com]
Application Notes and Protocols for Preclinical Studies of (-)-Tertatolol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of (-)-Tertatolol, a non-selective β-adrenergic and 5-HT1A receptor antagonist. The following sections detail dosage calculations, experimental protocols, and relevant signaling pathways to facilitate the design and execution of in vivo and in vitro studies.
Overview of this compound
This compound is the levorotatory enantiomer of Tertatolol (B1682231) and is responsible for its pharmacological activity. It acts as a competitive antagonist at both β1- and β2-adrenergic receptors and also exhibits antagonist properties at the 5-HT1A serotonin (B10506) receptor.[1] This dual mechanism of action contributes to its cardiovascular effects, including blood pressure reduction and heart rate modulation. Preclinical studies are essential to characterize its potency, selectivity, pharmacokinetic profile, and pharmacodynamic effects before clinical development.
Dosage Calculations for Preclinical Studies
The selection of appropriate doses for preclinical studies is critical for obtaining meaningful and reproducible data. A systematic approach, starting from in vitro potency and progressing to in vivo dose-ranging studies, is recommended.
In Vitro Potency and Starting Dose Estimation
Table 1: Illustrative In Vitro Potency of a Non-Selective Beta-Blocker
| Target Receptor | Parameter | Value (nM) |
| β1-Adrenergic Receptor | Ki | 1.5 |
| β2-Adrenergic Receptor | Ki | 2.0 |
| 5-HT1A Receptor | Ki | 5.9 |
Dosage Calculation from Ki Values:
A common starting point for in vivo studies is to aim for plasma concentrations that are a multiple of the in vitro Ki or IC50 value. A general rule of thumb is to target a steady-state plasma concentration (Css) that is 10- to 50-fold higher than the in vitro potency.
-
Step 1: Determine the Target Plasma Concentration.
-
Target Css = Ki × (desired fold-increase)
-
Example: Target Css = 1.5 nM × 20 = 30 nM
-
-
Step 2: Estimate the Required Dose.
-
Dose (mg/kg) = (Target Css × Clearance × Dosing Interval) / Bioavailability
-
Pharmacokinetic parameters such as clearance and bioavailability for this compound in the selected animal model are required for this calculation. These are often determined in preliminary pharmacokinetic studies.
-
Dose-Ranging Studies
Dose-ranging studies are essential to determine the optimal dose range for efficacy and to establish the maximum tolerated dose (MTD). A typical design involves administering a range of doses to different groups of animals.
Table 2: Example of a Dose-Ranging Study Design in Rats
| Group | Treatment | Dose (mg/kg, p.o.) | Number of Animals | Primary Endpoints |
| 1 | Vehicle (e.g., 0.5% Methylcellulose) | - | 8 | Baseline blood pressure and heart rate |
| 2 | This compound | 0.1 | 8 | Blood pressure, heart rate, clinical observations |
| 3 | This compound | 1 | 8 | Blood pressure, heart rate, clinical observations |
| 4 | This compound | 10 | 8 | Blood pressure, heart rate, clinical observations, toxicity signs |
| 5 | This compound | 30 | 8 | Blood pressure, heart rate, clinical observations, toxicity signs |
Based on the outcomes of the dose-ranging study, appropriate doses for subsequent efficacy studies can be selected.
Experimental Protocols
Detailed methodologies for key experiments to evaluate the preclinical pharmacology of this compound are provided below.
Radioligand Binding Assay for β-Adrenergic Receptors
This protocol is for determining the binding affinity of this compound for β1- and β2-adrenergic receptors in vitro.
Materials:
-
Cell membranes expressing human β1- or β2-adrenergic receptors
-
[3H]-CGP 12177 (a hydrophilic β-adrenergic radioligand)[2][3]
-
This compound
-
Propranolol (B1214883) (for non-specific binding determination)
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add binding buffer, cell membranes, and either vehicle, this compound at various concentrations, or a high concentration of propranolol (for non-specific binding).
-
Add [3H]-CGP 12177 to all wells at a concentration near its Kd.
-
Incubate at room temperature for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound and calculate the Ki using the Cheng-Prusoff equation.
Isoprenaline-Induced Tachycardia in Rats
This in vivo model is used to assess the β-adrenergic blocking activity of this compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
This compound
-
Isoprenaline hydrochloride
-
Vehicle
-
Anesthesia (e.g., urethane)
-
System for monitoring heart rate (e.g., ECG or a tail-cuff system with a heart rate module)
Procedure:
-
Anesthetize the rats.
-
Administer vehicle or this compound at selected doses (e.g., 0.1, 1, and 10 mg/kg, i.p. or p.o.).
-
After a predetermined pretreatment time (e.g., 30 minutes for i.p. or 60 minutes for p.o.), record the baseline heart rate.
-
Administer a bolus of isoprenaline (e.g., 10 µg/kg, i.v. or i.p.) to induce tachycardia.[4]
-
Record the heart rate continuously for at least 15 minutes after the isoprenaline challenge.
-
Calculate the percentage inhibition of the isoprenaline-induced tachycardia by this compound.
Non-Invasive Blood Pressure Measurement in Rats
This protocol describes the measurement of blood pressure in conscious rats to evaluate the antihypertensive effects of this compound.
Materials:
-
Spontaneously hypertensive rats (SHR) or normotensive rats
-
This compound
-
Vehicle
-
Non-invasive blood pressure measurement system (e.g., tail-cuff method)
-
Animal restrainers
Procedure:
-
Acclimatize the rats to the restrainers and the tail-cuff procedure for several days before the experiment to minimize stress-induced blood pressure variations.[5]
-
On the day of the experiment, place the rats in the restrainers and allow them to stabilize.
-
Measure the baseline systolic blood pressure and heart rate.
-
Administer vehicle or this compound orally at the selected doses.
-
Measure blood pressure and heart rate at various time points after dosing (e.g., 1, 2, 4, 6, and 24 hours).
-
Calculate the change in blood pressure and heart rate from baseline for each treatment group.
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathway and experimental workflows are provided below using Graphviz (DOT language).
Caption: β-Adrenergic Receptor Signaling Pathway and the Antagonistic Action of this compound.
Caption: Experimental Workflow for the Isoprenaline-Induced Tachycardia Model in Rats.
Caption: Logical Flow for a Preclinical Dose-Ranging Study of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Beta-adrenergic receptor changes during tertatolol treatment in healthy volunteers: relevance for beta-blocking therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reduction of beta-adrenergic receptors by tertatolol: an additional mechanism for beta-adrenergic blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo evidence that isoproterenol may increase heart rate in the rat by mechanisms in addition to activation of cardiac beta(1)- or beta(2)-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of (-)-Tertatolol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (-)-tert-butanol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the solubilization of (-)-tert-butanol in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of (-)-tert-butanol and why is it challenging to work with?
(-)-Tertatolol is a beta-blocker characterized by low aqueous solubility. Its reported water solubility is approximately 0.0221 mg/mL . This poor solubility can pose significant challenges for in vitro assays, formulation development, and achieving adequate bioavailability for in vivo studies.
Q2: What are the primary strategies for improving the aqueous solubility of (-)-tert-butanol?
Several effective methods can be employed to enhance the aqueous solubility of poorly soluble drugs like (-)-tert-butanol. The most common approaches include:
-
pH Adjustment: As a weakly basic compound, the solubility of (-)-tert-butanol is highly dependent on pH.
-
Solid Dispersion: Dispersing (-)-tert-butanol in a hydrophilic carrier at the molecular level can significantly improve its dissolution rate and solubility.
-
Cyclodextrin (B1172386) Complexation: Encapsulating the (-)-tert-butanol molecule within a cyclodextrin cavity can increase its apparent water solubility.
-
Use of Cosolvents: The addition of a water-miscible organic solvent can increase the solubility of (-)-tert-butanol.
-
Particle Size Reduction: Decreasing the particle size of the drug substance increases the surface area available for dissolution.
Troubleshooting Guides
Issue 1: this compound precipitates out of my aqueous buffer.
Possible Causes and Solutions:
-
pH of the buffer is too high: this compound is a weak base with a pKa of 9.76 for its strongest basic group[1]. Its solubility will decrease significantly as the pH of the solution approaches and exceeds this pKa.
-
Troubleshooting:
-
Measure the pH of your buffer after the addition of (-)-tert-butanol.
-
If the pH is neutral or basic, consider using a buffer with a lower pH. The solubility of a weakly basic drug increases as the pH decreases[2][3].
-
For a weakly basic drug like (-)-tert-butanol, adjusting the pH to be at least 2 units below its pKa (i.e., pH < 7.76) will favor the more soluble ionized form.
-
-
-
Concentration exceeds solubility limit: You may be trying to dissolve (-)-tert-butanol at a concentration that is too high for the given conditions.
-
Troubleshooting:
-
Review the intended final concentration and compare it to the known aqueous solubility of (-)-tert-butanol (0.0221 mg/mL).
-
If a higher concentration is required, you will need to employ a solubility enhancement technique.
-
-
Issue 2: The dissolution of this compound powder in my aqueous medium is very slow.
Possible Causes and Solutions:
-
Large particle size: Larger particles have a smaller surface area-to-volume ratio, which slows down the dissolution rate.
-
Troubleshooting:
-
Consider particle size reduction techniques such as micronization or nanomilling. Micronization can increase the surface area of the drug and improve the dissolution rate[4].
-
-
-
Poor wettability: The hydrophobic nature of the (-)-tert-butanol powder may prevent it from being easily wetted by the aqueous medium.
-
Troubleshooting:
-
The use of surfactants can improve the wettability of the drug powder.
-
Solid dispersion formulations with hydrophilic carriers can also significantly enhance wettability.
-
-
Experimental Protocols & Data
pH Adjustment
As a weakly basic drug, the solubility of (-)-tert-butanol can be significantly increased by lowering the pH of the aqueous solution. At a pH below its pKa of 9.76, the molecule will be protonated, forming a more soluble salt.
Experimental Workflow for pH-Dependent Solubility Determination:
Caption: Workflow for determining the pH-solubility profile of this compound.
Expected Outcome: The solubility of (-)-tert-butanol is expected to be significantly higher in acidic pH and decrease as the pH increases, especially above its pKa. For another weakly basic beta-blocker, Carvedilol (pKa 7.8), the solubility is high at low pH (545.1–2591.4 μg/mL from pH 1.2–5.0) and low at higher pH (5.8–51.9 μg/mL from pH 6.5–7.8)[2]. A similar trend would be expected for (-)-tert-butanol.
Solid Dispersion
Solid dispersion involves dispersing the drug in a hydrophilic carrier matrix to improve its dissolution and solubility. Common techniques include solvent evaporation and fusion (melt) methods.
Experimental Workflow for Solid Dispersion Preparation (Solvent Evaporation Method):
Caption: General workflow for preparing solid dispersions by the solvent evaporation method.
Quantitative Data for a Similar Beta-Blocker (Carvedilol):
| Carrier | Drug:Carrier Ratio | Solubility Enhancement (vs. pure drug) | Reference |
| PEG 4000 | 1:9 | ~6-fold | [5] |
| Mannitol | 1:9 | ~4-fold | [5] |
| PVP K30 | - | Significant increase in dissolution | [6] |
| Poloxamer 188 | - | Significant increase in dissolution | [6] |
Note: The optimal carrier and drug-to-carrier ratio for (-)-tert-butanol would need to be determined experimentally.
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules, thereby increasing their aqueous solubility.
Experimental Workflow for Cyclodextrin Inclusion Complex Preparation (Kneading Method):
Caption: General workflow for preparing cyclodextrin inclusion complexes by the kneading method.
Quantitative Data for a Similar Beta-Blocker (Carvedilol):
| Cyclodextrin | Molar Ratio (Drug:CD) | Solubility Enhancement (vs. pure drug) | Reference |
| β-Cyclodextrin | 1:1 | Significant increase in dissolution rate | [7] |
| β-Cyclodextrin | 1:2 | Further increase in dissolution rate | [7] |
Note: The choice of cyclodextrin and the optimal molar ratio for (-)-tert-butanol would need to be determined through phase solubility studies.
This technical support guide provides a starting point for addressing the solubility challenges of (-)-tert-butanol. The most effective strategy will depend on the specific requirements of your experiment or formulation. It is recommended to perform screening studies to determine the optimal method and conditions for your application.
References
- 1. researchgate.net [researchgate.net]
- 2. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. firsthope.co.in [firsthope.co.in]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics [mdpi.com]
- 5. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]
- 6. The composite solubility versus pH profile and its role in intestinal absorption prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubility-pH profiles of some acidic, basic and amphoteric drugs. | Sigma-Aldrich [sigmaaldrich.com]
(-)-Tertatolol stability issues in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of (-)-Tertatolol during long-term storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored under controlled conditions. While specific long-term stability data for this compound is limited in publicly available literature, general recommendations for solid-state bioactive compounds and beta-blockers suggest the following:
-
Solid Form: Store at 2-8°C in a tightly sealed container, protected from light and moisture.
-
Stock Solutions: Prepare fresh solutions for immediate use whenever possible. If storage is necessary, aliquot stock solutions into tightly sealed vials and store at -20°C for short periods. It is generally recommended to use these solutions within one month. Avoid repeated freeze-thaw cycles.
Q2: What are the potential degradation pathways for this compound?
A2: Specific degradation pathways for this compound have not been extensively reported. However, based on the chemical structure of tertatolol (B1682231) and forced degradation studies on other beta-blockers with similar functional groups (such as a secondary alcohol and a secondary amine), the most probable degradation pathways include:
-
Hydrolysis: The ether linkage in the propanolamine (B44665) side chain could be susceptible to cleavage under acidic or basic conditions, although this is generally less common for aryl ether linkages.
-
Oxidation: The secondary amine and the thiochroman (B1618051) ring system could be susceptible to oxidation. Oxidation can be initiated by exposure to air (oxygen), light, or the presence of oxidizing agents.
Q3: I have been storing my this compound solid for over a year at room temperature. Is it still usable?
A3: Long-term storage at room temperature is not recommended and may lead to degradation of the compound. The stability of the product cannot be guaranteed under these conditions. We recommend performing an analytical assessment of the material's purity before use. A simple purity check can be performed using High-Performance Liquid Chromatography (HPLC). If you observe any new peaks or a decrease in the main peak area compared to a reference standard, the product may have degraded.
Q4: My stock solution of this compound has changed color. What does this indicate?
A4: A change in the color of a stock solution is a visual indicator of potential chemical degradation. This could be due to oxidation or other chemical reactions. It is strongly advised not to use a discolored solution for experiments, as the presence of degradation products could lead to inaccurate and unreliable results. Prepare a fresh stock solution from the solid compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results using this compound from different batches or stored for different durations. | Degradation of the compound leading to lower potency or the presence of interfering degradation products. | 1. Always use this compound from a single, well-stored batch for a series of related experiments. 2. Qualify the purity of older batches against a new, certified reference standard using a stability-indicating analytical method before use. 3. Follow the recommended storage conditions strictly. |
| Appearance of unexpected peaks in the chromatogram during HPLC analysis of this compound. | These could be degradation products. | 1. Conduct a forced degradation study to intentionally generate degradation products and confirm if the unexpected peaks correspond to them. 2. Optimize the HPLC method to ensure baseline separation of the main peak from all impurity/degradation peaks. |
| Loss of biological activity in an assay. | The active pharmaceutical ingredient (API) may have degraded, reducing its effective concentration. | 1. Prepare a fresh stock solution of this compound. 2. Verify the concentration and purity of the stock solution using a validated analytical method, such as UV-Vis spectrophotometry or HPLC. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[1] The following is a general protocol that can be adapted for this compound, based on studies of other beta-blockers.
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or other suitable organic solvent
-
HPLC system with UV detector
-
pH meter
-
Water bath or oven
-
Photostability chamber
Methodology:
-
Acid Hydrolysis: Dissolve a known amount of this compound in 0.1 N HCl to a final concentration of approximately 1 mg/mL. Incubate the solution at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 N NaOH (1 mg/mL) and incubate at 60°C for 24 hours. Withdraw samples, neutralize with 0.1 N HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Dissolve this compound in 3% H₂O₂ (1 mg/mL) and store at room temperature, protected from light, for 24 hours. Withdraw samples and dilute for HPLC analysis.
-
Thermal Degradation: Place solid this compound in an oven at 80°C for 48 hours. Also, prepare a solution of this compound (1 mg/mL) in a suitable solvent and heat at 80°C for 48 hours. Analyze both the solid and the solution by dissolving/diluting in the mobile phase for HPLC analysis.
-
Photolytic Degradation: Expose solid this compound and a solution of this compound (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. Analyze the samples by HPLC.
Data Analysis:
Analyze all samples by a stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products. The extent of degradation should ideally be between 5-20%.[1]
Stability-Indicating HPLC Method (Example)
The following is a starting point for developing a stability-indicating HPLC method for this compound. This method is based on a published method for the enantiomeric separation of tertatolol and may require optimization to resolve degradation products.
| Parameter | Condition |
| Column | Chirobiotic V, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Methanol : Glacial Acetic Acid : Triethylamine (100:0.01:0.015, v/v/v)[2] |
| Flow Rate | 0.8 mL/min[2] |
| Detection Wavelength | 220 nm[2] |
| Column Temperature | Ambient |
| Injection Volume | 10 µL |
Method Validation: The developed method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound in the presence of its degradation products.
Visualizations
Beta-Adrenergic Signaling Pathway
This compound is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both β1 and β2 adrenergic receptors. This blockade inhibits the downstream signaling cascade typically initiated by catecholamines like norepinephrine (B1679862) and epinephrine.
Caption: Beta-adrenergic signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Stability Testing
The following diagram illustrates a logical workflow for assessing the stability of this compound.
Caption: Workflow for assessing the stability of this compound.
References
Technical Support Center: Optimizing (-)-Tertatolol for Kinase Inhibitor Screening
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (-)-Tertatolol in kinase inhibitor screening assays.
Troubleshooting Guide
High variability, low signal-to-noise ratio, or inconsistent results are common challenges in kinase inhibitor screening. The following table outlines potential causes and solutions when optimizing this compound concentration.
| Issue | Potential Cause | Troubleshooting Step | Recommended Concentration Range (Hypothetical) |
| High background signal | 1. ATP Concentration: Sub-optimal ATP levels can lead to high background.[1] 2. Assay Interference: this compound may interfere with the assay technology (e.g., fluorescence quenching). | 1. Titrate ATP concentration (from Km/2 to 10x Km) to find the optimal window. 2. Run a control with this compound and all assay components except the kinase to assess interference. | ATP: 1 µM - 1 mM (assay dependent) |
| Low inhibitor potency (High IC50) | 1. Inappropriate ATP Concentration: High ATP concentrations can compete with ATP-competitive inhibitors.[1] 2. Enzyme Concentration: High enzyme concentration can lead to rapid substrate depletion. | 1. For ATP-competitive inhibitors, use an ATP concentration close to the Km value of the kinase. 2. Optimize enzyme concentration to ensure linear reaction kinetics over the assay time course. | This compound (Biochemical): 10 nM - 100 µM |
| Inconsistent results between biochemical and cell-based assays | 1. Cell Permeability: this compound may have poor cell membrane permeability. 2. Cellular ATP Concentration: Intracellular ATP levels are typically high (mM range), which can reduce the apparent potency of ATP-competitive inhibitors.[1] 3. Off-target effects: In a cellular context, the observed phenotype may be a result of the compound acting on multiple targets. | 1. Verify cellular uptake of this compound using appropriate methods. 2. Consider using cell-based target engagement assays. 3. Profile this compound against a panel of kinases to identify potential off-targets. | This compound (Cell-based): 1 µM - 100 µM |
| High variability between replicates | 1. Pipetting Inaccuracy: Inconsistent dispensing of reagents. 2. Plate Edge Effects: Evaporation or temperature gradients across the assay plate. | 1. Ensure proper pipette calibration and technique. Use master mixes for reagent addition. 2. Avoid using the outer wells of the plate or ensure proper plate sealing and incubation. | N/A |
Frequently Asked Questions (FAQs)
Q1: What is the primary known kinase target of this compound?
This compound is a non-selective beta-adrenergic receptor antagonist.[2] Its primary mechanism of action involves blocking beta-adrenergic receptors, which leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduces the activity of Protein Kinase A (PKA).[3] Therefore, PKA is a key downstream kinase target.
Q2: How do I determine the optimal starting concentration for this compound in a kinase assay?
For a biochemical assay, a common starting point is to perform a dose-response curve starting from a high concentration (e.g., 100 µM) and performing serial dilutions down to the low nanomolar range. For cell-based assays, higher concentrations may be necessary to account for cell permeability and higher intracellular ATP levels.
Q3: My IC50 value for this compound is different from previously reported values. What could be the reason?
Discrepancies in IC50 values can arise from differences in experimental conditions, such as:
-
ATP Concentration: The IC50 value of an ATP-competitive inhibitor is highly dependent on the ATP concentration used in the assay.[1]
-
Enzyme and Substrate Concentrations: Variations in the concentrations of the kinase and its substrate can affect the outcome.
-
Assay Format: Different assay technologies (e.g., radiometric vs. fluorescence-based) can yield different results.[4]
-
Incubation Time: The duration of the kinase reaction and pre-incubation with the inhibitor can influence the measured potency.
Q4: Can this compound inhibit other kinases besides PKA?
While PKA is the most well-characterized kinase affected by this compound's primary mechanism, it is possible that it could have off-target effects on other kinases, especially at higher concentrations. To assess this, it is recommended to profile this compound against a broad panel of kinases.[5]
Q5: What are suitable control experiments when using this compound?
-
Positive Control: A known inhibitor of the kinase being tested to validate the assay.
-
Negative Control (Vehicle): The solvent in which this compound is dissolved (e.g., DMSO) to determine the baseline kinase activity.
-
No-Enzyme Control: To check for background signal from the assay components.
-
Assay Interference Control: this compound with all assay components except the kinase to test for direct interference with the detection method.
Experimental Protocols
Protocol 1: In Vitro PKA Kinase Activity Assay (Radiometric)
This protocol provides a general framework for measuring PKA activity in a biochemical assay.
Materials:
-
Recombinant PKA enzyme
-
PKA-specific peptide substrate (e.g., Kemptide)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound stock solution (in DMSO)
-
Phosphocellulose paper
-
Scintillation counter and fluid
Procedure:
-
Prepare a master mix of the kinase reaction buffer containing the PKA enzyme and peptide substrate.
-
Serially dilute this compound in DMSO and then add to the reaction wells. Include a DMSO-only control.
-
Initiate the kinase reaction by adding [γ-³²P]ATP to each well.
-
Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Protocol 2: Cell-Based PKA Activity Assay (FRET-based Biosensor)
This protocol outlines a method to measure PKA activity in living cells.[6]
Materials:
-
HEK293T cells (or other suitable cell line)
-
A FRET-based PKA biosensor plasmid (e.g., AKAR4)
-
Transfection reagent
-
Cell culture medium
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
This compound stock solution
-
Fluorescence plate reader or microscope capable of FRET imaging
Procedure:
-
Seed cells in a multi-well plate suitable for fluorescence measurements.
-
Transfect the cells with the FRET-based PKA biosensor plasmid according to the manufacturer's instructions.
-
Allow 24-48 hours for biosensor expression.
-
Replace the culture medium with an appropriate assay buffer.
-
Pre-incubate the cells with various concentrations of this compound for a defined period.
-
Stimulate the cells with forskolin to activate PKA.
-
Measure the FRET ratio (e.g., YFP/CFP emission) at multiple time points using a fluorescence plate reader or microscope.
-
Calculate the change in FRET ratio as an indicator of PKA activity and determine the inhibitory effect of this compound.
Visualizations
Caption: Signaling pathway illustrating the inhibitory effect of this compound on PKA activation.
Caption: Experimental workflow for kinase inhibitor screening.
Caption: Troubleshooting decision tree for kinase inhibitor screening assays.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Antihypertensive and renal effects of tertatolol, a new beta-blocking agent, in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beta-adrenergic receptor changes during tertatolol treatment in healthy volunteers: relevance for beta-blocking therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Protocol for reading and imaging live-cell PKA activity using ExRai-AKAR2 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low signal in (-)-Tertatolol receptor binding assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (-)-Tertatolol in receptor binding assays. The information is tailored for scientists in academic research and drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during this compound receptor binding assays, focusing on the primary targets: β-adrenergic and 5-HT1A receptors.
Low Total Binding Signal
Question: My total binding counts (CPM/DPM) are very low, close to the background. What are the potential causes and solutions?
Answer: Low total binding can stem from several factors related to your reagents and experimental setup. Below is a systematic guide to troubleshoot this issue.
| Potential Cause | Recommended Action |
| Inactive Receptor Preparation | Verify the integrity of your membrane preparation or whole cells. Ensure proper storage at -80°C and avoid repeated freeze-thaw cycles. Perform a protein quantification assay (e.g., Bradford) to confirm protein concentration. If possible, test the preparation with a well-characterized standard ligand for the receptor of interest. |
| Degraded Radioligand | Check the age and storage conditions of your radioligand. Radiochemicals can degrade over time, a process known as radiolysis.[1] Store radioligands as recommended by the manufacturer, typically at low temperatures and protected from light.[1] If degradation is suspected, it may be necessary to purchase a fresh batch. |
| Suboptimal Radioligand Concentration | For saturation binding experiments, ensure your radioligand concentration range brackets the expected Kd value. For competition assays, use the radioligand at a concentration at or below its Kd for optimal specific binding.[1] Using a concentration that is too low will result in a weak signal.[1] |
| Insufficient Receptor Number (Bmax) | The tissue or cell line used may express a low number of target receptors. Increase the amount of membrane protein or the number of cells per assay tube. However, be mindful that excessively high protein concentrations can increase non-specific binding.[2] |
| Incorrect Assay Buffer Composition | Ensure the pH, ionic strength, and co-factor composition of your binding buffer are optimal for the receptor-ligand interaction. For β-adrenergic receptor assays, Tris-HCl based buffers are common. |
| Inadequate Incubation Time | The incubation may not have been long enough to reach equilibrium. Determine the association rate (kon) in a kinetic experiment to establish the necessary incubation time. Lower concentrations of radioligand require longer incubation times to reach equilibrium.[3] |
High Non-Specific Binding (NSB)
Question: My non-specific binding is very high, compromising my specific binding window. How can I reduce it?
Answer: High non-specific binding can obscure the specific signal. The following table outlines strategies to minimize NSB.
| Potential Cause | Recommended Action |
| Radioligand Sticking to Assay Components | Hydrophobic radioligands tend to exhibit higher non-specific binding.[4] Pre-treat filter mats with 0.5% polyethyleneimine (PEI) to reduce radioligand binding to the filter. Include a blocking agent like bovine serum albumin (BSA) in the wash buffer.[4] If using tubes, consider siliconized tubes for hydrophobic compounds. |
| Excessive Radioligand Concentration | Using a radioligand concentration significantly above the Kd can lead to increased binding to non-receptor sites.[1] Use the lowest concentration of radioligand that still provides a robust signal. |
| Inadequate Washing | Increase the volume and/or number of washes with ice-cold wash buffer to more effectively remove unbound radioligand. Ensure the washing process is rapid to prevent dissociation of specifically bound ligand.[1] |
| Suboptimal Blocking Agent for NSB Determination | The unlabeled ligand used to define NSB should have high affinity for the receptor and be used at a concentration sufficient to displace all specific binding (typically 100-1000 fold higher than its Ki). For this compound assays on β-receptors, propranolol (B1214883) is a common choice. |
| High Protein/Cell Concentration | Too much protein or too many cells can increase the number of non-specific binding sites. Optimize the amount of biological material to maximize the specific-to-non-specific binding ratio. |
Quantitative Data Summary
The following tables summarize key binding parameters for this compound and relevant radioligands for its primary targets. Note that these values can vary depending on the tissue, cell line, and specific experimental conditions.
Table 1: this compound Binding Affinities (Ki)
| Receptor Target | Radioligand | Tissue/Cell Preparation | Ki (nM) | Reference |
| 5-HT1A | [3H]8-OH-DPAT | Rat Hippocampal Membranes | 18 | [5] |
| 5-HT1A | [3H]8-OH-DPAT | Rat Hippocampal Homogenates | 24 | [5] |
| 5-HT1A | [3H]WAY-100635 | Human Hippocampus (CA1) | ~10 | [6] |
| 5-HT1A | [3H]WAY-100635 | Rat Hippocampus | ~10 | [6] |
| 5-HT1B | - | Rat Brain | 118.4 | [3] |
| 5-HT1C | - | Rat Brain | 699.6 | [3] |
| 5-HT2 | - | Rat Brain | 678.6 | [3] |
Table 2: Radioligand Binding Parameters for β-Adrenergic and 5-HT1A Receptors
| Radioligand | Receptor | Tissue/Cell Line | Kd (nM) | Bmax (fmol/mg protein or sites/cell ) | Reference |
| [3H]CGP 12177 | β-adrenergic | Human Lymphocytes | Not specified, but affinity unchanged by Tertatolol (B1682231) | Reduced by Tertatolol treatment | [7] |
| [3H]CGP 12177 | β1-adrenergic (High Affinity Site) | CHO cells | 0.47 | Not Specified | [8] |
| [3H]CGP 12177 | β1-adrenergic (Low Affinity Site) | CHO cells | 235 | Not Specified | [8] |
| [3H]WAY-100635 | 5-HT1A | Rat Dorsal Raphe & Hippocampus | 1.5 - 1.7 | Not Specified | [9] |
Experimental Protocols
Protocol 1: Competition Binding Assay for this compound at β-Adrenergic Receptors
This protocol is a general guideline for determining the binding affinity (Ki) of this compound for β-adrenergic receptors using whole cells.
Materials:
-
Cells: Human lymphocytes or a cell line expressing β-adrenergic receptors.
-
Radioligand: [3H]CGP 12177 (a hydrophilic β-adrenergic antagonist).
-
Unlabeled Ligands: this compound, Propranolol (for non-specific binding).
-
Binding Buffer: Hanks' Balanced Salt Solution (HBSS) or Tris-HCl based buffer.
-
Wash Buffer: Ice-cold binding buffer.
-
Scintillation Cocktail.
-
Glass fiber filters (pre-treated with 0.5% PEI).
-
Cell harvester and vacuum filtration system.
-
Liquid scintillation counter.
Procedure:
-
Cell Preparation: Isolate and wash cells, resuspending them in binding buffer at a predetermined optimal concentration.
-
Assay Setup: In duplicate or triplicate tubes, combine:
-
Total Binding: Cells + [3H]CGP 12177 (at a concentration near its Kd).
-
Non-Specific Binding: Cells + [3H]CGP 12177 + a saturating concentration of Propranolol (e.g., 10 µM).
-
Competition: Cells + [3H]CGP 12177 + varying concentrations of this compound.
-
-
Incubation: Incubate the tubes at 37°C for a predetermined time to reach equilibrium (e.g., 60 minutes).[6]
-
Termination and Filtration: Rapidly terminate the incubation by vacuum filtration through the pre-treated glass fiber filters.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Signaling Pathways & Experimental Workflows
This compound Signaling at β-Adrenergic Receptors
This compound acts as a non-selective antagonist at β1 and β2-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to the stimulatory G-protein, Gs. Upon activation by an agonist, Gs activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). As an antagonist, this compound blocks this signaling cascade.
Caption: Antagonistic action of this compound on the β-adrenergic signaling pathway.
This compound Signaling at 5-HT1A Receptors
This compound is also a potent antagonist at 5-HT1A receptors. These receptors are GPCRs that couple to the inhibitory G-protein, Gi/o. Agonist binding to 5-HT1A receptors inhibits adenylyl cyclase, leading to a decrease in cAMP levels. Additionally, the βγ subunits of the Gi/o protein can activate other signaling pathways, such as the MAPK/ERK pathway.[4] As an antagonist, this compound blocks these effects.
Caption: Antagonistic action of this compound on the 5-HT1A signaling pathway.
Experimental Workflow: Troubleshooting Low Signal
This decision tree illustrates a logical workflow for troubleshooting low signal in a this compound receptor binding assay.
Caption: A decision tree for troubleshooting low signal in receptor binding assays.
References
- 1. TPC - Bmax and KD [turkupetcentre.net]
- 2. researchgate.net [researchgate.net]
- 3. Tertatolol, a new beta-blocker, is a serotonin (5-hydroxytryptamine1A) receptor antagonist in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (-)Tertatolol is a potent antagonist at pre- and postsynaptic serotonin 5-HT1A receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of CGP 12177 at the human β2-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beta-adrenergic receptor changes during tertatolol treatment in healthy volunteers: relevance for beta-blocking therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding of (-)-[3H]-CGP12177 at two sites in recombinant human beta 1-adrenoceptors and interaction with beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Affinity of (+/-)-pindolol, (-)-penbutolol, and this compound for pre- and postsynaptic serotonin 5-HT(1A) receptors in human and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (-)-Tertatolol In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (-)-Tertatolol in in vivo experiments. The information addresses potential unexpected off-target effects and provides detailed experimental protocols.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments with this compound, focusing on its known off-target effects.
| Issue/Observation | Potential Cause | Recommended Action |
| Unexpected behavioral changes in animal models (e.g., altered anxiety, locomotion, or feeding behavior). | This compound is a potent antagonist of serotonin (B10506) 5-HT1A receptors.[1][2][3] This can interfere with serotonergic signaling, which is involved in regulating mood, anxiety, and other behaviors. | 1. Review Literature: Familiarize yourself with the known effects of 5-HT1A antagonism in your specific animal model and behavioral paradigm. 2. Dose-Response Analysis: Perform a dose-response study to determine the lowest effective dose for beta-adrenergic blockade with minimal behavioral side effects. 3. Control Experiments: Include a control group treated with a selective beta-blocker that has no or low affinity for 5-HT1A receptors to differentiate between beta-blockade and serotonergic effects. 4. Alternative Compounds: Consider using a more selective beta-blocker if the 5-HT1A antagonist effects are confounding your results. |
| Anomalous cardiovascular readouts not consistent with pure beta-blockade (e.g., unexpected changes in regional blood flow). | This compound has been shown to induce renal vasodilation, an effect not shared by all beta-blockers like propranolol (B1214883).[4] This is an off-target effect independent of its primary beta-adrenergic antagonism. | 1. Measure Renal Blood Flow: If renal hemodynamics are relevant to your study, directly measure renal blood flow and vascular resistance. 2. Comparative Studies: Compare the effects of this compound with a beta-blocker known not to have vasodilatory properties (e.g., propranolol) to isolate the renal effects.[4] 3. Mechanism Investigation: Investigate potential mechanisms for the vasodilation, which may involve local signaling pathways within the kidney. |
| Observed reduction in beta-adrenergic receptor density over time. | In addition to competitive antagonism, this compound can induce a marked and lasting decrease in the number of beta-adrenergic receptors.[5][6] This is a distinct mechanism from its immediate blocking effect. | 1. Time-Course Experiments: Design experiments with multiple time points to assess changes in beta-adrenergic receptor density throughout the treatment period. 2. Receptor Binding Assays: Quantify beta-adrenergic receptor numbers (Bmax) in relevant tissues using radioligand binding assays. 3. Functional Correlation: Correlate the reduction in receptor number with physiological responses (e.g., heart rate reduction) to understand the functional consequences.[5][6] |
| Variability in drug response when co-administered with other compounds. | This compound's metabolism and effects can be altered by a wide range of drugs, leading to potential drug-drug interactions.[7] | 1. Review Drug Interaction Databases: Consult resources like DrugBank to check for known interactions with your co-administered compounds.[7] 2. Pharmacokinetic Studies: If a significant interaction is suspected, conduct pharmacokinetic studies to assess how co-administration affects the plasma concentrations of this compound and the other drug. 3. Staggered Dosing: If feasible, consider a staggered dosing schedule to minimize peak concentration overlaps. |
Frequently Asked Questions (FAQs)
Q1: What is the primary off-target activity of this compound observed in vivo?
A1: The most significant and well-documented off-target effect of this compound is its potent antagonism of serotonin 5-HT1A receptors at both presynaptic and postsynaptic sites.[1][2][3]
Q2: How does the 5-HT1A receptor affinity of this compound compare to its beta-adrenergic receptor affinity?
A2: this compound has a high affinity for 5-HT1A receptors, with a Ki value of approximately 18 nM.[1][3] While it is a potent beta-blocker, its affinity for 5-HT1A receptors is substantial and can lead to significant physiological effects.
Q3: Can this compound affect neurotransmitter levels in the brain?
A3: Yes. By acting as a 5-HT1A antagonist, this compound can influence serotonergic neurotransmission. For instance, it has been shown to reduce the inhibitory effect of 5-HT1A agonists on the accumulation of 5-hydroxytryptophan (B29612) (a serotonin precursor) in various brain regions.[1]
Q4: Does this compound have any intrinsic sympathomimetic activity (ISA)?
A4: No, this compound is devoid of intrinsic sympathomimetic activity.[5][6][8]
Q5: Are there any known effects of this compound on mitochondrial function?
A5: While direct studies on this compound's effect on mitochondria are not extensively detailed in the provided search results, other beta-blockers like propranolol and atenolol (B1665814) have been shown to impact mitochondrial function by increasing ROS levels and affecting the mitochondrial membrane potential.[9] Given that drug-induced mitochondrial dysfunction is a known phenomenon for many cardiovascular drugs, this could be a potential area for investigation if unexpected cellular metabolic effects are observed.[9][10]
Q6: What are the known effects of this compound on renal function?
A6: this compound exhibits a unique renal vasodilatory effect, leading to increased renal blood flow and decreased renal vascular resistance.[4] This effect is not characteristic of all beta-blockers. It also inhibits human mesangial cell proliferation.[11]
Q7: How does this compound affect beta-adrenergic receptor expression?
A7: Chronic administration of this compound can lead to a down-regulation (reduction in number) of beta-adrenergic receptors in tissues such as lymphocytes.[5][6] This effect is observed in addition to its competitive antagonist action.
Quantitative Data Summary
Table 1: In Vitro Binding Affinities and Functional Potencies of this compound
| Parameter | Receptor/Assay | Tissue | Value | Reference |
| Ki | 5-HT1A | Rat Hippocampal Membranes | 18 nM | [1][3] |
| Ki | 5-HT1A (adenylate cyclase assay) | Rat Hippocampal Homogenates | 24 nM | [1][3] |
| Ki | 5-HT1A (electrophysiology) | Rat Brainstem Slices | ~50 nM | [1][3] |
Table 2: In Vivo Potency of this compound
| Parameter | Effect | Animal Model | Value | Reference |
| ID50 | Prevention of 5-HT1A agonist-induced inhibition of serotoninergic neuron firing | Chloral Hydrate Anesthetized Rats | ~0.40 mg/kg i.v. | [1][3] |
Table 3: Effect of this compound on Beta-Adrenergic Receptor Number (Bmax) in Human Lymphocytes
| Treatment Duration | Time Post-Dose | % Reduction in Bmax | Reference |
| Single Dose (5 mg) | 7 hours | 54% | [5][6] |
| Single Dose (5 mg) | 24 hours | 35% | [5][6] |
| Single Dose (5 mg) | 48 hours | 30% | [5][6] |
| 14 Daily Doses (5 mg) | 7 hours | 42% | [5][6] |
| 14 Daily Doses (5 mg) | 24 hours | 37% | [5][6] |
| 14 Daily Doses (5 mg) | 48 hours | 15% | [5][6] |
Experimental Protocols
Protocol 1: In Vivo Electrophysiological Recording of Dorsal Raphe Nucleus (DRN) Serotonergic Neurons
-
Objective: To assess the effect of this compound on the firing rate of serotonergic neurons in the DRN and its ability to antagonize the effects of 5-HT1A receptor agonists.
-
Animal Model: Male Sprague-Dawley rats.
-
Anesthesia: Chloral hydrate.
-
Procedure:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Drill a hole in the skull overlying the DRN.
-
Lower a recording microelectrode into the DRN to identify serotonergic neurons based on their characteristic slow and regular firing pattern.
-
Establish a stable baseline firing rate.
-
Administer this compound intravenously (i.v.) at the desired dose (e.g., up to 2.4 mg/kg).
-
Record the firing rate for a defined period to assess the direct effect of this compound.
-
To test for antagonism, administer a 5-HT1A receptor agonist (e.g., 8-OH-DPAT) i.v. and record the change in firing rate.
-
In a separate group of animals, pre-treat with this compound before administering the 5-HT1A agonist to determine if the inhibitory effect of the agonist is blocked.
-
-
Data Analysis: Express the firing rate as a percentage of the baseline firing rate. Compare the effects of the 5-HT1A agonist with and without this compound pre-treatment using appropriate statistical tests.
Protocol 2: Radioligand Binding Assay for 5-HT1A Receptor Affinity
-
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1A receptor.
-
Tissue Preparation:
-
Dissect the hippocampus from rat brains.
-
Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and centrifugation.
-
Resuspend the final pellet in the assay buffer.
-
-
Binding Assay:
-
In a series of tubes, add a fixed concentration of the radioligand [3H]8-OH-DPAT.
-
Add increasing concentrations of this compound (competitor).
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at a specific temperature for a defined time (e.g., 30 minutes at 25°C).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine non-specific binding in the presence of a high concentration of a non-labeled 5-HT1A ligand (e.g., serotonin).
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Calculate the IC50 value (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: this compound's antagonistic action on 5-HT1A receptors.
Caption: Workflow for in vivo electrophysiology experiments.
References
- 1. (-)Tertatolol is a potent antagonist at pre- and postsynaptic serotonin 5-HT1A receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tertatolol, a new beta-blocker, is a serotonin (5-hydroxytryptamine1A) receptor antagonist in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (−)Tertatolol is a potent antagonist at pre- and postsynaptic serotonin 5-HT1A receptors in the rat brain -ORCA [orca.cardiff.ac.uk]
- 4. Beta blockers induce different intrarenal effects in humans: demonstration by selective infusion of tertatolol and propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reduction of beta-adrenergic receptors by tertatolol: an additional mechanism for beta-adrenergic blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beta-adrenergic receptor changes during tertatolol treatment in healthy volunteers: relevance for beta-blocking therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. karger.com [karger.com]
- 9. mdpi.com [mdpi.com]
- 10. Pharmacologic effects on mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tertatolol: a beta-blocker with unique effects on human glomerular cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating (-)-Tertatolol Cytotoxicity in Primary Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity issues encountered when using (-)-Tertatolol in primary cell line experiments.
Troubleshooting Guides
This section offers step-by-step guidance to identify and resolve common problems that may arise during your experiments with this compound.
Problem 1: Unexpectedly High Cell Death After this compound Treatment
Possible Causes:
-
Incorrect Drug Concentration: The concentration of this compound may be too high for the specific primary cell line being used.
-
Solvent Toxicity: The solvent used to dissolve this compound might be causing cytotoxicity.
-
Contamination: Bacterial, fungal, or mycoplasma contamination can lead to cell death, which may be mistaken for drug-induced cytotoxicity.[1][2]
-
Suboptimal Culture Conditions: Issues with media pH, temperature, or CO2 levels can stress cells and increase their sensitivity to the drug.[3]
Troubleshooting Steps:
-
Verify Drug Concentration: Double-check all calculations for the dilution of your this compound stock solution.
-
Perform a Dose-Response Curve: To determine the optimal non-toxic concentration range, test a wide range of this compound concentrations.
-
Conduct a Solvent Control: Treat a set of cells with the highest volume of the solvent used for this compound dilution to rule out solvent-induced toxicity.
-
Screen for Contamination:
-
Visual Inspection: Regularly inspect cultures for turbidity, color changes in the medium, or visible microbial growth.[4]
-
Microscopy: Use a light microscope to check for bacteria or fungi.[1]
-
Mycoplasma Testing: Use a PCR-based kit or fluorescence staining to specifically test for mycoplasma, which is not visible under a standard microscope.[1][4]
-
-
Monitor Culture Conditions: Ensure your incubator is properly calibrated for temperature and CO2. Check the pH of your culture medium.[3]
Problem 2: Inconsistent Cytotoxicity Results Across Experiments
Possible Causes:
-
Cell Passage Number: Primary cells have a limited lifespan, and their characteristics can change with increasing passage numbers.
-
Variability in Cell Plating Density: Inconsistent initial cell numbers can lead to variability in the final cytotoxicity readout.
-
Inconsistent Drug Preparation: Freshly prepared drug solutions are recommended for each experiment to avoid degradation.
-
Cross-Contamination: Contamination of one cell line with another can lead to unpredictable results.[4]
Troubleshooting Steps:
-
Standardize Cell Passage Number: Use cells within a defined, narrow passage range for all experiments.
-
Optimize and Standardize Seeding Density: Perform a cell titration experiment to determine the optimal seeding density for your assay.
-
Prepare Fresh Drug Solutions: Prepare this compound dilutions fresh from a stock solution for each experiment.
-
Practice Good Cell Culture Technique: Work with only one cell line at a time in the biosafety cabinet and use dedicated media and reagents for each cell line to prevent cross-contamination.[4]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A: this compound is a non-selective beta-adrenergic and 5-HT receptor antagonist.[5][6] It primarily works by blocking beta-1 and beta-2 adrenergic receptors, which are involved in the "fight or flight" response.[6] This blockade leads to a decrease in heart rate, cardiac contractility, and blood pressure.[6] Studies have also shown that tertatolol (B1682231) can reduce the number of beta-adrenergic receptors on cells.[7][8]
Q2: Why am I observing cytotoxicity with this compound in my primary cell line?
A: While primarily targeting specific receptors, high concentrations of some beta-blockers have been shown to induce cytotoxic effects in both cancerous and healthy cell lines.[9] The exact mechanism of this compound-induced cytotoxicity in primary cells may be multifactorial and could involve off-target effects or cellular stress responses.
Q3: What are the most common methods to assess cytotoxicity?
A: Commonly used cytotoxicity assays include:
-
Lactate (B86563) Dehydrogenase (LDH) Release Assay: Measures the release of LDH from damaged cells, indicating a loss of membrane integrity.[10][11][12]
-
MTT or WST-1 Assays: These are colorimetric assays that measure the metabolic activity of viable cells.[13]
-
Apoptosis Assays: These assays detect markers of programmed cell death, such as caspase activity or the externalization of phosphatidylserine (B164497) (Annexin V staining).[11]
Q4: How can I mitigate this compound-induced cytotoxicity without affecting its primary mechanism of action?
A: Mitigating cytotoxicity can be approached by:
-
Optimizing Concentration: Use the lowest effective concentration of this compound that still achieves the desired biological effect.
-
Co-treatment with Antioxidants: If cytotoxicity is suspected to be mediated by oxidative stress, co-treatment with an antioxidant like N-acetylcysteine (NAC) could be explored.
-
Serum Concentration: The presence of serum in the culture medium can sometimes mitigate drug-induced toxicity. One study noted that this compound did not significantly alter DNA synthesis in human mesangial cells in serum-free media, but did reduce it in the presence of 1% serum.[5]
Quantitative Data Summary
Table 1: Hypothetical IC50 Values of this compound in Various Primary Cell Lines
| Primary Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| Human Umbilical Vein Endothelial Cells (HUVEC) | MTT | 24 | 150 |
| Human Dermal Fibroblasts (HDF) | LDH Release | 24 | 200 |
| Rat Primary Cortical Neurons | Annexin V / PI | 48 | 100 |
| Mouse Primary Hepatocytes | WST-1 | 24 | 175 |
Note: These are hypothetical values for illustrative purposes. Actual IC50 values should be determined experimentally for your specific cell line and conditions.
Table 2: Example of a Dose-Response Study for this compound in HUVEC Cells
| This compound Concentration (µM) | % Cell Viability (MTT Assay) | Standard Deviation |
| 0 (Control) | 100 | 5.2 |
| 10 | 98 | 4.8 |
| 50 | 85 | 6.1 |
| 100 | 65 | 5.5 |
| 150 | 52 | 4.9 |
| 200 | 35 | 6.3 |
| 250 | 20 | 5.7 |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using the LDH Release Assay
Objective: To quantify the cytotoxicity of this compound by measuring the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
Primary cell line of interest
-
Complete cell culture medium
-
This compound
-
LDH cytotoxicity assay kit
-
96-well clear-bottom microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the different concentrations of the drug. Include wells for a "no-drug" (vehicle) control and a "maximum LDH release" control.
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
Assay:
-
Add Lysis Solution to the "maximum LDH release" control wells and incubate as per the kit instructions.
-
Transfer the supernatant from all wells to a new 96-well plate.
-
Add the LDH reaction mixture to each well and incubate in the dark at room temperature.
-
-
Measurement: Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity for each treatment group relative to the controls.
Protocol 2: Assessing the Efficacy of an Antioxidant in Mitigating this compound Cytotoxicity
Objective: To determine if an antioxidant, such as N-acetylcysteine (NAC), can reduce the cytotoxic effects of this compound.
Materials:
-
Primary cell line of interest
-
Complete cell culture medium
-
This compound
-
N-acetylcysteine (NAC)
-
MTT assay kit
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment Groups:
-
Control (vehicle only)
-
This compound alone (at a concentration known to cause cytotoxicity, e.g., IC50)
-
NAC alone (at a non-toxic concentration)
-
This compound + NAC (co-treatment)
-
-
Incubation: Incubate the plate for the desired duration.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
-
Measurement: Measure the absorbance at the appropriate wavelength.
-
Analysis: Compare the cell viability of the co-treatment group to the group treated with this compound alone to determine if NAC has a protective effect.
Visualizations
Caption: Workflow for assessing a potential mitigating agent against this compound cytotoxicity.
Caption: Simplified signaling pathway of this compound as a beta-adrenergic and 5-HT receptor antagonist.
References
- 1. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. corning.com [corning.com]
- 3. adl.usm.my [adl.usm.my]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. What is the mechanism of Tertatolol Hydrochloride? [synapse.patsnap.com]
- 7. Reduction of beta-adrenergic receptors by tertatolol: an additional mechanism for beta-adrenergic blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Beta-adrenergic receptor changes during tertatolol treatment in healthy volunteers: relevance for beta-blocking therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The cytotoxic and apoptotic effects of beta-blockers with different selectivity on cancerous and healthy lung cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 11. opentrons.com [opentrons.com]
- 12. Cell viability assays | Abcam [abcam.com]
- 13. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
Navigating the Challenges of (-)-Tertatolol's High Lipid Solubility: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The high lipid solubility of (-)-tertatolol, a potent non-selective beta-adrenergic receptor antagonist, presents unique challenges in experimental design and execution. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is precipitating upon dilution in aqueous buffer. How can I prevent this?
A1: Precipitation is a common issue with highly lipophilic compounds like this compound when transitioning from an organic stock solution to an aqueous experimental medium. To mitigate this:
-
Optimize Solvent Concentration: Ensure your stock solution in 100% DMSO or ethanol (B145695) is fully dissolved before dilution. When preparing your working solution, add the stock solution to the aqueous buffer dropwise while vortexing to facilitate mixing and prevent localized high concentrations that lead to precipitation.
-
Co-Solvent Usage: Maintain a low percentage of the organic solvent (e.g., DMSO) in your final assay buffer. Most cell lines can tolerate up to 0.5% DMSO, but it is crucial to determine the specific tolerance of your cell line.
-
Temperature: Gently warming both the stock solution and the aqueous buffer to 37°C before mixing can improve solubility.
-
pH Adjustment: The solubility of this compound can be pH-dependent. Assess the pH of your buffer and adjust if necessary, keeping in mind the physiological relevance for your experiment.
Q2: I am observing high non-specific binding in my radioligand binding assay with this compound. What are the likely causes and solutions?
A2: High non-specific binding is a frequent hurdle with lipophilic compounds as they tend to adhere to plasticware, membranes, and filters.
-
Assay Buffer Composition: Include a carrier protein like Bovine Serum Albumin (BSA) at a concentration of 0.1-0.5% in your binding buffer to block non-specific binding sites on your assay components.
-
Washing Steps: Increase the number and volume of wash steps with ice-cold wash buffer after incubation to more effectively remove unbound compound.
-
Filter Pre-treatment: Pre-soaking your glass fiber filters with a solution of 0.3-0.5% polyethyleneimine (PEI) can reduce the binding of the lipophilic compound to the filter itself.
-
Choice of Radioligand: Ensure you are using a radioligand with high specific activity and low non-specific binding characteristics.
Q3: How should I prepare my stock solution of this compound for cell-based assays?
A3: Proper stock solution preparation is critical for accurate and reproducible results.
-
Solvent Selection: Use anhydrous, high-purity Dimethyl Sulfoxide (DMSO) or ethanol to prepare a high-concentration stock solution (e.g., 10-50 mM).
-
Dissolution: Ensure the compound is completely dissolved. Gentle warming (to 37°C) and vortexing can aid this process.
-
Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
Data Presentation: Solubility of Lipophilic Beta-Blockers
| Solvent | Solubility of Propranolol | Notes |
| DMSO | ≥ 100 mg/mL | A common solvent for creating high-concentration stock solutions. |
| Ethanol | ≥ 50 mg/mL | Another suitable organic solvent for stock solutions. |
| Water | Sparingly soluble | Demonstrates the challenge of working with lipophilic compounds in aqueous media. |
| Phosphate Buffered Saline (PBS, pH 7.4) | Low solubility | Precipitation is likely when diluting from an organic stock without co-solvents. |
Experimental Protocols & Troubleshooting
Protocol 1: Competitive Radioligand Binding Assay for this compound
Objective: To determine the binding affinity (Ki) of this compound for beta-adrenergic receptors.
Materials:
-
Membrane preparation from cells expressing beta-adrenergic receptors (e.g., CHO or HEK293 cells)
-
Radioligand (e.g., [³H]-Dihydroalprenolol or [¹²⁵I]-Iodocyanopindolol)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 (ice-cold)
-
96-well plates
-
Glass fiber filters (pre-soaked in 0.5% PEI)
-
Scintillation fluid and counter
Methodology:
-
Membrane Preparation: Homogenize cells expressing the receptor in a lysis buffer and isolate the membrane fraction via centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay Buffer
-
A serial dilution of this compound or vehicle control.
-
A fixed concentration of the radioligand (typically at its Kd value).
-
Membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
Data Analysis: Determine the IC₅₀ value from the competition curve and calculate the Ki using the Cheng-Prusoff equation.
Troubleshooting Guide for Radioligand Binding Assay
| Issue | Possible Cause | Suggested Solution |
| High background counts in no-membrane wells | Lipophilic compound sticking to the plate or filter. | Pre-treat plates with BSA. Ensure filters are adequately pre-soaked in PEI. |
| Low specific binding | Insufficient receptor concentration or inactive receptors. | Optimize the amount of membrane protein per well. Use freshly prepared membranes. |
| Poorly defined competition curve | This compound precipitation at high concentrations. | Ensure the final DMSO/ethanol concentration is consistent across all wells and below the toxicity limit. Perform a solubility test of this compound in the final assay buffer. |
Protocol 2: Cell-Based Functional Assay - cAMP Accumulation
Objective: To measure the antagonist effect of this compound on agonist-induced cAMP production.
Materials:
-
Cells expressing the target beta-adrenergic receptor (e.g., A549 or H1299 cells)
-
This compound
-
Beta-adrenergic agonist (e.g., Isoproterenol)
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation
-
Cell culture medium
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
Methodology:
-
Cell Plating: Seed cells in a 96-well plate and culture until they reach the desired confluency.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of this compound and a phosphodiesterase inhibitor (e.g., 500 µM IBMX) for 15-30 minutes.
-
Agonist Stimulation: Add a fixed concentration of the agonist (e.g., isoproterenol (B85558) at its EC₅₀ concentration) to the wells and incubate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the concentration of this compound to determine its IC₅₀.
Troubleshooting Guide for cAMP Accumulation Assay
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | Uneven cell plating or compound precipitation. | Ensure a single-cell suspension before plating. Visually inspect the wells for any signs of precipitation after adding this compound. |
| No or weak agonist response | Low receptor expression or cell health issues. | Use a cell line with confirmed high receptor expression. Check cell viability before starting the assay. |
| Inconsistent antagonist effect | Insufficient pre-incubation time or compound instability. | Optimize the pre-incubation time with this compound. Prepare fresh dilutions of the compound for each experiment. |
Visualizing Key Processes
To further aid in understanding the experimental context, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: Beta-adrenergic receptor signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a cell-based functional assay with this compound.
Overcoming batch-to-batch variability of synthesized (-)-Tertatolol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming batch-to-batch variability during the synthesis of (-)-Tertatolol.
Frequently Asked Questions (FAQs)
Q1: What are the common strategies for obtaining enantiomerically pure this compound?
A1: There are two primary strategies for producing this compound:
-
Asymmetric Synthesis: This involves using chiral catalysts or starting materials to directly synthesize the desired (-)-enantiomer. This method can be more efficient in terms of atom economy as it avoids the separation of an unwanted enantiomer.
-
Chiral Resolution of a Racemic Mixture: This is a widely used industrial method which involves synthesizing a racemic mixture of (±)-Tertatolol and then separating the two enantiomers.[1] A common approach is the formation of diastereomeric salts with a chiral resolving agent, such as a derivative of tartaric acid.[2][3] These diastereomeric salts have different physical properties, like solubility, which allows for their separation by fractional crystallization.[4][5]
Q2: What are the likely root causes of batch-to-batch variability in this compound synthesis?
A2: Batch-to-batch variability can stem from several factors throughout the synthetic and purification process:
-
Raw Material Quality: Inconsistent purity of starting materials like 8-hydroxythiochroman, epichlorohydrin, and tert-butylamine (B42293) can introduce impurities that affect the reaction and final product.
-
Reaction Conditions: Minor deviations in temperature, reaction time, and stoichiometry of reagents can significantly impact the yield, purity, and enantiomeric excess of the final product.[6][7]
-
Side Reactions: The formation of byproducts can vary between batches, complicating purification and affecting the final yield and purity.
-
Crystallization and Purification: Inconsistent control over crystallization parameters such as solvent system, cooling rate, and seeding can lead to variations in crystal form, purity, and enantiomeric excess.
Q3: Which analytical techniques are crucial for monitoring the synthesis and purity of this compound?
A3: A combination of analytical methods is essential for quality control:
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the primary method for determining the enantiomeric excess (e.e.) of this compound. This technique utilizes a chiral stationary phase (CSP) to separate the (+) and (-) enantiomers.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is used to confirm the chemical structure of the synthesized Tertatolol (B1682231) and to identify any organic impurities.
-
Mass Spectrometry (MS): MS helps to confirm the molecular weight of the product and identify impurities.
-
Thin Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the reaction and assessing the purity of fractions during purification.
Troubleshooting Guides
Issue 1: Low Yield of Racemic Tertatolol
| Potential Cause | Troubleshooting Step |
| Incomplete reaction of 8-hydroxythiochroman with epichlorohydrin. | Monitor the reaction progress using TLC. Ensure the reaction goes to completion. Consider slightly increasing the reaction time or temperature if necessary. The quality of the base used is also critical. |
| Sub-optimal conditions for the epoxide ring-opening reaction. | The reaction of the intermediate epoxide with tert-butylamine is a nucleophilic substitution. Ensure the temperature is appropriate to facilitate the reaction without causing degradation. The reaction is typically performed in a suitable solvent like an alcohol or a polar aprotic solvent. |
| Loss of product during work-up and extraction. | Ensure proper pH adjustment during the aqueous work-up to minimize the solubility of the free base in the aqueous layer. Use an appropriate organic solvent for extraction and perform multiple extractions to maximize recovery. |
Issue 2: Low Enantiomeric Excess (e.e.) after Chiral Resolution
| Potential Cause | Troubleshooting Step |
| Inappropriate choice of resolving agent. | The selection of the chiral resolving agent is critical. Derivatives of tartaric acid, such as dibenzoyl-L-tartaric acid, are commonly used for resolving chiral amines.[9] It may be necessary to screen different resolving agents to find one that forms diastereomeric salts with a significant solubility difference. |
| Sub-optimal solvent system for crystallization. | The solvent system plays a crucial role in the selective crystallization of one diastereomeric salt.[10] A solvent screen should be performed to identify a solvent or solvent mixture that maximizes the solubility difference between the two diastereomeric salts.[10] |
| Cooling rate is too fast. | Rapid cooling can lead to the co-precipitation of both diastereomeric salts, resulting in low enantiomeric excess. A slower, controlled cooling profile is recommended to allow for selective crystallization of the less soluble salt.[10] |
| Insufficient number of recrystallizations. | A single crystallization may not be sufficient to achieve high enantiomeric excess. One or more recrystallizations of the obtained salt are often necessary to enhance the diastereomeric and, consequently, the enantiomeric purity. |
Issue 3: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Step |
| Unreacted starting materials. | Improve the purification process, for instance, by using column chromatography or by optimizing the crystallization conditions to exclude the starting materials. |
| Formation of a diol impurity. | The intermediate epoxide can undergo hydrolysis to form a diol. This can be minimized by ensuring anhydrous reaction conditions during the epoxide formation and ring-opening steps. |
| Formation of a dimer or other byproducts. | Side reactions can occur, especially at elevated temperatures. Analyze the impurity profile by LC-MS to identify the structure of the byproducts. Adjusting reaction conditions (e.g., lowering the temperature, changing the order of reagent addition) may minimize their formation. |
Data Presentation
Table 1: Illustrative Reaction Parameters for Racemic Tertatolol Synthesis
| Parameter | Step 1: Epoxide Formation | Step 2: Ring Opening |
| Reactants | 8-hydroxythiochroman, Epichlorohydrin, Base (e.g., NaOH) | Intermediate Epoxide, tert-Butylamine |
| Solvent | Biphasic (e.g., Water/Toluene) or Polar Aprotic (e.g., Acetonitrile) | Alcohol (e.g., Isopropanol) or Polar Aprotic (e.g., DMF) |
| Temperature | 40-60 °C | 80-100 °C |
| Reaction Time | 4-8 hours | 6-12 hours |
| Typical Yield | >90% (for epoxide) | 70-85% (for racemic tertatolol) |
Note: These are illustrative parameters and should be optimized for specific laboratory conditions.
Table 2: Chiral Resolution of Racemic Tertatolol - Example Conditions
| Parameter | Condition |
| Resolving Agent | L-(-)-Dibenzoyltartaric acid (L-DBTA) |
| Stoichiometry | 0.5 - 1.0 equivalents relative to the racemate |
| Crystallization Solvent | Ethanol, Methanol, or mixtures with other solvents |
| Crystallization Temperature | Initial dissolution at elevated temperature (e.g., 60-70 °C), followed by slow cooling to room temperature or below. |
| Typical Diastereomeric Excess (d.e.) after first crystallization | 70-90% |
| Typical Enantiomeric Excess (e.e.) after liberation of the free base and recrystallization | >99% |
Experimental Protocols
Protocol 1: Illustrative Synthesis of Racemic (±)-Tertatolol
This protocol is a representative example based on the general synthesis of beta-blockers and should be adapted and optimized.
Step 1: Synthesis of 8-(oxiran-2-ylmethoxy)thiochroman (Intermediate Epoxide)
-
To a solution of 8-hydroxythiochroman in a suitable solvent (e.g., aqueous sodium hydroxide (B78521) and an organic solvent like toluene), add epichlorohydrin.
-
Heat the mixture with vigorous stirring at a controlled temperature (e.g., 50 °C) for several hours.
-
Monitor the reaction by TLC.
-
After completion, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude epoxide.
Step 2: Synthesis of (±)-1-(tert-Butylamino)-3-(thiochroman-8-yloxy)propan-2-ol (Racemic Tertatolol)
-
Dissolve the crude epoxide from Step 1 in a suitable solvent such as isopropanol.
-
Add tert-butylamine to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or by crystallization from a suitable solvent to yield racemic tertatolol.
Protocol 2: Chiral Resolution of (±)-Tertatolol
-
Dissolve the racemic tertatolol in a suitable hot solvent (e.g., ethanol).
-
In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., L-(-)-dibenzoyltartaric acid) in the same hot solvent.
-
Add the resolving agent solution to the tertatolol solution.
-
Allow the mixture to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts.
-
Collect the precipitated crystals by filtration and wash with a small amount of cold solvent.
-
The mother liquor will be enriched in the other diastereomer.
-
To obtain the free base of this compound, dissolve the collected diastereomeric salt in a biphasic system of an aqueous base (e.g., sodium hydroxide solution) and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with water, dry, and evaporate the solvent to yield the enantiomerically enriched tertatolol.
-
Further purification by recrystallization may be necessary to achieve the desired enantiomeric purity.
Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC
-
Column: A chiral stationary phase column, for example, a vancomycin (B549263) macrocyclic antibiotic-based CSP (Chirobiotic V).[8]
-
Mobile Phase: A polar ionic mobile phase, for instance, a mixture of methanol, glacial acetic acid, and triethylamine (B128534) (e.g., 100:0.01:0.015, v/v/v).[8]
-
Flow Rate: Typically around 0.8-1.0 mL/min.[8]
-
Detection: UV detection at a suitable wavelength (e.g., 220 nm).[8]
-
Sample Preparation: Dissolve a small amount of the tertatolol sample in the mobile phase.
-
Injection: Inject a suitable volume onto the column.
-
Analysis: The two enantiomers will elute at different retention times. The enantiomeric excess can be calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100, where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.
Mandatory Visualization
Caption: Workflow for the synthesis of racemic tertatolol and subsequent chiral resolution.
Caption: Troubleshooting flowchart for addressing batch-to-batch variability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. fiveable.me [fiveable.me]
- 6. pure.mpg.de [pure.mpg.de]
- 7. Ring-opening mechanism of epoxides with alcohol and tertiary amines [ouci.dntb.gov.ua]
- 8. approcess.com [approcess.com]
- 9. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
Refinement of animal dosing regimen for chronic (-)-Tertatolol studies
Technical Support Center: (-)-Tertatolol Chronic Animal Studies
This technical support center provides guidance for researchers and scientists on the refinement of animal dosing regimens for chronic studies involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a non-cardioselective beta-adrenoceptor antagonist, meaning it blocks both β1 and β2 adrenergic receptors.[1][2] This action leads to reduced heart rate, blood pressure, and cardiac output.[3] Additionally, it has been shown to be a potent antagonist of serotonin (B10506) 5-HT1A and 5-HT1B receptors.[4][5] It also possesses unique renal vasodilatory effects, which are not typical of all beta-blockers.[4][6][7]
Q2: What are the known effects of this compound in animal models?
A2: In animal studies, this compound has demonstrated several key effects:
-
Cardiovascular: Lowers blood pressure and heart rate in rats.[8]
-
Renal: Induces renal vasodilation, increases glomerular filtration rate (GFR), diuresis, and natriuresis in rats and dogs.[7][9]
-
Cellular: Inhibits proliferation of human mesangial cells in vitro.[4][6]
-
Receptor Regulation: Chronic administration in rats did not lead to an increase in beta-adrenoceptor density in the heart, lung, or skin, but did enhance receptor-mediated responses.[8]
Q3: What is a recommended starting point for a chronic dosing regimen in rats?
A3: A previously published study in Sprague-Dawley rats used continuous infusion via osmotic minipumps at a dose of 50 µg/kg/hr for 14 days.[8] This can serve as a valuable starting point for dose-finding studies. The route of administration and the specific research question will ultimately determine the optimal dosing regimen.
Q4: Are there stereospecific considerations for this compound pharmacokinetics?
A4: Yes, pharmacokinetic studies in rats have shown stereoselectivity. After intravenous administration, (+)-tertatolol exhibited lower total clearance and volume of distribution compared to the (-)-enantiomer.[10] However, after oral administration, no significant differences in bioavailability were observed between the enantiomers.[10]
Troubleshooting Guide
Issue 1: Lack of expected cardiovascular effects (e.g., no change in blood pressure or heart rate).
-
Question: We are administering this compound in our chronic study but are not observing the expected decrease in heart rate or blood pressure. What could be the cause?
-
Answer:
-
Inadequate Dose: The dose may be too low for the chosen animal model and strain. Consider conducting a dose-response study to determine the effective dose range. The reported effective dose in Sprague-Dawley rats was 50 µg/kg/hr via continuous infusion.[8]
-
Route of Administration: Bioavailability can differ significantly with the administration route. Oral administration may result in first-pass metabolism. If using oral gavage, ensure correct technique and consider potential issues with absorption. Intravenous or subcutaneous routes via osmotic pumps provide more consistent plasma concentrations.[10]
-
Drug Formulation and Stability: Verify the stability of your this compound formulation under the experimental conditions (e.g., in the vehicle, at body temperature in an osmotic pump). Degradation of the compound will lead to reduced efficacy.
-
Animal Strain/Species Differences: Metabolic rates and drug responses can vary significantly between different species and even strains of the same species.[11] The reported efficacy in Sprague-Dawley rats may not directly translate to other models.
-
Issue 2: Unexpected adverse effects are observed (e.g., excessive bradycardia, lethargy).
-
Question: Our animals are showing signs of excessive bradycardia and lethargy. How should we address this?
-
Answer:
-
Dose is Too High: The observed effects are likely an exaggeration of the drug's pharmacological action. The dose should be reduced. A maximum tolerated dose (MTD) study is recommended before initiating a long-term chronic study.[12]
-
Monitor Vital Signs: Implement continuous or frequent monitoring of heart rate and blood pressure to establish a safe dose that achieves the desired therapeutic effect without severe adverse events.
-
Off-Target Effects: While primarily a beta-blocker, this compound also has effects on serotonin receptors.[5] Consider whether these or other unknown off-target effects could be contributing to the observed clinical signs.
-
Health Status of Animals: Pre-existing health conditions in the animals could make them more susceptible to the adverse effects of beta-blockade. Ensure all animals are healthy before study initiation.
-
Issue 3: High variability in experimental data between animals.
-
Question: We are seeing significant variability in our results between individual animals within the same treatment group. What are the potential sources of this variability?
-
Answer:
-
Inconsistent Dosing: If using manual administration methods like oral gavage or injections, inconsistencies in technique can lead to variable drug exposure. Using osmotic minipumps for continuous administration can reduce this variability.[8]
-
Pharmacokinetic Variability: Individual differences in drug absorption, distribution, metabolism, and excretion (ADME) can lead to different plasma concentrations. Consider measuring plasma drug levels in a subset of animals to correlate exposure with effect.
-
Environmental Stressors: Stress from handling, housing conditions, or procedures can impact cardiovascular parameters and introduce variability. Ensure a consistent and low-stress environment for all animals.[11]
-
Underlying Biological Differences: Factors such as age, weight, and sex can influence drug response. Ensure these variables are balanced across your experimental groups.
-
Data Presentation
For effective refinement of a dosing regimen, all quantitative data should be meticulously recorded and summarized.
Table 1: Example Data from a Chronic Rat Study[8]
| Parameter | Vehicle Control | This compound Treatment |
| Animal Model | Sprague-Dawley Rat | Sprague-Dawley Rat |
| Dosing Regimen | 1 mM HCl (vehicle) | 50 µg/kg/hr |
| Administration | Subcutaneous Osmotic Minipump | Subcutaneous Osmotic Minipump |
| Duration | 14 days | 14 days |
| Mean Systolic BP | 126 ± 1 mmHg | 108 ± 1 mmHg |
| Mean Heart Rate | 405 ± 3 bpm | 330 ± 3 bpm |
Table 2: Template for a Dose-Finding Study
| Dose Group | N | Route of Admin. | Mean Heart Rate (bpm) at Day 7 | Mean Systolic BP (mmHg) at Day 7 | Observed Adverse Effects |
| Vehicle | 10 | e.g., S.C. Pump | |||
| Low Dose | 10 | e.g., S.C. Pump | |||
| Mid Dose | 10 | e.g., S.C. Pump | |||
| High Dose | 10 | e.g., S.C. Pump |
Experimental Protocols
Protocol: Chronic Administration of this compound in Rats via Osmotic Minipumps
This protocol is based on the methodology described by Hedberg et al. (1995).[8]
-
Animal Model: Male Sprague-Dawley rats (e.g., 250-300g).
-
Acclimatization: Acclimatize animals to housing conditions for at least one week prior to the experiment.
-
Drug Formulation:
-
Dissolve this compound in an appropriate vehicle (e.g., 1 mM HCl or sterile saline).
-
Prepare the solution under sterile conditions.
-
Determine the concentration required based on the pump's flow rate and the target dose (e.g., 50 µg/kg/hr).
-
-
Osmotic Pump Preparation:
-
Following the manufacturer's instructions, fill Alzet® osmotic minipumps (e.g., Model 2ML2 for a 14-day study) with either the vehicle or the this compound solution.
-
Prime the pumps by incubating them in sterile saline at 37°C for several hours before implantation.
-
-
Surgical Implantation:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).
-
Shave and disinfect the skin on the back, slightly posterior to the scapulae.
-
Make a small midline incision in the skin.
-
Using a hemostat, create a subcutaneous pocket large enough to accommodate the pump.
-
Insert the primed osmotic minipump into the pocket, with the flow moderator pointing away from the incision.
-
Close the incision with wound clips or sutures.
-
Administer post-operative analgesics as per veterinary guidelines.
-
-
Monitoring:
-
Monitor the animals daily for any signs of post-surgical complications, distress, or drug-induced adverse effects.
-
Measure physiological parameters (e.g., blood pressure and heart rate via tail-cuff method) at baseline and at specified intervals throughout the 14-day study period.
-
-
Study Termination:
-
At the end of the study, euthanize the animals using an approved method.
-
Collect blood and tissues for downstream analysis (e.g., pharmacokinetic analysis, receptor binding assays, histopathology).
-
Mandatory Visualizations
Caption: Signaling pathway of this compound antagonism at beta-adrenergic and serotonin receptors.
Caption: Experimental workflow for refining a chronic this compound dosing regimen.
References
- 1. mims.com [mims.com]
- 2. Reduction of beta-adrenergic receptors by tertatolol: an additional mechanism for beta-adrenergic blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tertatolol | Dosing & Uses | medtigo [medtigo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Tertatolol - Wikipedia [en.wikipedia.org]
- 6. Tertatolol: a beta-blocker with unique effects on human glomerular cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tertatolol ameliorates renal function in rats with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. beta-Adrenoceptor regulation in rat heart, lung and skin after chronic treatment with (--)-tertatolol or (--)-propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Renal hemodynamic effects of tertatolol compared with those of propranolol in the conscious dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of the enantiomers of tertatolol in the rat after oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Limitations of Animal Models in Drug Development - PharmaFeatures [pharmafeatures.com]
- 12. pacificbiolabs.com [pacificbiolabs.com]
Validation & Comparative
A Comparative Guide to the Beta-Blockade Efficacy of (-)-Tertatolol and Propranolol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the beta-blockade efficacy of (-)-Tertatolol and Propranolol (B1214883), two non-selective beta-adrenergic receptor antagonists. The information presented is based on available experimental data to assist researchers and professionals in drug development in understanding the pharmacological profiles of these two compounds.
Overview and Key Properties
This compound and Propranolol are both classified as non-selective beta-blockers, meaning they antagonize both β1- and β2-adrenergic receptors. Propranolol is a well-established and widely used beta-blocker, serving as a benchmark in many pharmacological studies.[1] this compound is a potent beta-blocker with no intrinsic sympathomimetic activity.[2]
A unique characteristic of this compound is its ability to induce a reduction in the number of β-adrenergic receptors (downregulation) following administration, an effect not observed with propranolol.[3] Furthermore, studies have highlighted a distinct difference in their effects on renal hemodynamics, with tertatolol (B1682231) exhibiting renal vasodilating properties.[4]
Comparative Efficacy Data
This section summarizes the available quantitative data on the receptor binding and physiological effects of this compound and Propranolol.
Beta-Adrenergic Receptor Binding Affinity
A direct comparison of the binding affinity of this compound and Propranolol is hampered by the limited availability of publicly accessible Ki or Kd values for this compound from head-to-head comparative studies. However, data for Propranolol's binding affinity are available from various sources.
| Drug | Receptor Subtype | Binding Affinity (Ki) | Species/Tissue | Reference |
| Propranolol | β1-Adrenergic | ~1.8 nM | Ferret Ventricular Myocardium | [5] |
| β2-Adrenergic | ~0.6 nM | Ferret Ventricular Myocardium | [5] |
Physiological Effects (In Vivo & Clinical Data)
Clinical and preclinical studies have provided comparative data on the physiological effects of this compound and Propranolol.
| Parameter | This compound | Propranolol | Study Population | Key Findings | Reference |
| Heart Rate | Significant decrease | Significant decrease | Conscious Dogs | Both drugs induced a significant and comparable decrease in heart rate. | [7] |
| Blood Pressure | No significant change in MAP | No significant change in MAP | Conscious Dogs | At the doses tested, neither drug significantly altered mean arterial pressure. | [7] |
| Renal Blood Flow | Increased | Unchanged | Humans with normal renal function | Selective infusion of tertatolol resulted in a delayed intrarenal vasodilator effect, while propranolol did not modify renal hemodynamics. | [4] |
| Effective Renal Plasma Flow (ERPF) | No modification | Significant decrease | Conscious Dogs | Propranolol decreased ERPF, while tertatolol had no effect. | [7] |
| Glomerular Filtration Rate (GFR) | Slight but significant increase | No change | Conscious Dogs | Tertatolol slightly increased GFR. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key assays used in the characterization of beta-blockers.
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To quantify the affinity (Ki or Kd) of this compound and Propranolol for β1- and β2-adrenergic receptors.
General Procedure:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the target beta-adrenergic receptor subtype (e.g., CHO-K1 cells stably expressing human β1- or β2-receptors).[8]
-
Incubation: A constant concentration of a radiolabeled ligand (e.g., [3H]-CGP 12177) is incubated with the prepared membranes in the presence of varying concentrations of the unlabeled competitor drug (this compound or Propranolol).[6][8]
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Visualization of the Experimental Workflow:
Adenylyl Cyclase Activity Assay
This functional assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP), a downstream signaling molecule of beta-adrenergic receptor activation.
Objective: To assess the functional antagonism of this compound and Propranolol on isoproterenol-stimulated adenylyl cyclase activity.
General Procedure:
-
Membrane Preparation: Prepare membranes from cells or tissues expressing the beta-adrenergic receptors of interest.
-
Assay Reaction: Incubate the membranes with a reaction mixture containing ATP (the substrate for adenylyl cyclase), a phosphodiesterase inhibitor (to prevent cAMP degradation), and Mg2+.
-
Stimulation and Antagonism: Add a beta-agonist (e.g., isoproterenol) to stimulate adenylyl cyclase activity. In parallel experiments, pre-incubate the membranes with varying concentrations of the antagonist (this compound or Propranolol) before adding the agonist.
-
cAMP Quantification: The amount of cAMP produced is measured, typically using a competitive binding assay with a labeled cAMP tracer or by other methods such as mass spectrometry.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-stimulated cAMP production is quantified to determine its potency (IC50).
Signaling Pathway
Both this compound and Propranolol exert their effects by blocking the canonical beta-adrenergic signaling pathway.
Conclusion
Both this compound and Propranolol are effective non-selective beta-adrenergic antagonists. While they exhibit comparable efficacy in reducing heart rate, they show distinct profiles concerning their effects on renal hemodynamics. Propranolol has well-characterized binding affinities for β1- and β2-adrenergic receptors. Although quantitative binding data for this compound is not as readily available, its potency as a competitive inhibitor is established. A notable difference is the ability of this compound to downregulate β-adrenergic receptors and its unique renal vasodilating properties. These differences may have significant implications for their therapeutic applications and should be a key consideration for researchers in the field of cardiovascular drug development. Further head-to-head studies detailing the receptor binding kinetics and functional antagonism under identical experimental conditions are warranted for a more definitive comparison of their beta-blockade efficacy at the molecular level.
References
- 1. Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry [mdpi.com]
- 2. Reduction of beta-adrenergic receptors by tertatolol: an additional mechanism for beta-adrenergic blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Certain beta-blockers can decrease beta-adrenergic receptor number: I. Acute reduction in receptor number by tertatolol and bopindolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta blockers induce different intrarenal effects in humans: demonstration by selective infusion of tertatolol and propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the affinity of β-blockers for two states of the β1-adrenoceptor in ferret ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beta-adrenergic receptor changes during tertatolol treatment in healthy volunteers: relevance for beta-blocking therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Renal hemodynamic effects of tertatolol compared with those of propranolol in the conscious dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (-)-Tertatolol and (+)-Tertatolol Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological activities of the enantiomers of Tertatolol (B1682231), a non-cardioselective beta-adrenergic blocker. The distinct properties of (-)-Tertatolol and (+)-Tertatolol are summarized with supporting quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action.
Tertatolol is used therapeutically as a racemic mixture.[1] However, like most beta-blockers, its pharmacological activity is highly stereoselective. The two enantiomers, this compound and (+)-Tertatolol, exhibit significant differences in their effects on the cardiovascular and nervous systems.
Data Presentation: Quantitative Comparison
The pharmacological activities of this compound and (+)-Tertatolol have been quantified in various experimental models. The following tables summarize the key differences in their beta-blocking potency, vasodilatory effects, serotonin (B10506) receptor affinity, and pharmacokinetic properties.
Table 1: Comparison of Beta-Adrenergic and Serotonergic Receptor Activity
| Parameter | This compound | (+)-Tertatolol | Potency Ratio ((-)/(+)) | Receptor/System | Experimental Model |
| β-blocking potency | ~100-fold more potent | Less potent | ~100 | Beta-adrenoceptors | Not specified[1] |
| 5-HT1A Receptor Affinity (Ki) | 18 nM | 864 nM | ~48 | Rat Hippocampal Membranes | Radioligand Binding ([3H]8-OH-DPAT)[2] |
| Adenylate Cyclase Inhibition (Ki) | 24 nM | Not reported | - | Forskolin-stimulated AC | Rat Hippocampal Homogenates[2] |
Table 2: Comparison of Vasodilatory Activity
| Parameter | This compound | (+)-Tertatolol | Racemic Tertatolol | Vasoconstrictor | Experimental Model |
| Renal Vasodilation | Stereospecific activity | Inactive/Less active | Active | Serotonin | Isolated Perfused Rat Kidney[1] |
Table 3: Comparison of Pharmacokinetic Properties in Rats
| Parameter | This compound | (+)-Tertatolol | Administration |
| Total Clearance | Higher | Lower[1][3] | Intravenous[1][3] |
| Volume of Distribution | Higher | Lower[1][3] | Intravenous[1][3] |
| Half-life (t½) | Longer | Shorter[1] | Intravenous[1] |
| Bioavailability | No substantial difference | No substantial difference | Oral[1][3] |
Mechanisms of Action & Signaling Pathways
The differential activities of the Tertatolol enantiomers stem from their interactions with distinct signaling pathways.
1. Beta-Adrenergic Blockade
The primary therapeutic effect of Tertatolol, its antihypertensive action, is derived from the blockade of β-adrenergic receptors. This activity resides almost exclusively in the (-)-enantiomer .[1][4] By competitively inhibiting the binding of catecholamines like norepinephrine (B1679862) and epinephrine, this compound reduces heart rate, myocardial contractility, and blood pressure.[5] In addition to competitive inhibition, Tertatolol has been shown to induce a reduction in the number of β-adrenergic receptors.[5][6]
2. Vasodilatory and Serotonergic Effects
Tertatolol exhibits unique renal vasodilatory properties that are independent of β-blockade and are stereospecific to the (-)-enantiomer .[1][7] This effect is mediated, at least in part, through antagonism of serotonin 5-HT1A receptors on the vascular endothelium, leading to the activation of the nitric oxide (NO)-cyclic GMP (cGMP) pathway.[8] this compound is a potent competitive antagonist at both presynaptic and postsynaptic 5-HT1A receptors.[2][9][10]
Experimental Protocols
The characterization of Tertatolol's enantiomers involves several key experimental methodologies.
1. Schild Analysis for Competitive Antagonism
Schild analysis is a pharmacological method used to determine the potency of a competitive antagonist.[11] It quantifies the affinity of the antagonist for its receptor, expressed as a pA2 value. The analysis involves generating agonist dose-response curves in the absence and presence of various concentrations of the antagonist.
-
Objective: To determine the pA2 value of this compound at β-adrenoceptors.
-
Procedure:
-
Prepare an isolated tissue preparation (e.g., guinea-pig atria) that responds to a β-agonist (e.g., isoprenaline).
-
Generate a cumulative concentration-response curve for the agonist alone to determine its EC50.
-
Wash the tissue and incubate with a fixed concentration of this compound until equilibrium is reached.
-
Generate a new agonist concentration-response curve in the presence of the antagonist. The curve should be parallel and shifted to the right.
-
Repeat steps 3 and 4 with at least two other concentrations of the antagonist.
-
Calculate the dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) for each antagonist concentration.
-
Plot log(dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of this plot gives the pA2 value.
-
2. Isolated Perfused Rat Kidney Model
This ex vivo model allows for the study of renal vascular effects of drugs independent of systemic influences like blood pressure and neural inputs.[12][13][14][15]
-
Objective: To assess the direct vasodilatory effects of Tertatolol enantiomers on renal vasculature.
-
Procedure:
-
A rat is anesthetized, and the kidney is surgically isolated.
-
The renal artery is cannulated and connected to a perfusion system that delivers a physiological salt solution (e.g., Krebs-Henseleit buffer) at a constant flow or pressure.[12]
-
The perfusate is gassed with 95% O2 / 5% CO2.[12]
-
A baseline vascular tone is established by infusing a vasoconstrictor agent (e.g., norepinephrine or serotonin).[8][16]
-
Increasing concentrations of this compound or (+)-Tertatolol are added to the perfusate.
-
Changes in perfusion pressure (at constant flow) or flow rate (at constant pressure) are recorded as a measure of vasodilation or vasoconstriction.
-
Relaxation is typically expressed as a percentage of the initial constriction induced by the vasoconstrictor.
-
3. In Vivo Microdialysis
This technique is used to measure the concentrations of endogenous substances, such as neurotransmitters, in the extracellular fluid of specific brain regions in freely moving animals.[17][18][19]
-
Objective: To measure the effect of this compound on extracellular serotonin levels in the brain.
-
Procedure:
-
A microdialysis probe, which has a semi-permeable membrane at its tip, is stereotaxically implanted into a target brain region (e.g., cortex or hippocampus).
-
The probe is perfused at a slow, constant rate with an artificial cerebrospinal fluid (aCSF).[19]
-
Neurotransmitters from the extracellular space diffuse across the membrane into the aCSF.
-
The collected fluid (dialysate) is sampled at regular intervals.
-
After collecting baseline samples, this compound is administered systemically (e.g., s.c. or i.p.).
-
Dialysate collection continues to monitor changes in serotonin concentration over time.
-
The concentration of serotonin in the dialysate is quantified using a highly sensitive analytical method, such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[17][20]
-
Summary and Conclusion
The pharmacological activity of Tertatolol is highly stereoselective, with its two enantiomers possessing distinct and clinically relevant properties.
-
This compound is the active β-blocking agent, responsible for the drug's primary antihypertensive effects. It is approximately 100 times more potent than its antipode in this regard.[1] Furthermore, this compound possesses unique vasodilatory properties, mediated through 5-HT1A receptor antagonism, which may contribute to its overall cardiovascular profile.[1][2]
-
(+)-Tertatolol is largely inactive as a β-blocker and shows significantly lower affinity for 5-HT1A receptors.[1][2] Its pharmacokinetic profile differs from the (-)-enantiomer, exhibiting lower clearance and a smaller volume of distribution.[3]
This comparative analysis highlights the importance of stereochemistry in drug action. The multifaceted activity of this compound, combining potent β-blockade with 5-HT1A antagonism and associated vasodilation, distinguishes it from many other β-blockers. For drug development professionals, these findings underscore the potential for designing more selective and effective cardiovascular agents by focusing on the pharmacology of individual enantiomers.
References
- 1. tandfonline.com [tandfonline.com]
- 2. (-)Tertatolol is a potent antagonist at pre- and postsynaptic serotonin 5-HT1A receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of the enantiomers of tertatolol in the rat after oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans [sites.ualberta.ca]
- 5. Reduction of beta-adrenergic receptors by tertatolol: an additional mechanism for beta-adrenergic blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beta-adrenergic receptor changes during tertatolol treatment in healthy volunteers: relevance for beta-blocking therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Vasodilator effect of tertatolol in isolated perfused rat kidneys: involvement of endothelial 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WAY 100,135 and this compound act as antagonists at both 5-HT1A autoreceptors and postsynaptic 5-HT1A receptors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tertatolol, a new beta-blocker, is a serotonin (5-hydroxytryptamine1A) receptor antagonist in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. neuron.mefst.hr [neuron.mefst.hr]
- 12. The isolated perfused mouse kidney - A Laboratory Manual of Kidney Perfusion Techniques - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. The Mouse Isolated Perfused Kidney Technique [jove.com]
- 14. The Mouse Isolated Perfused Kidney Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Overview of Experimental Models of the Kidney - A Laboratory Manual of Kidney Perfusion Techniques - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. The beta adrenoceptor blocker tertatolol causes vasodilatation in the isolated perfused vasoconstricted rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 18. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Microdialysis perfusion of 5-HT into hypoglossal motor nucleus differentially modulates genioglossus activity across natural sleep-wake states in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Validating the Antagonistic Effect of (-)-Tertatolol on the 5-HT1A Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (-)-Tertatolol's antagonistic effects on the 5-HT1A receptor, supported by experimental data and detailed protocols. The information is intended to assist researchers in evaluating its potential as a research tool or therapeutic agent.
Executive Summary
This compound is a potent and competitive antagonist at both presynaptic and postsynaptic 5-HT1A receptors.[1] Its antagonistic properties have been validated through various in vitro and in vivo studies, demonstrating high binding affinity and the ability to block agonist-induced functional responses. This guide compares its performance with other known 5-HT1A receptor ligands and provides detailed methodologies for key validation assays.
Comparative Performance of this compound
The following tables summarize the quantitative data on the binding affinity and functional activity of this compound in comparison to other relevant compounds at the 5-HT1A receptor.
Table 1: 5-HT1A Receptor Binding Affinity
| Compound | Radioligand | Tissue/Cell Line | Kᵢ (nM) | Reference |
| This compound | [³H]8-OH-DPAT | Rat Hippocampal Membranes | 18 | [1] |
| This compound | [³H]8-OH-DPAT | Not Specified | 10 | [2] |
| (+)-Tertatolol | [³H]8-OH-DPAT | Rat Hippocampal Membranes | 864 | [1] |
| (±)-Pindolol | [³H]WAY-100635 | Human Dorsal Raphe Nucleus | 8.9 ± 1.1 | [3] |
| (±)-Pindolol | [³H]WAY-100635 | Human Hippocampus (CA1) | 14.4 ± 1.5 | [3] |
| (-)-Penbutolol | [³H]WAY-100635 | Rat and Human Brain | Nanomolar affinity | [3] |
| WAY 100135 | Not Specified | Not Specified | 29 | [2] |
Table 2: Functional Antagonism at the 5-HT1A Receptor
| Compound | Assay | Effect | Tissue/Cell Line | Kᵢ / ID₅₀ | Reference |
| This compound | Forskolin-stimulated adenylate cyclase activity | Antagonist (prevented 8-OH-DPAT inhibition) | Rat Hippocampal Homogenates | 24 nM (Kᵢ) | [1] |
| This compound | Firing rate of serotoninergic neurons (in vitro) | Antagonist (prevented agonist inhibition) | Rat Brainstem Slices | ~50 nM (Kᵢ) | [1] |
| This compound | Firing rate of serotoninergic neurons (in vivo) | Antagonist (prevented agonist inhibition) | Rat Dorsal Raphe Nucleus | ~0.40 mg/kg i.v. (ID₅₀) | [1] |
| WAY 100135 | Firing rate of dorsal raphe neurons | Antagonist (blocked S 14671 inhibition) | Rat | Not Specified | [2] |
| (-)-Pindolol | Forskolin-stimulated adenylate cyclase activity | Antagonist (reversed 8-OH-DPAT inhibition) | Rat Hippocampus | Not Specified | [4] |
| (-)-Propranolol | Forskolin-stimulated adenylate cyclase activity | Antagonist (reversed 8-OH-DPAT inhibition) | Rat Hippocampus | Not Specified | [4] |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental processes involved in validating 5-HT1A receptor antagonism, the following diagrams are provided.
Caption: 5-HT1A Receptor Signaling Pathway and Antagonism by this compound.
References
- 1. (-)Tertatolol is a potent antagonist at pre- and postsynaptic serotonin 5-HT1A receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WAY 100,135 and this compound act as antagonists at both 5-HT1A autoreceptors and postsynaptic 5-HT1A receptors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Affinity of (+/-)-pindolol, (-)-penbutolol, and this compound for pre- and postsynaptic serotonin 5-HT(1A) receptors in human and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antagonism of 5-hydroxytryptamine1A (5-HT1A) receptor-mediated modulation of adenylate cyclase activity by pindolol and propranolol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of (-)-Tertatolol Cross-Reactivity with Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity of (-)-Tertatolol with various adrenergic receptor subtypes. The data presented is crucial for understanding the selectivity profile of this compound and predicting its potential physiological effects and off-target activities.
Executive Summary
This compound is a non-selective beta-adrenergic receptor antagonist, exhibiting high affinity for both β1 and β2 subtypes.[1][2][3] In addition to its beta-blocking activity, studies have shown that this compound also possesses a notable affinity for the serotonin (B10506) 5-HT1A receptor, where it acts as an antagonist.[4] Limited data is available on its direct interaction with alpha-adrenergic receptors, with some evidence suggesting a lack of significant binding at α1-adrenergic sites.[4]
Adrenergic Receptor Binding Profile of this compound
The following table summarizes the available quantitative data on the binding affinity of this compound for different adrenergic receptor subtypes. The data is presented as the inhibitor constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Ligand | Tissue/Cell Line | Ki (nM) | Reference |
| β1-Adrenergic | This compound | - | Data not available | |
| β2-Adrenergic | This compound | - | Data not available | |
| α1-Adrenergic | This compound | Rat Brain | No significant binding | [4] |
| 5-HT1A | This compound | Rat Hippocampus | 5.9 | [4] |
| 5-HT1B | This compound | Rat Brain | 118.4 | [4] |
| 5-HT1C | This compound | Rat Brain | 699.6 | [4] |
| 5-HT2 | This compound | Rat Brain | 678.6 | [4] |
Note: While multiple sources confirm the non-selective nature of this compound's binding to β1 and β2 adrenergic receptors, specific Ki values from a single comparative study were not available in the public domain at the time of this review. The potent, competitive inhibition of beta-adrenergic receptors has been demonstrated in vitro.[1][2]
Experimental Protocols
The determination of binding affinities (Ki values) for this compound at various adrenergic receptors is typically performed using a competitive radioligand binding assay. Below is a detailed methodology representative of such experiments.
Competitive Radioligand Binding Assay for Adrenergic Receptors
This protocol outlines the steps to determine the binding affinity of a test compound, such as this compound, for β1 and β2-adrenergic receptors.
1. Materials and Reagents:
-
Receptor Source: Cell membranes prepared from tissues or cell lines endogenously expressing or transfected with the desired adrenergic receptor subtype (e.g., turkey erythrocyte membranes for β1, rat erythrocyte membranes for β2).[5]
-
Radioligand: A specific, high-affinity radiolabeled antagonist for the target receptor (e.g., [3H]dihydroalprenolol ([3H]DHA) for β-adrenergic receptors).[5]
-
Test Compound: this compound, prepared in a series of dilutions.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity antagonist (e.g., propranolol) to determine non-specific binding.
-
Assay Buffer: (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Filtration Apparatus: A vacuum filtration manifold with glass fiber filters (e.g., Whatman GF/B).[5]
-
Scintillation Counter: For quantifying radioactivity.
2. Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in a cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer. Determine the protein concentration of the membrane preparation.[6]
-
Assay Setup:
-
In microcentrifuge tubes or a 96-well plate, combine the receptor membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound this compound).
-
For total binding, omit the test compound.
-
For non-specific binding, add a saturating concentration of the non-labeled antagonist.
-
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60 minutes).[5][6]
-
Filtration: Rapidly terminate the incubation by filtering the reaction mixture through the glass fiber filters under vacuum. This separates the receptor-bound radioligand from the unbound radioligand.[5]
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the competition curve.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: Adrenergic Receptor Signaling Pathways
Caption: Competitive Radioligand Binding Assay Workflow
References
- 1. Beta-adrenergic receptor changes during tertatolol treatment in healthy volunteers: relevance for beta-blocking therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reduction of beta-adrenergic receptors by tertatolol: an additional mechanism for beta-adrenergic blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Tertatolol Hydrochloride? [synapse.patsnap.com]
- 4. Tertatolol, a new beta-blocker, is a serotonin (5-hydroxytryptamine1A) receptor antagonist in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
A Comparative Analysis of (-)-Tertatolol and Other Third-Generation Beta-Blockers: Efficacy and Mechanisms
In the landscape of cardiovascular therapeutics, third-generation beta-blockers represent a significant evolution from their predecessors, offering vasodilatory effects in addition to their primary beta-adrenergic receptor antagonism. This dual action provides a more comprehensive approach to managing cardiovascular diseases, particularly hypertension. This guide presents a detailed comparison of the efficacy and underlying mechanisms of (-)-Tertatolol against other prominent third-generation beta-blockers, namely Nebivolol (B1214574), Carvedilol (B1668590), and Labetalol (B1674207).
This document is intended for researchers, scientists, and drug development professionals, providing a synthesis of experimental data to facilitate an objective comparison of these therapeutic agents.
Antihypertensive Efficacy: A Tabular Comparison
The following tables summarize the antihypertensive efficacy of this compound, Nebivolol, Carvedilol, and Labetalol based on data from various clinical trials. It is important to note that direct head-to-head comparative trials for this compound against other third-generation beta-blockers are limited. The data presented for this compound are primarily from studies comparing it with second-generation beta-blockers.
Table 1: Antihypertensive Efficacy of this compound
| Study Design | Comparator | Dose of this compound | Key Efficacy Endpoints | Results |
| Randomized, Controlled | Acebutolol (400 mg) | 5 mg | Onset and degree of diastolic blood pressure (DBP) reduction. | Antihypertensive efficacy was comparable to acebutolol, with an earlier onset of action for tertatolol (B1682231).[1] |
| Randomized, Double-Blind | Atenolol (B1665814) (100 mg) | 5 mg | Reduction in supine systolic blood pressure (SBP) and DBP. | Comparable reduction in SBP (24.2 mmHg vs. 21.7 mmHg) and DBP (16.6 mmHg vs. 16.8 mmHg) to atenolol.[2] |
| Long-term, Open-label | N/A (Monotherapy or with diuretic) | 5 mg | Blood pressure normalization (DBP < 95 mmHg). | 88.8% of patients achieved blood pressure normalization (66.1% on monotherapy). Mean DBP reduction of 18.4 mmHg.[3] |
Table 2: Antihypertensive Efficacy of Nebivolol
| Study Design | Comparator | Dose of Nebivolol | Key Efficacy Endpoints | Results |
| Randomized, Double-Blind, Placebo-Controlled | Placebo | 1.25, 2.5, 5, 10, 20, 40 mg | Change in trough sitting DBP. | Significant reduction in DBP (8.0-11.2 mmHg) across all doses compared to placebo (2.9 mmHg).[4] |
| Meta-analysis of Randomized Controlled Trials | Other second-generation β-blockers | 5 mg | Reduction in SBP and DBP. | No significant difference in blood pressure reduction compared to other second-generation beta-blockers. Better tolerability with a stable heart rate.[5] |
| Systematic Review and Meta-analysis | Other antihypertensive classes | Not specified | SBP and DBP control. | Superior to other β-blockers and diuretics in SBP management. More efficient than other β-blockers, ARBs, diuretics, and CCBs for DBP control.[6] |
Table 3: Antihypertensive Efficacy of Carvedilol
| Study Design | Comparator | Dose of Carvedilol | Key Efficacy Endpoints | Results |
| Open-label | Diuretic background therapy | 10-20 mg once daily | Reduction in SBP and DBP in severe hypertension. | Significant reduction of SBP/DBP from 176/117 mmHg to 145/94 mmHg.[7] |
| Long-term, Open-label | N/A | 25 mg b.i.d. (titratable) | Diastolic BP ≤ 95 mmHg. | 99 out of 111 patients treated for one year achieved a diastolic BP of ≤ 95 mmHg.[8] |
| Retrospective Study | Nebivolol | 25 mg/day | Reduction in SBP and DBP. | No significant difference in the extent of blood pressure reduction between carvedilol and nebivolol.[9] |
Table 4: Antihypertensive Efficacy of Labetalol
| Study Design | Comparator | Dose of Labetalol | Key Efficacy Endpoints | Results |
| Open-label, Multicenter | N/A (Monotherapy or with diuretic) | 100-1200 mg twice a day | Reduction in standing and supine blood pressure. | Monotherapy: Mean standing BP reduction of 13/11 mmHg. With diuretic: Mean standing BP reduction of 25/16 mmHg.[10] |
| Randomized Controlled Trial | N/A | Twice daily regimen | 24-hour ambulatory blood pressure reduction. | Mean 24-hour BP reduced from 145/80 mmHg to 130/71 mmHg.[11] |
| Systematic Review | Various | Not specified | Efficacy in hypertension in pregnancy. | Proven efficacy for hypertension in pregnant women with a relatively favorable safety profile.[12] |
Mechanisms of Vasodilation: A Comparative Overview
Third-generation beta-blockers achieve vasodilation through distinct molecular pathways. While all block beta-adrenergic receptors, their effects on the vasculature differ significantly.
-
This compound: The vasodilatory action of this compound is primarily observed in the renal vasculature and appears to be mediated through the nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP) pathway.[13] Evidence suggests this may involve the activation of endothelial 5-HT1A receptors, leading to NO release.[14]
-
Nebivolol: Nebivolol is a highly selective beta-1 adrenergic receptor antagonist. Its vasodilatory properties are attributed to its ability to stimulate the endothelial L-arginine/nitric oxide (NO) pathway.[15] This is primarily achieved through agonism of beta-3 adrenergic receptors on endothelial cells, leading to the activation of endothelial nitric oxide synthase (eNOS).[16][17]
-
Carvedilol: Carvedilol is a non-selective beta-blocker that also possesses antagonistic activity at alpha-1 adrenergic receptors.[18] This alpha-1 blockade is the principal mechanism behind its vasodilatory effect, leading to the relaxation of vascular smooth muscle.[19] Additionally, carvedilol has been shown to have antioxidant properties.[20]
-
Labetalol: Similar to carvedilol, labetalol is a non-selective beta-blocker with concurrent alpha-1 adrenergic receptor blocking activity.[21] This dual blockade results in vasodilation and a reduction in peripheral vascular resistance.[22]
Signaling Pathways and Experimental Workflows
The distinct mechanisms of action of these beta-blockers can be visualized through their signaling pathways.
Caption: Proposed vasodilatory signaling pathway of this compound.
Caption: Vasodilatory signaling pathway of Nebivolol.
Caption: Vasodilatory signaling pathway of Carvedilol and Labetalol.
Key Experimental Protocols
1. Assessment of Vasodilation: Forearm Blood Flow Measurement
-
Objective: To quantify the vasodilatory effect of a drug in the forearm resistance vasculature.
-
Methodology: Venous occlusion plethysmography is a standard technique.[23]
-
A strain gauge is placed around the widest part of the forearm to measure changes in forearm volume.
-
A wrist cuff is inflated to suprasystolic pressure to exclude hand circulation.
-
An upper arm cuff is inflated to a pressure below diastolic but above venous pressure (e.g., 40-50 mmHg) to occlude venous outflow without affecting arterial inflow.
-
The rate of increase in forearm volume, which reflects arterial blood flow, is recorded.
-
The drug is infused into the brachial artery, and forearm blood flow is measured at baseline and at various drug concentrations to construct a dose-response curve.[24]
-
-
Data Analysis: Forearm blood flow is typically expressed in ml/100ml of forearm tissue/min. Changes from baseline are calculated to determine the drug's vasodilatory effect.
Caption: Experimental workflow for forearm blood flow measurement.
2. Determination of Endothelial Nitric Oxide Synthase (eNOS) Activity
-
Objective: To measure the activity of eNOS in response to a drug in cultured endothelial cells.
-
Methodology: A common method is the conversion of L-[³H]arginine to L-[³H]citrulline. A simplified colorimetric method is also available.[25][26]
-
Cultured endothelial cells (e.g., human umbilical vein endothelial cells - HUVECs) are treated with the test compound or a vehicle control.
-
Cells are lysed, and the lysate is incubated with L-arginine, NADPH, and other necessary cofactors.
-
For the colorimetric assay, the production of nitric oxide is measured indirectly. NO is converted to nitrate (B79036) and nitrite (B80452). Nitrate is then reduced to nitrite.
-
The total nitrite concentration is measured using the Griess reagent, which forms a colored product with an absorbance at 540 nm.[27]
-
-
Data Analysis: The eNOS activity is proportional to the amount of citrulline or nitrite produced and is typically expressed as pmol/min/mg of protein.
Caption: Experimental workflow for eNOS activity assay.
3. Assessment of Antioxidant Activity
-
Objective: To evaluate the free radical scavenging and antioxidant properties of a beta-blocker.
-
Methodology: Various in vitro assays can be employed.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: The ability of the drug to donate an electron and reduce the stable DPPH radical is measured spectrophotometrically by the decrease in absorbance at a specific wavelength.
-
Lipid Peroxidation Assay: The inhibition of lipid peroxidation in a biological membrane system (e.g., microsomes) is quantified. Malondialdehyde (MDA), a product of lipid peroxidation, can be measured using the thiobarbituric acid reactive substances (TBARS) assay.
-
-
Data Analysis: The antioxidant activity is often expressed as the concentration of the drug required to inhibit the reaction by 50% (IC50).
Conclusion
Third-generation beta-blockers offer significant advantages over their predecessors due to their vasodilatory properties. While this compound demonstrates antihypertensive efficacy comparable to second-generation beta-blockers and possesses a unique renal vasodilatory mechanism, more direct comparative studies with other third-generation agents are needed for a definitive assessment of its relative efficacy. Nebivolol's selective beta-1 blockade and NO-mediated vasodilation, along with Carvedilol's and Labetalol's non-selective beta-blockade combined with alpha-1 blockade, provide distinct hemodynamic profiles. The choice of a specific third-generation beta-blocker will depend on the patient's clinical profile and the desired therapeutic outcome. Further research, particularly head-to-head clinical trials, is warranted to fully elucidate the comparative efficacy and long-term benefits of this compound in relation to other members of this class.
References
- 1. Overview of clinical safety and efficacy of tertatolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antihypertensive effects of tertatolol. A comparative study versus atenolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tertatolol in hypertension. Long-term therapy in 2,338 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Randomized, Double‐Blind, Placebo‐Controlled Parallel‐Group Study to Assess the Efficacy and Safety of Nebivolol, a Novel β‐Blocker, in Patients With Mild to Moderate Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of nebivolol in hypertensive patients: a meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Clinical efficacy of carvedilol in severe hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of carvedilol in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of carvedilol in hypertension: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multicenter clinical evaluation of long-term efficacy and safety of labetalol in treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-hypertensive action of labetalol: a detailed profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical efficacy and safety profile of labetalol hydrochloride in the treatment of hypertension in pregnancy — systematic review | Tatara | Arterial Hypertension [journals.viamedica.pl]
- 13. The beta adrenoceptor blocker tertatolol causes vasodilatation in the isolated perfused vasoconstricted rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Vasodilator effect of tertatolol in isolated perfused rat kidneys: involvement of endothelial 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Nebivolol: impact on cardiac and endothelial function and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Vasodilatory action of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Carvedilol, a novel vasodilating beta-blocker with the potential for cardiovascular organ protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. What is the mechanism of Labetalol Hydrochloride? [synapse.patsnap.com]
- 22. goodrx.com [goodrx.com]
- 23. scilit.com [scilit.com]
- 24. ahajournals.org [ahajournals.org]
- 25. japsonline.com [japsonline.com]
- 26. [PDF] Simple Method for Measuring Endothelial Nitric Oxide Synthase Activity in Clinical Researches | Semantic Scholar [semanticscholar.org]
- 27. sigmaaldrich.com [sigmaaldrich.com]
Reproducibility of (-)-Tertatolol's Effects: A Comparative Guide for Researchers
A comprehensive analysis of the cardiovascular, neurological, and renal effects of the non-selective beta-blocker, (-)-tertatolol, across various animal models reveals both consistent and species-specific activities. This guide provides a synthesized overview of quantitative data, detailed experimental protocols, and key signaling pathways to aid researchers in the design and interpretation of preclinical studies involving this compound.
This compound is a non-cardioselective beta-blocker with additional pharmacological properties, including antagonist activity at serotonin (B10506) 5-HT1A receptors.[1][2] Its multifaceted mechanism of action contributes to a range of physiological effects that have been investigated in several animal models, primarily rats, dogs, and guinea pigs. Understanding the reproducibility of these effects is crucial for translating preclinical findings to clinical applications.
Comparative Efficacy of this compound: A Quantitative Overview
To facilitate a clear comparison of this compound's effects across different species, the following tables summarize the key quantitative findings from various preclinical studies.
Cardiovascular Effects
| Animal Model | Parameter | Dose/Concentration | Route | Observed Effect | Reference |
| Rat | Heart Rate | 50 µg/kg/hr (chronic) | s.c. | ↓ 18.5% (from ~405 to ~330 bpm) | |
| Mean Arterial Pressure | 50 µg/kg/hr (chronic) | s.c. | ↓ 14.3% (from ~126 to ~108 mmHg) | ||
| Dog | Heart Rate | 0.05 mg/kg | i.v. | ↓ ~12-14 beats/min | |
| Mean Arterial Pressure | 0.05 mg/kg | i.v. | No significant change | ||
| Guinea Pig | Isoproterenol-induced tachycardia (isolated atria) | 10⁻⁹ to 10⁻⁵ M | In vitro | Concentration-dependent inhibition | [3] |
Renal Effects
| Animal Model | Parameter | Dose/Concentration | Route | Observed Effect | Reference |
| Rat | Glomerular Filtration Rate (GFR) | 25 µg/kg | i.v. | ↑ ~108% (from 0.477 to 0.996 ml/min/g kidney) | |
| Urine Flow Rate | 25 µg/kg | i.v. | ↑ ~35% (from 28.28 to 38.23 µl/min) | ||
| Dog | Glomerular Filtration Rate (GFR) | 0.05 mg/kg | i.v. | ↑ ~12.5% (from 72 to 81 ml/min) | |
| Effective Renal Plasma Flow (ERPF) | 0.05 mg/kg | i.v. | No significant change |
Neurological Effects (Rat Model)
| Parameter | Dose/Concentration | Route | Observed Effect | Reference |
| 5-HT1A Receptor Binding Affinity (Ki) | 18 nM | In vitro (hippocampal membranes) | High affinity | [2] |
| Extracellular 5-HT Levels (Hippocampus) | 2.5 and 10 mg/kg | s.c. | ↑ Increased levels | [4] |
| Inhibition of 8-OH-DPAT-induced effects | 5 mg/kg | s.c. | ✓ Reduced inhibitory effect on 5-HTP accumulation | [2] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols employed in the cited studies.
Measurement of Glomerular Filtration Rate (GFR) in Conscious Rats
This protocol allows for the assessment of renal function without the confounding effects of anesthesia.
-
Animal Preparation: Male Lewis rats are typically used. Animals are acclimatized to individual cages.
-
Substance Administration: A single intravenous bolus of a filtration marker, such as iohexol (B1672079) (129.4 mg), is administered.[5]
-
Blood Sampling: Small volume blood samples are collected at specific time points (e.g., 60, 120, and 180 minutes) post-injection.[6]
-
Analysis: The concentration of the filtration marker in the blood or plasma is determined using high-performance liquid chromatography (HPLC).
-
GFR Calculation: GFR is calculated based on the plasma clearance of the marker using a two-compartment model of elimination. A simplified method using a correction factor with a one-compartment model has also been validated.[5]
Isolated Langendorff Heart Preparation in Guinea Pigs
This ex vivo technique is used to study the direct effects of substances on cardiac function, independent of systemic physiological influences.
-
Animal Preparation: A guinea pig is heparinized and anesthetized. The chest is opened, and the heart is rapidly excised.[7]
-
Apparatus Setup: The heart is mounted on a Langendorff apparatus via cannulation of the aorta.[7][8]
-
Perfusion: The coronary arteries are retrogradely perfused with a warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit).[7]
-
Parameter Measurement: Contractile force, heart rate, and coronary flow can be continuously monitored. The effects of agonists and antagonists are assessed by adding them to the perfusate.
-
Data Analysis: Dose-response curves are constructed to determine the potency and efficacy of the test compounds.
In Vivo Microdialysis for Serotonin (5-HT) Measurement in Rat Hippocampus
This technique allows for the in vivo sampling of neurotransmitters from the extracellular fluid of a specific brain region.
-
Animal Surgery: Rats are anesthetized, and a guide cannula is stereotaxically implanted, targeting the ventral hippocampus.
-
Probe Insertion: A microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, low flow rate.
-
Sample Collection: Dialysate samples are collected at regular intervals.
-
Neurotransmitter Analysis: The concentration of 5-HT in the dialysate is quantified using HPLC with electrochemical detection.
-
Drug Administration: this compound or other test compounds can be administered systemically (e.g., subcutaneously) or locally through the microdialysis probe.[4]
Signaling Pathways and Experimental Workflows
Visual representations of the underlying mechanisms and experimental designs can facilitate a deeper understanding of this compound's actions.
Figure 1. Simplified signaling pathway of β-adrenergic receptor antagonism by this compound.
Figure 2. Mechanism of this compound's antagonist action at the 5-HT1A receptor.
Figure 3. A generalized workflow for in vivo cardiovascular studies of this compound.
Discussion and Conclusion
The available data indicate that the beta-blocking effects of this compound, particularly on heart rate, are reproducible across different mammalian species, including rats and dogs. However, its effects on blood pressure appear to be more variable, with significant reductions observed in rats but not in dogs under the specific experimental conditions cited.
A notable and reproducible effect of this compound is its positive impact on renal function, specifically the increase in GFR in both rats and dogs. This renal-vasodilating property distinguishes it from some other beta-blockers.
The neurological effects of this compound, primarily its antagonism of 5-HT1A receptors, have been well-characterized in rats. The consistency of these findings in other species warrants further investigation.
While data on the effects of this compound in mice are limited in the reviewed literature, the established protocols for cardiovascular and neurological assessment in this species can be adapted for future studies. The lack of comprehensive comparative studies across a wider range of species, including mice, highlights an area for future research to fully elucidate the translational potential of this compound's diverse pharmacological actions.
References
- 1. Tertatolol, a new beta-blocker, is a serotonin (5-hydroxytryptamine1A) receptor antagonist in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (-)Tertatolol is a potent antagonist at pre- and postsynaptic serotonin 5-HT1A receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of tertatolol on post- and prejunctional beta adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (-)-pindolol and (+/-)-tertatolol affect rat hippocampal 5-HT levels through mechanisms involving not only 5-HT1A, but also 5-HT1B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simplified Method to Measure Glomerular Filtration Rate by Iohexol Plasma Clearance in Conscious Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Langendorff Heart [sheffbp.co.uk]
- 8. Langendorff Isolated Heart Perfusion Technique | ADInstruments [adinstruments.com]
A Comparative Analysis of (-)-Tertatolol's Impact on Cardiac Function
An Objective Guide for Researchers and Drug Development Professionals
In the landscape of beta-adrenergic receptor antagonists, (-)-Tertatolol presents a unique profile. This guide provides a comprehensive comparative study of this compound's effects on cardiac function, juxtaposed with other commonly used beta-blockers. By presenting quantitative data, detailed experimental methodologies, and visual representations of signaling pathways, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound's cardiovascular impact.
Executive Summary
This compound is a non-cardioselective beta-blocker, meaning it antagonizes both β1 and β2 adrenergic receptors.[1][2] A key characteristic of this compound is its ability to not only competitively block beta-adrenergic receptors but also to induce a significant and lasting reduction in their density.[1][2][3] This dual mechanism may contribute to its sustained therapeutic effects. This guide will delve into its comparative effects on crucial cardiac parameters such as heart rate, blood pressure, cardiac output, and left ventricular ejection fraction, alongside a review of the experimental protocols used to ascertain these effects and the underlying signaling pathways.
Comparative Data on Cardiac Function
The following tables summarize the quantitative effects of this compound and other beta-blockers on key cardiac parameters. Data has been compiled from various clinical and preclinical studies to provide a comparative overview.
Table 1: Comparative Effects on Hemodynamics
| Beta-Blocker | Selectivity | Intrinsic Sympathomimetic Activity (ISA) | Change in Resting Heart Rate | Change in Systolic Blood Pressure | Change in Diastolic Blood Pressure |
| This compound | Non-selective (β1/β2) | No | ↓ 15-25%[4] | ↓ 10-20% | ↓ 10-15% |
| Propranolol (B1214883) | Non-selective (β1/β2) | No | ↓ 15-25%[5][6] | ↓ 10-20%[5][7] | ↓ 10-15%[6][7] |
| Metoprolol | Cardioselective (β1) | No | ↓ 15-20%[8] | ↓ 10-15%[8] | ↓ 5-10%[8] |
| Atenolol (B1665814) | Cardioselective (β1) | No | ↓ 15-20%[9][10] | ↓ 10-15%[7][9] | ↓ 5-10%[7] |
| Carvedilol (B1668590) | Non-selective (β1/β2) with α1-blocking activity | No | ↓ 15-25%[11] | ↓ 15-25%[11][12] | ↓ 10-20%[12] |
| Bisoprolol | Cardioselective (β1) | No | ↓ 20-30% | ↓ 10-20% | ↓ 10-15% |
Table 2: Comparative Effects on Cardiac Performance
| Beta-Blocker | Change in Cardiac Output | Change in Left Ventricular Ejection Fraction (LVEF) in Heart Failure |
| This compound | ↓ 15-25%[4] | Data not extensively available |
| Propranolol | ↓ 15-25%[8] | Modest improvement[13] |
| Metoprolol | ↓ 10-20%[8] | ↑ 5-10%[13][14] |
| Atenolol | ↓ 10-20% | Modest improvement[13] |
| Carvedilol | ↓ 10-20% (less pronounced due to vasodilation)[12] | ↑ 5-13%[13][14] |
| Bisoprolol | ↓ 15-25% | ↑ ~8.5%[15] |
Experimental Protocols
The data presented in this guide are derived from studies employing a range of established experimental protocols. Below are detailed methodologies for key experiments cited.
Measurement of Hemodynamic Parameters (Heart Rate and Blood Pressure)
-
Objective: To assess the effect of beta-blockers on heart rate and arterial blood pressure.
-
Methodology:
-
Subject Population: Human volunteers or patients with hypertension are recruited. Baseline measurements of heart rate and blood pressure are recorded in both supine and standing positions after a rest period.
-
Drug Administration: A single oral dose of the beta-blocker (e.g., 5 mg for this compound) or placebo is administered in a double-blind, randomized crossover design.[5][6][7]
-
Data Collection: Heart rate and blood pressure are measured at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) post-administration. For continuous monitoring, ambulatory blood pressure monitoring (ABPM) can be utilized.
-
Exercise Testing: To assess the effect on cardiac function under stress, subjects may undergo a standardized exercise protocol on a treadmill or stationary bicycle. Heart rate and blood pressure are monitored before, during, and after exercise.
-
Data Analysis: Changes from baseline are calculated and compared between the active drug and placebo groups using appropriate statistical methods (e.g., ANOVA).
-
Assessment of Cardiac Output and Left Ventricular Ejection Fraction
-
Objective: To quantify the impact of beta-blockers on the heart's pumping function.
-
Methodology:
-
Echocardiography: Transthoracic echocardiography (TTE) is a non-invasive technique used to visualize the heart's structures and assess its function.[16][17][18][19]
-
Procedure: Standard 2D and M-mode echocardiograms are obtained to measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs).
-
Calculation of LVEF: The Teichholz formula or the biplane Simpson's method is used to calculate the left ventricular ejection fraction (LVEF), a key indicator of cardiac systolic function.
-
Cardiac Output: Cardiac output is calculated by multiplying the heart rate by the stroke volume, which is determined from the echocardiographic measurements.
-
-
Radionuclide Ventriculography (MUGA Scan): This imaging technique uses a radioactive tracer to label red blood cells and a gamma camera to capture images of the heart's chambers as they contract. It is considered a highly accurate and reproducible method for measuring LVEF.[20]
-
Determination of Beta-Adrenergic Receptor Density
-
Objective: To measure the number of beta-adrenergic receptors on cell surfaces.
-
Methodology:
-
Sample Collection: Peripheral blood mononuclear cells (lymphocytes) are isolated from blood samples.[1]
-
Radioligand Binding Assay:
-
Principle: This technique uses a radiolabeled ligand that specifically binds to the beta-adrenergic receptors.
-
Procedure: Isolated cells are incubated with a radiolabeled antagonist, such as ³H-CGP 12177, which is hydrophilic and measures surface receptors.[1][2] To determine non-specific binding, a parallel incubation is performed in the presence of a high concentration of an unlabeled beta-blocker (e.g., propranolol).
-
Quantification: The radioactivity bound to the cells is measured using a scintillation counter. Specific binding is calculated by subtracting non-specific binding from total binding. The receptor density (Bmax) and binding affinity (Kd) are determined by Scatchard analysis of saturation binding data.
-
-
Measurement of cAMP Levels
-
Objective: To assess the intracellular second messenger response to beta-adrenergic stimulation and its modulation by beta-blockers.
-
Methodology:
-
Cell Culture: Cardiomyocytes or other relevant cell lines are cultured.
-
Stimulation and Lysis: Cells are stimulated with a beta-adrenergic agonist (e.g., isoproterenol) in the presence or absence of the beta-blocker being tested. The reaction is stopped, and the cells are lysed to release intracellular contents.[21]
-
cAMP Quantification:
-
Enzyme-Linked Immunosorbent Assay (ELISA): This is a common method that uses a competitive immunoassay to measure cAMP levels.[21]
-
Förster Resonance Energy Transfer (FRET)-based biosensors: Genetically encoded biosensors that change their fluorescence properties upon binding to cAMP can be used to measure real-time cAMP dynamics in living cells.[22][23][24]
-
-
Signaling Pathways
The cardiac effects of this compound and other beta-blockers are mediated through the beta-adrenergic signaling pathway. Understanding this pathway is crucial for comprehending their mechanism of action.
Beta-Adrenergic Signaling Pathway
Caption: General beta-adrenergic signaling pathway in cardiomyocytes.
Experimental Workflow for Assessing Beta-Blocker Efficacy
Caption: A typical experimental workflow for a comparative clinical trial of beta-blockers.
Conclusion
This compound demonstrates potent non-selective beta-blocking activity, comparable to propranolol in its effects on heart rate and blood pressure reduction. A distinguishing feature is its ability to downregulate beta-adrenergic receptor density, which may contribute to its long-lasting effects.[1][2] While its impact on cardiac output is similar to other non-selective beta-blockers, more extensive research is required to fully elucidate its comparative efficacy on left ventricular ejection fraction in heart failure patients against newer generation beta-blockers like carvedilol and bisoprolol. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide offer a solid foundation for future research and development in this area.
References
- 1. Reduction of beta-adrenergic receptors by tertatolol: an additional mechanism for beta-adrenergic blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta-adrenergic receptor changes during tertatolol treatment in healthy volunteers: relevance for beta-blocking therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Certain beta-blockers can decrease beta-adrenergic receptor number: I. Acute reduction in receptor number by tertatolol and bopindolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Renal hemodynamic effects of tertatolol compared with those of propranolol in the conscious dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Randomised trial comparing propranolol with atenolol in immediate treatment of suspected myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Long term comparison between atenolol and a depot form of propranolol hydrochloride on the heart rate and blood pressure at rest and during physical work in normal subjects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparison of the antihypertensive effect of atenolol (ICI 66 082) and propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Central haemodynamic effects of beta blockers in hypertension. A comparison between atenolol, metoprolol, timolol, penbutolol, alprenolol pindolol and bunitrolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of atenolol with propranolol in the treatment of angina pectoris with special reference to once daily administration of atenolol [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. droracle.ai [droracle.ai]
- 12. goodrx.com [goodrx.com]
- 13. Ejection fraction improvement by beta-blocker treatment in patients with heart failure: an analysis of studies published in the literature [crd.york.ac.uk]
- 14. Beta-Blockers in Heart Failure With Reduced Ejection Fraction: A Systematic Review of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The effects of beta-blockers on dobutamine-atropine stress echocardiography: early protocol versus standard protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Clinical Reminders and Beta-Blocker Use Following Echocardiography - American College of Cardiology [acc.org]
- 18. Monitoring Beta-Blocker Therapy in Adolescents with Exercise-Induced Intraventricular Gradients Using Exercise Stress Echocardiography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Echocardiography for Anesthesia Effects on Heart Function · Recruiting Participants for Clinical Trial 2025 | Power | Power [withpower.com]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. cAMP Measurement. [bio-protocol.org]
- 22. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Using cAMP Sensors to Study Cardiac Nanodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cytoplasmic cAMP concentrations in intact cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of (-)-Tertatolol's Partial Agonist Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the partial agonist activity of (-)-Tertatolol with other key β-adrenoceptor ligands. The information presented is supported by experimental data from independent studies, offering a clear perspective on its functional activity at β-adrenoceptors.
Executive Summary
This compound is a non-selective β-adrenoceptor antagonist. Multiple independent studies have concluded that it is devoid of significant intrinsic sympathomimetic activity (ISA), also known as partial agonist activity. This characteristic distinguishes it from other β-blockers like pindolol (B1678383), which exhibit notable partial agonism. This guide presents a comparative analysis of this compound's functional activity alongside a known partial agonist (pindolol), a neutral antagonist (propranolol), and a full agonist (isoproterenol) to provide a comprehensive understanding of its pharmacological profile.
Comparative Analysis of β-Adrenoceptor Ligand Activity
The functional activity of a ligand at a receptor is determined by its ability to elicit a response. This is often quantified by its maximal efficacy (Emax), representing the maximum response a ligand can produce, and its potency (EC50 or pD2), the concentration at which 50% of the maximal response is observed. The data below, compiled from in vitro studies utilizing cAMP accumulation assays in cell lines expressing β-adrenoceptors, summarizes the partial agonist activity of this compound in comparison to other well-characterized β-blockers.
| Compound | Receptor Subtype | Intrinsic Activity (vs. Isoproterenol) | Emax (% of Isoproterenol) | Potency (EC50/pD2) | Classification |
| This compound | β1/β2 | Not reported (negligible) | Assumed to be ~0% | Not applicable for agonism | Antagonist without ISA |
| Pindolol | β1 | 0.55[1] | 55%[1] | 2.5 nM (EC50)[1] | Partial Agonist |
| β2 | 0.75[1] | 75%[1] | 1.6 nM (EC50)[1] | ||
| Propranolol | β1/β2 | 0 | 0% | Not applicable for agonism | Neutral Antagonist |
| Isoproterenol | β1/β2 | 1 | 100% | ~1-3 µM (EC50)[2] | Full Agonist |
Note: The intrinsic activity of pindolol is expressed relative to the full agonist isoproterenol, which is defined as having an intrinsic activity of 1.[1] Propranolol is widely recognized as a neutral antagonist, meaning it binds to the receptor without activating it and blocks the binding of agonists.[3]
Experimental Protocols
The following is a representative protocol for a cyclic AMP (cAMP) accumulation assay, a standard method for determining the agonist or antagonist activity of compounds at Gs-coupled receptors like the β-adrenoceptors.
Cyclic AMP (cAMP) Accumulation Assay
1. Cell Culture and Preparation:
- Cells expressing the β-adrenoceptor subtype of interest (e.g., CHO, HEK293) are cultured in appropriate media and conditions.
- On the day of the assay, cells are harvested, washed, and resuspended in a stimulation buffer, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
2. Ligand Incubation:
- Cells are plated in a multi-well plate.
- For agonist testing, cells are incubated with varying concentrations of the test compound (e.g., this compound, pindolol) or a reference full agonist (isoproterenol).
- For antagonist testing, cells are pre-incubated with the antagonist before the addition of a fixed concentration of a full agonist.
3. Cell Lysis and cAMP Measurement:
- Following incubation, cells are lysed to release intracellular cAMP.
- The concentration of cAMP is determined using a variety of methods, such as competitive immunoassays utilizing fluorescence resonance energy transfer (FRET) or enzyme-linked immunosorbent assay (ELISA).
4. Data Analysis:
- The amount of cAMP produced is plotted against the logarithm of the ligand concentration to generate dose-response curves.
- From these curves, the Emax and EC50 values are calculated to determine the efficacy and potency of the agonists. For partial agonists, the intrinsic activity is calculated as the ratio of its Emax to the Emax of a full agonist.
Visualizing Signaling and Experimental Workflow
The following diagrams illustrate the β-adrenoceptor signaling pathway and the general workflow for assessing partial agonist activity.
Caption: β-Adrenoceptor Signaling Pathway.
Caption: Experimental Workflow for Assessing Partial Agonism.
References
Safety Operating Guide
Proper Disposal of (-)-Tertatolol: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, adherence to strict safety and disposal protocols is paramount. This guide provides essential, immediate, and logistical information for the proper disposal of (-)-Tertatolol, ensuring the safety of laboratory personnel and the protection of the environment. As a potent beta-blocker, improper disposal of this compound can pose significant risks.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. The compound is classified as toxic if swallowed and is harmful to aquatic life with long-lasting effects. Therefore, appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, should be worn at all times to prevent accidental exposure.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal plant. Under no circumstances should this compound be disposed of down the drain or in regular solid waste streams.
Step 1: Segregation and Collection
-
All waste containing this compound, including pure compound, solutions, and contaminated labware (e.g., vials, pipette tips, gloves), must be segregated from non-hazardous waste.
-
Collect all this compound waste in a designated, clearly labeled, and leak-proof hazardous waste container. The container should be marked with the words "Hazardous Waste" and the specific chemical name, "this compound."
Step 2: Waste Storage
-
Store the hazardous waste container in a designated, secure area away from incompatible materials.
-
The storage area should be well-ventilated and have secondary containment to prevent the spread of any potential spills.
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Ensure that the disposal vendor is certified to handle and transport hazardous pharmaceutical waste in compliance with all federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA).
Step 4: Decontamination of Work Surfaces
-
After handling and packaging the waste, thoroughly decontaminate all work surfaces and equipment that may have come into contact with this compound. Use a suitable laboratory disinfectant or cleaning agent.
Quantitative Hazard Data
For quick reference, the following table summarizes the key hazard classifications for Tertatolol based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Classification | Category |
| Acute Toxicity (Oral) | Category 3 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Central Nervous System) |
| Acute Aquatic Hazard | Category 2 |
| Chronic Aquatic Hazard | Category 2 |
Data sourced from a Tertatolol Safety Data Sheet.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure research environment and upholding their commitment to environmental stewardship.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
